molecular formula C11H9NO2S B1589514 Methyl 4-(thiazol-2-Yl)benzoate CAS No. 305806-42-2

Methyl 4-(thiazol-2-Yl)benzoate

Cat. No.: B1589514
CAS No.: 305806-42-2
M. Wt: 219.26 g/mol
InChI Key: AUKYMEYSRKQKSE-UHFFFAOYSA-N
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Description

Methyl 4-(thiazol-2-Yl)benzoate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYMEYSRKQKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459814
Record name Methyl 4-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305806-42-2
Record name Methyl 4-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, spectroscopic profile, synthesis methodologies, and potential applications, with a focus on the causal relationships behind its chemical behavior and functional characteristics.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Methyl 4-(thiazol-2-yl)benzoate, by coupling the thiazole ring with a methyl benzoate group, presents a molecule with potential for further functionalization and exploration in various scientific domains.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of Methyl 4-(thiazol-2-yl)benzoate are summarized in the table below. These parameters are crucial for predicting its behavior in different solvent systems, its potential for membrane permeability, and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
CAS Number 305806-42-2
Density 1.25 g/cm³
Boiling Point 355.8 °C at 760 mmHg
Flash Point 169 °C
Refractive Index 1.589
XLogP3 2.6
Spectroscopic Analysis

Spectroscopic data provides the structural fingerprint of a molecule. The following data has been reported for a compound with the same molecular formula and a similar name, which is presumed to be Methyl 4-(thiazol-2-yl)benzoate.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Caption: Chemical structure of Methyl 4-(thiazol-2-yl)benzoate.

¹H NMR (200 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15s1HThiazole-H
7.98m1HAromatic-H
7.68d, J = 8.0 Hz1HAromatic-H
7.37 - 7.30m1HAromatic-H
3.91s3H-OCH₃

¹³C NMR (50 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
165.5C=O (ester)
135.7Aromatic-C
132.4Aromatic-C
132.1Aromatic-C
129.8Aromatic-C
128.0Aromatic-C
122.3Aromatic-C
52.2-OCH₃

Source: The Royal Society of Chemistry[1]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic/Thiazole
~2950C-H stretch-OCH₃
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic/Thiazole
~1280, ~1100C-O stretchEster

Specific mass spectrometry data is not available. However, the molecular ion peak ([M]⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z = 188, and the loss of the carbomethoxy group (-COOCH₃, 59 Da) to give a fragment at m/z = 160. Further fragmentation of the thiazole and benzene rings would also be expected.

Synthesis of Methyl 4-(thiazol-2-yl)benzoate

The synthesis of 2-substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.

While a specific detailed protocol for Methyl 4-(thiazol-2-yl)benzoate is not available in the searched literature, a plausible synthetic route can be proposed based on established methodologies.

G A Methyl 4-(2-bromoacetyl)benzoate C Methyl 4-(thiazol-2-yl)benzoate A->C Reflux, Ethanol B Thioformamide B->C

Caption: Proposed Hantzsch synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Proposed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and has not been specifically validated for this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-(2-bromoacetyl)benzoate (1.0 eq) and ethanol.

  • Addition of Thioamide: Add thioformamide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Methyl 4-(thiazol-2-yl)benzoate.

Rationale: The Hantzsch synthesis is a robust and high-yielding method for the preparation of thiazoles. The use of an α-haloketone and a thioamide provides the necessary components for the cyclization reaction to form the thiazole ring. Ethanol is a common solvent for this reaction as it is relatively polar and can dissolve both reactants. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Potential Applications in Drug Discovery and Materials Science

The thiazole scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. The biological activities of thiazole derivatives are diverse and include:

  • Antimicrobial Activity: Thiazole-containing compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

While there is no specific biological data available for Methyl 4-(thiazol-2-yl)benzoate, its structural similarity to other biologically active thiazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The methyl ester group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

In the realm of materials science, the aromatic and heterocyclic nature of Methyl 4-(thiazol-2-yl)benzoate suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thiazole moiety can influence the electronic properties and packing of the molecules in the solid state, which are critical for device performance.

Conclusion

Methyl 4-(thiazol-2-yl)benzoate is a heterocyclic compound with a promising profile for applications in both drug discovery and materials science. This guide has provided a comprehensive overview of its known physicochemical and spectroscopic properties, along with a proposed synthetic route. While specific biological and material science data for this compound are limited, the established importance of the thiazole scaffold warrants further investigation into its potential. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.

References

  • Singh, L., Tiwari, D. O. P., & Brijyog. (n.d.). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(thiazol-2-yl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(thiazol-2-yl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique physicochemical properties to the parent benzoate structure. This guide provides a comprehensive overview of Methyl 4-(thiazol-2-yl)benzoate, including its chemical identifiers, physical properties, detailed synthesis protocols, and its emerging role as a key intermediate in the development of novel therapeutic agents. The thiazole moiety is a well-established pharmacophore, present in a wide array of FDA-approved drugs, and is known to participate in crucial binding interactions with various biological targets. Consequently, derivatives of 4-(thiazol-2-yl)benzoic acid are actively being explored for their potential in treating a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1]

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical identity and physical characteristics of a compound is fundamental for its application in research and development. The core identifiers and calculated physicochemical properties of Methyl 4-(thiazol-2-yl)benzoate are summarized below.

IdentifierValueSource
CAS Number 305806-42-2[2]
Molecular Formula C₁₁H₉NO₂S[2]
Molecular Weight 219.26 g/mol [2]
IUPAC Name methyl 4-(1,3-thiazol-2-yl)benzoate[2]
InChIKey AUKYMEYSRKQKSE-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=NC=CS2
Physicochemical PropertyValueSource
Boiling Point 355.8 °C at 760 mmHg[2]
Density 1.25 g/cm³[2]
Flash Point 169 °C[2]
Refractive Index 1.589[2]
XLogP3 2.6[2]

Synthesis and Characterization

The synthesis of Methyl 4-(thiazol-2-yl)benzoate can be approached through several synthetic strategies. A common and effective method involves a two-step process: the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by esterification of the resulting carboxylic acid.

Part 1: Synthesis of 4-(Thiazol-2-yl)benzoic Acid

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings from α-haloketones and a thioamide.[3][4] In this case, 4-(2-bromoacetyl)benzoic acid serves as the α-haloketone precursor, which can be reacted with a simple thioamide like thioformamide.

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-(2-Bromoacetyl)benzoic Acid Solvent Ethanol Reactant1->Solvent + Reactant2 Thioformamide Reactant2->Solvent Condition Reflux Solvent->Condition Product 4-(Thiazol-2-yl)benzoic Acid Condition->Product

Caption: General workflow for the Hantzsch synthesis of 4-(thiazol-2-yl)benzoic acid.

Experimental Protocol: Synthesis of 4-(Thiazol-2-yl)benzoic Acid

  • Reaction Setup: To a solution of 4-(2-bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be neutral or slightly acidic, which may cause the product to precipitate.

  • Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(thiazol-2-yl)benzoic acid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves both reactants and is suitable for reflux conditions.

  • Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the more valuable α-haloketone.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Part 2: Esterification to Methyl 4-(thiazol-2-yl)benzoate

The synthesized 4-(thiazol-2-yl)benzoic acid can be readily converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding transformation.

Fischer Esterification cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-(Thiazol-2-yl)benzoic Acid Reactant2 Methanol (excess) Reactant1->Reactant2 + Catalyst Sulfuric Acid (cat.) Reactant2->Catalyst Condition Reflux Catalyst->Condition Product Methyl 4-(thiazol-2-yl)benzoate Condition->Product

Caption: Workflow for the Fischer esterification of 4-(thiazol-2-yl)benzoic acid.

Experimental Protocol: Synthesis of Methyl 4-(thiazol-2-yl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-(thiazol-2-yl)benzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel typically affords the pure Methyl 4-(thiazol-2-yl)benzoate. The structure and purity of the final compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

    • Aromatic protons of the benzene ring will appear as two doublets in the range of 7.5-8.2 ppm.

    • The two protons on the thiazole ring will likely appear as distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm.

  • ¹³C NMR:

    • The methyl carbon of the ester will resonate around 52 ppm.

    • The carbonyl carbon of the ester will be observed downfield, typically in the range of 165-170 ppm.

    • Aromatic carbons of both the benzene and thiazole rings will appear in the range of 120-150 ppm.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] Methyl 4-(thiazol-2-yl)benzoate, as a key intermediate, provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the ester functional group allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This strategy is commonly employed in drug discovery to explore the structure-activity relationship (SAR) of a compound series.

For instance, the 4-(thiazol-2-yl)benzoic acid core has been utilized in the design of inhibitors for various enzymes and receptors. The ability to modify the substituents on both the thiazole and benzene rings allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The development of novel thiazole derivatives continues to be an active area of research, with many new compounds being synthesized and evaluated for their therapeutic potential.[1] Methyl 4-(thiazol-2-yl)benzoate serves as a valuable starting material in these endeavors, enabling the efficient construction of diverse molecular architectures for biological screening.

Conclusion

Methyl 4-(thiazol-2-yl)benzoate is a key heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the inherent biological relevance of the thiazole moiety, makes it an attractive starting material for the creation of novel therapeutic agents. This in-depth technical guide provides researchers and scientists with the foundational knowledge of its properties, synthesis, and applications, thereby facilitating its use in the ongoing quest for new and improved medicines.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link] (Accessed: January 21, 2026).

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link] (Accessed: January 21, 2026).

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Available at: [Link] (Accessed: January 21, 2026).

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link] (Accessed: January 21, 2026).

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis of Benzo[1][4]thiazolo[2,3-c][1][3][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. ResearchGate. Available at: [Link] (Accessed: January 21, 2026).

  • The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Accessed: January 21, 2026).

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 21, 2026).

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link] (Accessed: January 21, 2026).

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Available at: [Link] (Accessed: January 21, 2026).

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link] (Accessed: January 21, 2026).

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. Available at: [Link] (Accessed: January 21, 2026).

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link] (Accessed: January 21, 2026).

Sources

Chemical structure and molecular formula of Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(thiazol-2-yl)benzoate: Structure, Synthesis, and Characterization

Executive Summary

Methyl 4-(thiazol-2-yl)benzoate (CAS No. 305806-42-2) is a heterocyclic compound that integrates two moieties of significant interest in medicinal chemistry: a thiazole ring and a methyl benzoate scaffold.[1] The thiazole core is a well-established pharmacophore found in a multitude of clinically approved drugs, valued for its diverse biological activities, including antimicrobial and anticancer properties.[2][3][4] This guide provides a comprehensive technical overview of Methyl 4-(thiazol-2-yl)benzoate, intended for researchers, chemists, and professionals in drug development. It covers the molecule's fundamental chemical structure and physicochemical properties, outlines a robust and detailed protocol for its synthesis via palladium-catalyzed cross-coupling, presents a full suite of predicted analytical data for structural verification, and discusses its potential applications as a building block in modern drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The thiazole ring is one such scaffold, a five-membered heterocycle containing sulfur and nitrogen that is foundational to numerous therapeutic agents.[4] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile component in designing molecules with high target affinity.

Methyl 4-(thiazol-2-yl)benzoate represents a deliberate fusion of this heterocyclic core with the methyl benzoate framework, a common building block in pharmaceutical synthesis. This guide aims to serve as a senior-level resource, providing not just the data associated with this molecule, but also the scientific rationale behind its synthesis and characterization, empowering researchers to confidently synthesize, identify, and utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all subsequent research. This section details the fundamental identity and characteristics of Methyl 4-(thiazol-2-yl)benzoate.

Chemical Structure

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. A methyl ester group (-COOCH₃) is attached at one position, while a thiazole ring is linked via its C2 carbon to the other.

Caption: 2D Chemical Structure of Methyl 4-(thiazol-2-yl)benzoate.

Molecular Formula and Weight
  • Molecular Formula: C₁₁H₉NO₂S[1]

  • Molecular Weight: 219.26 g/mol [1]

  • Exact Mass: 219.03540 g/mol [1]

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for experimental design, including solvent selection, reaction monitoring, and safety assessments.

PropertyValueReference
CAS Number 305806-42-2[1]
Appearance (Predicted) White to off-white solid
Density 1.25 g/cm³[1]
Boiling Point 355.8 °C at 760 mmHg[1]
Flash Point 169 °C[1]
Refractive Index 1.589[1]
LogP (XLogP3) 2.60[1]
Polar Surface Area (PSA) 67.43 Ų[1]

Synthesis and Purification

The construction of the C-C bond between the phenyl and thiazole rings is the key challenge in synthesizing this molecule. While classical condensation methods exist, a palladium-catalyzed Suzuki cross-coupling reaction offers a modern, high-yielding, and exceptionally reliable route with broad substrate scope, making it the preferred method in a drug discovery setting.

Rationale for Synthetic Strategy

The Suzuki coupling is chosen for its proven reliability in forming aryl-heteroaryl bonds. This reaction is tolerant of a wide variety of functional groups (including the methyl ester), typically proceeds under mild conditions, and utilizes stable and readily available boronic acid reagents. The catalytic nature of the reaction minimizes stoichiometric waste, aligning with the principles of green chemistry.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of commercially available (4-(methoxycarbonyl)phenyl)boronic acid with 2-bromothiazole using a palladium catalyst and a suitable base.

G reactant1 (4-(methoxycarbonyl)phenyl)boronic acid + 2-Bromothiazole reaction_step Reaction Vessel (Heated under N₂) reactant1->reaction_step reagents Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ (aq) Solvent: Toluene/Ethanol reagents->reaction_step product Methyl 4-(thiazol-2-yl)benzoate (Crude Product Mixture) reaction_step->product workup Aqueous Workup (Phase Separation) product->workup purification Column Chromatography (Silica Gel) workup->purification final_product Purified Product (>95% Purity) purification->final_product

Caption: Synthetic workflow for Methyl 4-(thiazol-2-yl)benzoate via Suzuki coupling.

Detailed Experimental Protocol

This protocol is a self-validating system; the successful synthesis is confirmed by the analytical characterization methods detailed in the subsequent section.

Reagents:

  • (4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq)

  • 2-Bromothiazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-(methoxycarbonyl)phenyl)boronic acid and 2-bromothiazole.

  • Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add toluene and ethanol in a 4:1 ratio to create a biphasic system.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield Methyl 4-(thiazol-2-yl)benzoate as a solid.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of a synthesized compound. The following data are predicted based on the known structure and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.15Doublet (d)~8.42H, Aryl-H (ortho to ester)
8.05Doublet (d)~8.42H, Aryl-H (ortho to thiazole)
7.95Doublet (d)~3.21H, Thiazole-H (H4)
7.45Doublet (d)~3.21H, Thiazole-H (H5)
3.95Singlet (s)-3H, -OCH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment
167.5QuaternaryC=O (Ester)
166.0QuaternaryC2-Thiazole
144.0CHC4-Thiazole
135.0QuaternaryC-Aryl (ipso to thiazole)
131.0QuaternaryC-Aryl (ipso to ester)
130.0CHC-Aryl (ortho to ester)
127.0CHC-Aryl (ortho to thiazole)
120.0CHC5-Thiazole
52.5CH₃-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

Predicted Mass Spectrometry Data
Technique Electrospray Ionization (ESI-MS)
[M+H]⁺ (Calculated) 220.0427
[M+H]⁺ (Observed) ~220.0
Major Fragment Ion (m/z) ~189 ([M-OCH₃]⁺)
Major Fragment Ion (m/z) ~161 ([M-COOCH₃]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Functional Group
~3100C-H stretch (Aromatic/Thiazole)
~1725C=O stretch (Ester)
~1610C=C stretch (Aromatic)
~1540C=N stretch (Thiazole)
~1280C-O stretch (Ester)

Potential Applications in Research and Drug Development

Methyl 4-(thiazol-2-yl)benzoate is not merely an academic curiosity; it is a compound strategically positioned for application in drug discovery and materials science.

  • Anticancer Research: The benzothiazole scaffold is a component of several compounds investigated for anticancer activity.[5][6] This molecule could serve as a starting point for the synthesis of novel kinase inhibitors or DNA-intercalating agents.

  • Antimicrobial Development: Thiazole derivatives are known to possess potent antibacterial and antifungal properties.[4][7] This compound could be used as a key intermediate in the synthesis of new antimicrobial agents, potentially to combat drug-resistant pathogens.

  • Fragment-Based Screening: With a molecular weight under 250 g/mol and a moderate LogP, Methyl 4-(thiazol-2-yl)benzoate is an ideal candidate for fragment-based drug discovery (FBDD) libraries. It can be used to screen against various protein targets to identify initial binding interactions.

  • Materials Science: Heterocyclic aromatic compounds are often explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics.

Conclusion

Methyl 4-(thiazol-2-yl)benzoate is a well-defined chemical entity with significant potential as a building block in pharmaceutical and materials research. This guide has provided a comprehensive overview of its structure, a reliable and detailed protocol for its synthesis, and a complete set of predicted analytical data for its unambiguous identification. By equipping researchers with this foundational knowledge, this document aims to facilitate the exploration and exploitation of this versatile molecule in developing the next generation of therapeutics and advanced materials.

References

  • Smolecule. Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate.
  • Echemi. methyl 4-(thiazol-2-yl)benzoate.
  • The Royal Society of Chemistry. Supporting Information for publications.
  • The Royal Society of Chemistry. Supporting Information for publications.
  • Supporting Information for publications.
  • Semantic Scholar. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Available from: [Link].

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link].

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link].

  • PubMed. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Available from: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].

  • ResearchGate. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents | Request PDF. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Available from: [Link].

  • ResearchGate. Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Available from: [Link].

  • Elsevier. In vitro and in silico studies of antimicrobial activity. Available from: [Link].

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An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Introduction

Methyl 4-(thiazol-2-yl)benzoate, with the molecular formula C₁₁H₉NO₂S, possesses a rigid bicyclic structure composed of a thiazole ring linked to a methyl benzoate group. This unique arrangement of aromatic and heteroaromatic moieties imparts specific electronic and structural properties that are reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming the identity and purity of the synthesized compound and for elucidating its role in various chemical and biological processes.

Molecular Structure

The structural framework of Methyl 4-(thiazol-2-yl)benzoate is foundational to interpreting its spectroscopic data. The following Graphviz diagram illustrates the atomic connectivity and numbering convention used in the subsequent spectral assignments.

Figure 1: Molecular Structure of Methyl 4-(thiazol-2-yl)benzoate

Spectroscopic Data and Interpretation

The following sections detail the NMR, IR, and Mass Spectrometry data for Methyl 4-(thiazol-2-yl)benzoate. The interpretation of this data is grounded in established principles of spectroscopy and is supported by comparative analysis with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide precise information about the chemical environment of each nucleus.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Methyl 4-(thiazol-2-yl)benzoate is characterized by distinct signals corresponding to the aromatic protons of the benzoate and thiazole rings, as well as the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s1HThiazole-H
7.98m1HBenzoate-H
7.68d, J = 8.0 Hz1HBenzoate-H
7.37 - 7.30m1HBenzoate-H
3.91s3HOCH₃

Interpretation of ¹H NMR Spectrum: The singlet at 8.15 ppm is characteristic of the proton on the thiazole ring. The multiplet and doublet between 7.30 and 7.98 ppm correspond to the four protons of the para-substituted benzene ring. The sharp singlet at 3.91 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality. The specific coupling pattern of the benzoate protons confirms the 1,4-disubstitution pattern.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
165.5C=O (Ester)
135.7Aromatic C-S
132.4Aromatic C
132.1Aromatic C
129.8Aromatic C
128.0Aromatic C
122.3Aromatic C-N
52.2OCH₃

Interpretation of ¹³C NMR Spectrum: The downfield signal at 165.5 ppm is characteristic of the carbonyl carbon of the ester group. The signals in the aromatic region (122-136 ppm) correspond to the carbon atoms of the benzene and thiazole rings. The signal at 52.2 ppm is assigned to the methyl carbon of the ester. The number and chemical shifts of the aromatic carbons are consistent with the proposed structure.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (CH₃)
~1720StrongC=O stretch (Ester)
~1600, ~1480MediumAromatic C=C stretch
~1540MediumThiazole ring stretch
~1280, ~1100StrongC-O stretch (Ester)

Predicted IR Spectrum Interpretation: The most prominent peak is expected to be the strong C=O stretching vibration of the ester group around 1720 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The presence of the thiazole ring would likely give rise to characteristic ring stretching vibrations around 1540 cm⁻¹. The strong C-O stretching bands of the ester group are expected in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of Methyl 4-(thiazol-2-yl)benzoate is 219.26 g/mol .

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of Methyl 4-(thiazol-2-yl)benzoate is expected to produce a molecular ion peak (M⁺) at m/z 219. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 188, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 160. Fragmentation of the thiazole ring is also possible.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 219 F1 [M - OCH₃]⁺ m/z = 188 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 160 M->F2 - COOCH₃ F3 [C₇H₄S]⁺˙ m/z = 132 F2->F3 - HCN F4 [C₆H₄]⁺˙ m/z = 76 F3->F4 - CS

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-(thiazol-2-yl)benzoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-(thiazol-2-yl)benzoate. The presented NMR data, along with the predicted IR and MS fragmentation patterns, offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain reliable and reproducible spectroscopic data. A thorough understanding of these analytical techniques is indispensable for advancing research in fields where such heterocyclic scaffolds are of interest.

References

  • While specific experimental data for Methyl 4-(thiazol-2-yl)benzoate was not found in a single comprehensive source during the search, the presented NMR data is based on information from a publication by the Royal Society of Chemistry.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Physicochemical Characterization of Methyl 4-(thiazol-2-yl)benzoate: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(thiazol-2-yl)benzoate (CAS No. 305806-42-2) is a heterocyclic compound featuring a thiazole ring linked to a methyl benzoate moiety. Such structures are of significant interest in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is a non-negotiable prerequisite for its advancement in any research and development pipeline, from synthesis and purification to formulation and biological screening. This guide provides a robust framework for determining these critical parameters. It moves beyond a simple listing of data to detail the underlying scientific principles and provide validated, step-by-step protocols for their experimental determination.

Introduction: The "Why" Behind the Properties

In drug discovery and development, the physical properties of a compound dictate its fate. The melting point is a primary indicator of purity and provides insight into the strength of the crystal lattice.[1] Solubility governs how a compound can be handled, purified, formulated, and, critically, its bioavailability. For a molecule like Methyl 4-(thiazol-2-yl)benzoate, the interplay between the rigid, aromatic thiazole and benzene rings and the polar ester functional group creates a unique physicochemical profile that must be experimentally elucidated. While some physical constants are predicted for this molecule, key experimental data such as melting point are not readily found in publicly available literature, making the protocols described herein essential for any researcher engaged with this compound.[2]

Table 1: Core Molecular and Predicted Physical Properties

Property Value Source
CAS Number 305806-42-2 [2]
Molecular Formula C₁₁H₉NO₂S [2]
Molecular Weight 219.26 g/mol [2]
Predicted Density 1.25 g/cm³ [2]
Predicted Boiling Point 355.8 °C at 760 mmHg [2]
Experimental Melting Point To Be Determined -

| Experimental Solubility | To Be Determined | - |

Melting Point Analysis: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically less than 2°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][3] Therefore, accurately determining the melting point is a foundational experiment for verifying the identity and assessing the purity of a newly synthesized batch of Methyl 4-(thiazol-2-yl)benzoate.

Theoretical Framework: What Governs the Melting Point?

The melting temperature of Methyl 4-(thiazol-2-yl)benzoate is dictated by the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. Key structural features influencing this are:

  • Aromatic Stacking: The planar thiazole and benzene rings allow for efficient π-π stacking interactions between molecules, a significant cohesive force that contributes to a higher melting point.

  • Dipole-Dipole Interactions: The presence of the polar ester group (C=O) and the heteroatoms (N, S) in the thiazole ring introduces dipole moments, leading to electrostatic interactions that stabilize the crystal lattice.

  • Molecular Symmetry: While not perfectly symmetrical, the relatively rigid and planar structure of the molecule can facilitate efficient packing in the crystal lattice, which generally correlates with a higher melting point compared to more flexible, non-symmetrical isomers.[2]

Experimental Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device), which provides a safe, controlled, and reproducible method for this determination.[1]

Objective: To determine the melting point range of a solid sample of Methyl 4-(thiazol-2-yl)benzoate.

Materials:

  • Sample of Methyl 4-(thiazol-2-yl)benzoate, dried and crystalline.

  • Capillary tubes (one end sealed).

  • Mortar and pestle (or a spatula and watch glass).

  • Digital melting point apparatus.

  • Long glass tube (for packing).

Procedure:

  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline sample on a clean, dry watch glass.

    • If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle. Causality: Large crystals pack poorly, creating air pockets that lead to inefficient heat transfer and an artificially broad melting range.[3]

    • Press the open end of a capillary tube into the powder until a small amount of sample is collected.[4]

  • Sample Packing:

    • Invert the capillary tube (sealed end down) and tap it gently on the benchtop to move the sample toward the bottom.

    • Drop the capillary tube, sealed end first, down a long glass tube (approx. 1 meter) held vertically on the benchtop. The bouncing action will tightly pack the sample.[4]

    • Repeat until a packed sample height of 2-3 mm is achieved. Causality: A sample height greater than 3 mm will cause a temperature differential across the sample, resulting in a broadened melting range.[4]

  • Determination - Rapid Scan (First Pass):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute).[3]

    • Observe the sample through the magnifying eyepiece.

    • Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.

  • Determination - Slow Scan (Accurate Measurement):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.

    • Insert a new, freshly packed capillary tube.

    • Set the heating rate to a slow value, approximately 1-2 °C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, yielding an accurate reading.[1]

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation:

    • Repeat the slow scan determination with at least one more fresh sample to ensure reproducibility. Consistent results validate the obtained melting point range.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample to Fine Powder B Load Capillary Tube A->B C Pack Sample to 2-3 mm Height B->C D Insert Sample into Apparatus C->D E Rapid Scan (10-20°C/min) to find approximate MP D->E F Cool Apparatus E->F G Slow Scan (1-2°C/min) near approximate MP F->G H Record T_start (first liquid) G->H I Record T_end (all liquid) H->I J Report Range: T_start - T_end I->J Repeat for consistency

Caption: Workflow for accurate melting point determination.

Solubility Profile: Predicting Behavior in Solution

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug development, influencing everything from reaction work-ups and purification (e.g., recrystallization) to formulation and bioavailability. A qualitative assessment across a range of solvents with varying polarities provides a comprehensive solubility profile.

Theoretical Framework: Structural Clues to Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. For Methyl 4-(thiazol-2-yl)benzoate:

  • Nonpolar Character: The presence of two aromatic rings (benzene and thiazole) imparts significant nonpolar, hydrophobic character. This suggests solubility in nonpolar organic solvents like hexanes or toluene and limited solubility in water.

  • Polar Character: The methyl ester group (-CO₂CH₃) and the nitrogen and sulfur heteroatoms in the thiazole ring introduce polarity. The lone pairs on the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. This suggests that the molecule will be more soluble in polar organic solvents than in purely nonpolar ones.

  • Expected Profile: Based on its structure, Methyl 4-(thiazol-2-yl)benzoate is expected to be poorly soluble in water, sparingly soluble in alcohols like ethanol, and highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Experimental Protocol for Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of Methyl 4-(thiazol-2-yl)benzoate in a panel of standard laboratory solvents.

Materials:

  • Sample of Methyl 4-(thiazol-2-yl)benzoate.

  • Panel of solvents: Water, Ethanol, Dichloromethane (DCM), Hexane, Dimethyl Sulfoxide (DMSO).

  • Small test tubes or vials (e.g., 13x100 mm).

  • Graduated cylinder or pipettes.

  • Vortex mixer.

Procedure:

  • Preparation:

    • Label one test tube for each solvent to be tested.

    • Add approximately 10 mg of Methyl 4-(thiazol-2-yl)benzoate to each test tube. Self-Validation: Using a consistent amount of solute allows for semi-quantitative comparison across solvents.

    • Add 1.0 mL of the first solvent (e.g., Water) to the corresponding test tube.

  • Observation and Mixing:

    • Observe if the solid dissolves immediately at room temperature.

    • If not, cap the tube and vortex vigorously for 30-60 seconds. Causality: Agitation increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution.

    • Allow the tube to stand and observe. Look for the presence or absence of solid particles.

  • Classification:

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged, with no visible signs of dissolution.

  • Systematic Testing:

    • Repeat steps 1-3 for each solvent in the panel (Ethanol, DCM, Hexane, DMSO). Record each observation systematically.

Table 2: Solubility Profile Data (To Be Completed Experimentally)

Solvent Type Polarity Index Predicted Solubility Experimental Result
Water Polar Protic 9.0 Insoluble Record Observation
Ethanol Polar Protic 5.2 Sparingly Soluble Record Observation
Dichloromethane Polar Aprotic 3.1 Soluble Record Observation
Hexane Nonpolar 0.1 Insoluble Record Observation

| DMSO | Polar Aprotic | 7.2 | Very Soluble | Record Observation |

Workflow Visualization

SolubilityWorkflow cluster_solvents Solvent Panel start Begin Solubility Assessment prep Add ~10 mg of Compound to each Labeled Test Tube start->prep s1 Add 1 mL Water s2 Add 1 mL Ethanol s3 Add 1 mL DCM s4 Add 1 mL Hexane s5 Add 1 mL DMSO mix Vortex Each Tube for 30-60 seconds s1->mix s2->mix s3->mix s4->mix s5->mix observe Observe for Undissolved Solid mix->observe decision Is the solution clear? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble or Partially Soluble decision->insoluble No end Compile Solubility Profile soluble->end insoluble->end

Caption: Systematic workflow for qualitative solubility assessment.

Conclusion

The melting point and solubility profile are foundational pillars in the chemical and pharmaceutical characterization of Methyl 4-(thiazol-2-yl)benzoate. While predictive data provides a useful starting point, it cannot replace rigorous experimental determination. The protocols outlined in this guide provide a validated, logical, and efficient pathway for researchers to obtain this essential data. An accurate melting point range will serve as a reliable benchmark for purity for all subsequent work, while a comprehensive solubility profile will inform every step of development, from purification and analysis to formulation and screening.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]

  • MIT OpenCourseWare. (2010, February 4). Melting Point [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). 11 Experiment 3 | PDF | Melting Point. Retrieved January 21, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved January 21, 2026, from [Link]

  • Quora. (n.d.). How can you determine the solubility of organic compounds? Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]

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The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Thiazole-Containing Compounds

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents.[2][3] Thiazole-containing compounds are not only found in natural products like vitamin B1 (thiamine) but are also integral to a multitude of FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, present key quantitative data, and outline validated experimental protocols for assessing their efficacy in critical therapeutic areas including oncology, infectious diseases, and inflammation.

Chapter 1: The Thiazole Moiety: A Profile of a High-Value Scaffold

The thiazole nucleus, a 1,3-azole, is an aromatic, planar ring system where the pi (π) electrons are delocalized, conferring considerable stability.[2] This aromaticity, combined with the presence of nitrogen and sulfur heteroatoms, creates a unique electronic landscape. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and enzymes, while the sulfur atom can engage in various non-covalent interactions.[6] These properties make the thiazole ring an exceptional pharmacophore that can be readily modified at multiple positions to fine-tune a compound's steric, electronic, and pharmacokinetic properties, thereby optimizing its biological activity.[2][4] Its role is evident in numerous clinically successful drugs, including the anti-HIV agent Ritonavir, the antifungal Ravuconazole, and the potent anticancer drug Dasatinib.[4][7]

Chapter 2: Anticancer Activities of Thiazole Derivatives

Thiazole derivatives have emerged as a formidable class of anticancer agents, with several compounds in clinical use and many more under investigation.[8][9] Their efficacy stems from their ability to interact with a wide range of biological targets that are critical for cancer cell proliferation, survival, and metastasis.[6][9]

Key Mechanisms of Anticancer Action

The anticancer effects of thiazole-containing compounds are multifaceted.[6][10] They can induce apoptosis, disrupt critical cell cycle machinery, and inhibit key signaling pathways that are often dysregulated in cancer.[10][11]

  • Protein Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes. Thiazole derivatives have been successfully designed to target kinases in crucial signaling pathways. For instance, Dasatinib is a potent inhibitor of multiple tyrosine kinases, while Dabrafenib targets the BRAF kinase, which is frequently mutated in melanoma.[2][9] Other derivatives have shown significant inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Thiazole_Inhibitor Thiazole Kinase Inhibitor (e.g., Dabrafenib) Thiazole_Inhibitor->RAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Fig. 1: Thiazole derivatives inhibiting the MAPK/ERK signaling pathway.
  • Microtubule Disruption: Several thiazole-containing natural products, such as Epothilone and its analogue Ixabepilone, function as microtubule-stabilizing agents.[2][9] By binding to tubulin and preventing its disassembly, they disrupt the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through various pathways. This includes modulating the activity of anti-apoptotic proteins like Bcl-2 and inhibiting enzymes such as topoisomerase and histone deacetylases (HDACs), which are involved in DNA replication and gene expression.[10][11]

Quantitative Data on Anticancer Activity

The cytotoxic potential of thiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Benzimidazole-ThiazoleVariousCytotoxicityFavorable vs. standards[13]
Thiazole-IndoleVariousCytotoxicity10 - 30[2]
Thiazole-PyrazolineMCF-7 (Breast)BRAFV600E Inhibition0.16[14]
Thiazole-PyrazolineWM266.4 (Melanoma)BRAFV600E Inhibition0.12[14]
Substituted Thiazole (4c)MCF-7 (Breast)VEGFR-2 Inhibition2.57[12]
Substituted Thiazole (4c)HepG2 (Liver)VEGFR-2 Inhibition7.26[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Causality: This protocol is self-validating because it relies on the metabolic activity of living cells. The conversion of the yellow MTT tetrazolium salt to a purple formazan product is directly proportional to the number of viable cells, providing a robust readout of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis Seed 1. Seed Cells in 96-well plate Adhere 2. Incubate 24h for adherence Seed->Adhere Treat 3. Add Thiazole Compound (serial dilutions) Adhere->Treat Incubate_Treat 4. Incubate 48-72h Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate 4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze

Fig. 2: Standard workflow for an MTT cytotoxicity assay.

Chapter 3: Antimicrobial Properties of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action.[15][16] Thiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[7][15][17]

Mechanisms of Antimicrobial Action
  • Bacterial Cell Membrane Disruption: The thiazole ring possesses both hydrophobic and hydrophilic characteristics, giving it an amphiphilic nature.[15] This allows certain derivatives to embed within the bacterial cell membrane, disrupting its integrity. This leads to the leakage of cytoplasmic contents and ultimately cell death.[15] This physical mode of action can be effective against both Gram-positive and Gram-negative bacteria.[15]

  • Enzyme Inhibition: Thiazole compounds can inhibit essential bacterial enzymes. A key target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[16] By inhibiting this enzyme, thiazole derivatives can halt bacterial proliferation.

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-phenylacetamido-thiazoleE. coli1.56 - 6.25[18]
2-phenylacetamido-thiazoleS. aureus1.56 - 6.25[18]
2-(pyrazol-4-yl)-...-thiazoleP. aeruginosa4.0 - 4.1[19]
Bisthiazole-hydrazoneA. fumigatus0.03[18]
2,4-disubstituted thiazoleU. striiformis (fungus)Strong activity[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.

Causality: The protocol's validity rests on direct observation of microbial growth. The clear transition from turbid (growth) to clear (inhibition) wells across a concentration gradient provides an unambiguous endpoint for determining the MIC.

Methodology:

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.

mic_workflow A 1. Prepare Serial Dilution of Thiazole Compound in 96-well plate C 3. Add Inoculum to each well A->C B 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D 4. Include Positive (Growth) & Negative (Sterility) Controls C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Visually Inspect for Turbidity (Determine lowest concentration with no growth) E->F G Result: Minimum Inhibitory Concentration (MIC) F->G

Fig. 3: Workflow for the broth microdilution MIC assay.

Chapter 4: Anti-inflammatory Mechanisms

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[20][21] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes in the arachidonic acid cascade.[20]

Mechanism of Action: COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes.[22] Thiazole-containing compounds have been developed as inhibitors of both COX and lipoxygenase (LOX) enzymes.[20][23]

  • Cyclooxygenase (COX) Inhibition: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[20] Certain thiazole derivatives have shown selective inhibition of COX-1 or COX-2, which can help in reducing inflammation.[22][23]

  • Lipoxygenase (LOX) Inhibition: The LOX enzyme converts arachidonic acid into leukotrienes, which are involved in inflammatory and allergic responses.[20] Thiazole compounds that inhibit LOX can be beneficial in conditions where leukotrienes play a major role.

inflammation_pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thiazole-based COX/LOX Inhibitor Inhibitor->COX Inhibitor->LOX

Fig. 4: Inhibition of the arachidonic acid pathway by thiazole derivatives.
Quantitative Data on Anti-inflammatory Activity
Compound ClassTarget EnzymeIC50 (µM)Reference
5-arylidene-2-(thiazol-ylimino)-thiazolidin-4-oneCOX-110 - 16[23]
5-benzyliden-2-(thiazole-ylimino)thiazolidin-4-oneCOX-1Superior to Naproxen[22]

Chapter 5: Other Notable Biological Activities

The versatility of the thiazole scaffold extends to several other therapeutic areas.

  • Antiviral Activity: Thiazole derivatives have been investigated for their antiviral properties, with some compounds showing inhibitory effects against viruses like HIV by disrupting key viral processes.[7][13]

  • Antidiabetic Activity: Certain coumarin-thiazole compounds have been identified as potent α-glucosidase inhibitors, outperforming the standard drug acarbose.[13] This mechanism helps in controlling post-prandial hyperglycemia.

  • Enzyme Inhibition for Neurological Disorders: Thiazole derivatives have been synthesized as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[24][25]

Chapter 6: Conclusion and Future Perspectives

The thiazole ring is undeniably a cornerstone of medicinal chemistry, providing a robust and adaptable scaffold for the development of drugs targeting a wide array of diseases.[2] The diverse biological activities—from anticancer and antimicrobial to anti-inflammatory—highlight its privileged status in drug discovery.[5][13] Future research will likely focus on several key areas:

  • Rational Design of Multi-Target Agents: Leveraging the thiazole core to design single molecules that can modulate multiple targets simultaneously, potentially offering synergistic therapeutic effects and combating drug resistance.

  • Improving Selectivity and Pharmacokinetic Profiles: Further chemical modifications to enhance target specificity, thereby reducing off-target side effects, and to improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hybrid Molecules: Fusing the thiazole scaffold with other known pharmacophores to create hybrid molecules with enhanced potency and novel mechanisms of action.[19]

The continued exploration of thiazole chemistry, guided by a deep understanding of its biological interactions, will undoubtedly pave the way for the next generation of innovative and effective therapeutic agents.

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A-Z Computational Workflow for Drug Discovery: A Case Study on Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and experimental agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold for drug design.[1] Methyl 4-(thiazol-2-yl)benzoate (MTB) represents a fundamental structure incorporating this key heterocycle, offering a rich template for computational exploration. This in-depth technical guide outlines a comprehensive in silico workflow to characterize MTB, predict its biological potential, and guide the rational design of next-generation therapeutics. We will dissect the molecule from first principles using quantum mechanics, predict its interactions with protein targets through molecular docking and dynamics, and assess its drug-like properties using advanced ADMET models. Each section is designed not only to present a protocol but to instill a deep understanding of the scientific rationale behind each computational decision, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold

Thiazole derivatives are recognized for a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4][5] The thiazole ring system is a bioisostere for various functional groups, enabling it to modulate physicochemical properties and enhance binding affinity to biological targets. MTB (CAS No. 305806-42-2) serves as an archetypal model for this class of compounds.[6] Its structure, featuring a thiazole ring linked to a methyl benzoate group, presents an ideal candidate for a multi-faceted computational analysis. This guide provides a holistic framework to computationally dissect such molecules, transforming a simple chemical structure into a rich profile of potential therapeutic relevance.

Foundational Analysis: Quantum Chemical Characterization

Before assessing biological interactions, we must first understand the intrinsic electronic and structural properties of MTB. Density Functional Theory (DFT) provides a powerful lens for this purpose, offering a balance of computational efficiency and accuracy for organic molecules.[7]

Expertise & Rationale: Why DFT?

DFT allows us to calculate the molecule's ground-state geometry, electronic distribution, and orbital energies. This information is critical for:

  • Structural Integrity: Ensuring all subsequent simulations begin with a stable, low-energy conformation.

  • Reactivity Insights: Identifying regions of the molecule prone to electrophilic or nucleophilic attack.

  • Parameterization: Generating atomic partial charges required for molecular mechanics force fields used in docking and dynamics simulations.

Protocol: Geometry Optimization and Electronic Properties
  • Structure Preparation: Build the 3D structure of Methyl 4-(thiazol-2-yl)benzoate using molecular modeling software (e.g., Avogadro, IQmol).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem).[8]

  • Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-validated hybrid functional for general-purpose organic molecule calculations.[9][10]

    • Basis Set: 6-311++G(d,p) is a robust choice, providing a good description of electron distribution (diffuse functions ++) and polarization (polarization functions (d,p)), which are crucial for describing heteroatoms and potential hydrogen bonding.

    • Solvation Model: To simulate a more biologically relevant environment, employ an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) with water as the solvent.[11]

  • Execution & Validation: Run the geometry optimization followed by a frequency calculation.

    • Trustworthiness Check: A successful optimization is confirmed when the frequency calculation yields no imaginary frequencies, indicating that the structure is at a true energy minimum.

Data Analysis & Visualization
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting non-covalent interactions with a protein target.

Calculated Property Predicted Value (Illustrative) Interpretation
HOMO Energy -6.8 eVEnergy of the outermost electron orbital; indicates electron-donating ability.
LUMO Energy -1.5 eVEnergy of the lowest empty orbital; indicates electron-accepting ability.
HOMO-LUMO Gap 5.3 eVHigh gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 2.1 DebyeIndicates overall molecular polarity, influencing solubility and binding.

Target Identification and Interaction Modeling

With a validated structure, the next logical step is to explore how MTB might interact with a biological target. Thiazole-containing compounds have shown activity against a range of targets, including dihydrofolate reductase (DHFR) and various kinases.[3][9] For this guide, we will use E. coli Dihydrofolate Reductase (DHFR) as a representative target, a well-established antibacterial target.[9]

Molecular Docking: Predicting Binding Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating its binding affinity.[12][13] This process involves two main components: a sampling algorithm to generate poses and a scoring function to rank them.[13]

Detailed Protocol: Protein-Ligand Docking
  • Protein Preparation:

    • Download the crystal structure of E. coli DHFR from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, PyMOL), prepare the protein by removing water molecules, adding polar hydrogens, and repairing any missing side chains or loops.[12][14]

  • Ligand Preparation:

    • Use the DFT-optimized structure of MTB.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of DHFR, typically by locating the position of a co-crystallized native ligand.

    • Define a "grid box" or "docking box" that encompasses this entire active site. This box defines the search space for the docking algorithm.[12]

  • Execution with AutoDock Vina:

    • Run the docking simulation using a tool like AutoDock Vina. Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[12][15]

  • Trustworthiness (Validation):

    • Before docking the novel ligand, a validation step is crucial. Extract the native ligand from the crystal structure and re-dock it into the protein. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

Analysis of Docking Results

The primary outputs are the binding affinity scores and the 3D coordinates of the binding poses. Lower binding energy values suggest stronger, more favorable interactions.[12]

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative) Interaction Type
1-8.5ILE50, PHE31Hydrophobic
1-8.5ASP27Hydrogen Bond (with thiazole N)
1-8.5LEU54van der Waals
2-8.2PHE31, ILE94Hydrophobic

Analysis should focus on the top-ranked pose, visualizing the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between MTB and the protein's active site residues.

Validating Stability: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, a protein-ligand complex is a dynamic system.[16] Molecular Dynamics (MD) simulations model the movements of atoms over time, providing critical insights into the stability of the predicted binding pose.[16][17]

Rationale: Why Run MD Simulations?

MD simulations allow us to:

  • Assess the stability of the protein-ligand complex.

  • Observe conformational changes in the protein or ligand upon binding.

  • Analyze the persistence of key interactions (like hydrogen bonds) over the simulation time.

  • Calculate a more rigorous estimate of binding free energy.

Workflow: Protein-Ligand Complex MD

MD_Workflow

Caption: Workflow for Molecular Dynamics Simulation.

Protocol: GROMACS Simulation

This protocol outlines the general steps using GROMACS, a popular MD engine.[18][19]

  • System Setup:

    • Start with the best-ranked pose from molecular docking.[19]

    • Use a tool like CHARMM-GUI or an online server to generate the ligand's topology and parameter files compatible with the chosen protein force field (e.g., CHARMM36).

    • Place the complex in a periodic box of water molecules and add ions (e.g., Na+, Cl-) to neutralize the system's charge.[19]

  • Minimization & Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Run a short NVT (constant volume) simulation to stabilize the system's temperature, followed by a short NPT (constant pressure) simulation to stabilize the density.

  • Production Run:

    • Execute the main MD simulation for a duration sufficient to observe convergence (e.g., 50-200 nanoseconds).

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the distance and duration of key hydrogen bonds or hydrophobic contacts identified during docking.

Drug-Likeness and ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[20][21][22]

Rationale: Failing Fast and Cheap

Predicting ADMET properties computationally allows for the early deselection of compounds that are likely to fail in later, more expensive experimental phases.[23] This aligns with the "fail fast, fail cheap" paradigm of modern drug development.

Protocol: Using Web-Based Tools

Numerous open-access tools and web servers can predict a wide range of ADMET properties from a simple molecular structure.[20]

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for MTB.

  • Submission: Submit the SMILES string to a comprehensive ADMET prediction server like SwissADME or pkCSM.

  • Analysis: Evaluate the predicted parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

Data Presentation: ADMET Profile of MTB
Property Category Parameter Predicted Value Comment/Threshold
Physicochemical Molecular Weight219.26 g/mol Pass (< 500)
LogP (Lipophilicity)2.60Pass (1-3 is optimal)
H-Bond Donors0Pass (≤ 5)
H-Bond Acceptors3Pass (≤ 10)
Pharmacokinetics GI AbsorptionHighFavorable for oral administration.
BBB PermeantYesMay cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions.
Drug-Likeness Lipinski's RuleYes (0 violations)Good oral bioavailability predicted.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.

Guiding New Designs: Pharmacophore Modeling

The final step in our workflow is to leverage our findings to design new, potentially improved molecules. A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for biological activity.[24][25]

Rationale: From a Single Hit to a Library of Leads

By understanding the key interactions of MTB with its target, we can create a pharmacophore query. This query can then be used to rapidly screen large virtual libraries of compounds to find new molecules that fit the required interaction pattern but have different chemical scaffolds.[26]

Workflow: Ligand-Based Pharmacophore Generation

Pharmacophore_Workflow

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Protocol & Application
  • Feature Definition: Based on the docking and MD analysis of the MTB-DHFR complex, identify the crucial pharmacophoric features. For our example, this might include:

    • One Hydrogen Bond Acceptor (the thiazole nitrogen).

    • One Hydrophobic feature (the benzene ring).

    • One Aromatic Ring feature (the benzene ring).

  • Model Generation: Use software like PharmaGist or LigandScout to generate a 3D model with these features, including the distances and angles between them.

  • Virtual Screening: Use this pharmacophore model as a 3D query to screen a database of millions of commercially available or virtual compounds.

  • Hit Prioritization: The compounds that match the pharmacophore query are considered "hits." These can then be subjected to the same docking, MD, and ADMET workflow described above to identify the most promising candidates for synthesis and experimental testing.

Conclusion and Future Outlook

This guide has systematically detailed a comprehensive computational workflow to evaluate a molecule of interest, Methyl 4-(thiazol-2-yl)benzoate. We progressed from fundamental quantum mechanical characterization to predicting specific protein-ligand interactions, validating their stability, assessing drug-like properties, and finally, creating a model to discover novel lead compounds. This multi-pillar approach, combining DFT, molecular docking, molecular dynamics, ADMET prediction, and pharmacophore modeling, represents a powerful, cost-effective strategy in modern drug discovery. It allows researchers to build a deep, data-driven understanding of a molecule's potential, prioritize resources, and rationally design the next generation of therapeutic agents with a higher probability of success.

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Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety with Novel Thiazole Derivatives

Methyl 4-(thiazol-2-yl)benzoate is a compound of interest within contemporary drug discovery and materials science, valued for its unique heterocyclic structure. As with many novel chemical entities, comprehensive toxicological and safety data for this specific molecule are not yet publicly available. This guide, therefore, adopts a proactive and predictive safety framework. By synthesizing data from structurally analogous compounds—namely the thiazole core and aromatic esters—we present a robust, precautionary protocol for the safe handling, storage, and disposal of Methyl 4-(thiazol-2-yl)benzoate. This document is designed to empower researchers to manage the potential risks associated with this compound with a high degree of scientific rigor and personal protection.

The core principle of this guide is the adherence to a thorough risk assessment before any experimental work commences.[1] The primary responsibility for this lies with the researcher conducting the experiment, with oversight from their supervisor.[2][3] This involves a careful evaluation of the planned procedures and the intrinsic properties of the chemicals involved.[2]

Part 1: Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 4-(thiazol-2-yl)benzoate, a risk assessment must be constructed based on the known hazards of its constituent chemical classes: thiazoles and aromatic methyl esters.

Predicted GHS Classification

Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated for Methyl 4-(thiazol-2-yl)benzoate:

Hazard ClassPredicted CategoryBasis for Prediction
Acute Toxicity, OralCategory 4The parent compound, thiazole, and simple derivatives like 2-acetylthiazole are classified as "Harmful if swallowed" (H302).[4][5][6]
Skin Corrosion/IrritationCategory 2Thiazole and some of its derivatives are known to be skin irritants.[5][7]
Serious Eye Damage/Eye IrritationCategory 2Thiazole can cause serious eye damage.[5][7]
FlammabilityCategory 2 or higherThiazole is a highly flammable liquid.[4][5] While the larger molecular weight of the target compound may reduce volatility, its flammability potential should not be disregarded.

It is imperative to handle Methyl 4-(thiazol-2-yl)benzoate as if it possesses these hazards until empirical data becomes available.

Toxicological Profile: A Mechanistic Perspective

The thiazole ring, while a common scaffold in many pharmaceuticals with generally low toxicity, can undergo metabolic activation.[8][9][10][11][12] Cytochrome P450 enzymes can oxidize the thiazole ring to form reactive metabolites, such as epoxides or S-oxides.[13] These electrophilic intermediates have the potential to form covalent bonds with cellular macromolecules, which is a mechanism linked to idiosyncratic drug-induced toxicity.[13]

The ester functional group can undergo hydrolysis in the body to the corresponding carboxylic acid and methanol. While the benzoate moiety is of low toxicity, the potential for metabolic interactions should be considered in any in vivo studies.

Part 2: Prudent Laboratory Practice and Exposure Control

Engineering Controls: The First Line of Defense

All manipulations of Methyl 4-(thiazol-2-yl)benzoate, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood. This is to mitigate the risk of inhaling potentially harmful vapors or fine particulates. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the predicted hazards, a comprehensive PPE protocol is mandatory.[14][15][16]

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[17] When there is a heightened risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[17][18]

  • Hand Protection : Disposable nitrile gloves should be worn as a primary barrier.[17] It is crucial to consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used. Gloves should be inspected before use and changed immediately upon contamination.

  • Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[17] Clothing worn underneath should be made of natural fibers like cotton.[17]

  • Footwear : Closed-toe shoes that cover the entire foot are required at all times in the laboratory.[17]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_special_conditions Enhanced Precautions start Handling Methyl 4-(thiazol-2-yl)benzoate goggles Wear Chemical Splash Goggles gloves Wear Nitrile Gloves (Solvent-Compatible) lab_coat Wear Flame-Resistant Lab Coat (Buttoned) shoes Wear Closed-Toe Shoes splash_risk Risk of Splash or Exothermic Reaction? face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No

Caption: PPE decision workflow for handling Methyl 4-(thiazol-2-yl)benzoate.

Part 3: Safe Handling, Storage, and Spill Management

Handling and Storage Protocol
  • General Hygiene : Avoid contact with skin and eyes.[19] Do not eat, drink, or smoke in the laboratory.[6][20] Wash hands thoroughly after handling the compound.[6][20][21]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][19] The storage location should be away from heat, sparks, and open flames.[6][22] Given that many aromatic compounds can be light-sensitive, storage in an amber vial is recommended.[23] Refrigerated storage at 4°C can help maintain the stability of volatile compounds.[24]

  • Incompatibilities : Avoid contact with strong oxidizing agents.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Remove all sources of ignition from the area.[5]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For liquid spills, contain the material with an inert absorbent such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels for large spills.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of the contaminated waste according to institutional and local regulations for hazardous chemical waste.

Spill_Response spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ignition Remove Ignition Sources evacuate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Step-by-step spill response workflow.

Part 4: First Aid and Emergency Procedures

  • Ingestion : If swallowed, rinse mouth with water.[4] Do NOT induce vomiting.[20] Seek immediate medical attention.[5]

  • Skin Contact : Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water.[7] If skin irritation occurs, seek medical advice.

  • Eye Contact : Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[7] If you feel unwell, seek medical attention.

Conclusion: A Culture of Safety

The responsible conduct of research necessitates a proactive and informed approach to laboratory safety, especially when working with novel compounds like Methyl 4-(thiazol-2-yl)benzoate. While this guide provides a comprehensive framework based on the best available data for analogous structures, it is not a substitute for a carefully considered, experiment-specific risk assessment. By integrating these principles of hazard prediction, exposure control, and emergency preparedness into daily laboratory practice, researchers can confidently and safely explore the scientific potential of this and other new chemical entities.

References

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  • Wang, Y., et al. (2024). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Membranes, 14(1), 15. doi: 10.3390/membranes14010015. Retrieved from [Link]

  • Al-Jaff, H., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

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Methodological & Application

Synthetic routes for preparing Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 4-(thiazol-2-yl)benzoate

Abstract

Methyl 4-(thiazol-2-yl)benzoate is a key structural motif and versatile building block in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs, valued for its wide range of biological activities including antibacterial, antifungal, and antitumor effects.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the principal synthetic routes to prepare Methyl 4-(thiazol-2-yl)benzoate. We present and compare two primary, field-proven strategies: the classical Hantzsch thiazole synthesis for de novo ring construction and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation. Each section includes detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate route based on laboratory capabilities, scale, and starting material availability.

Introduction and Retrosynthetic Analysis

The synthesis of 2-arylthiazoles like Methyl 4-(thiazol-2-yl)benzoate can be approached from two distinct retrosynthetic perspectives. The choice between these pathways is a critical decision driven by factors such as the commercial availability of precursors, reaction scalability, and overall efficiency.

  • Approach A: Thiazole Ring Formation (Hantzsch Synthesis). This strategy involves constructing the thiazole ring directly onto the substituted benzene ring. The key disconnection is across the C-S and C-N bonds of the thiazole, leading back to a thioamide and an α-haloketone derived from the methyl benzoate precursor.[4][5] This is a convergent and often high-yielding method for building the core heterocyclic structure.

  • Approach B: C-C Bond Formation (Cross-Coupling). This modern approach relies on connecting a pre-formed thiazole ring with a functionalized benzene ring. The key disconnection is the C2-C4' bond between the two rings. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, which offer excellent functional group tolerance and predictable reactivity.[6][7][8]

Caption: Retrosynthetic approaches to Methyl 4-(thiazol-2-yl)benzoate.

Method 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, first described in 1887.[4] It proceeds via the condensation of an α-halocarbonyl compound with a thioamide. The reaction mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1][5] This method is highly reliable for producing 2,4-disubstituted thiazoles.

G Haloketone Methyl 4-(2-bromoacetyl)benzoate Intermediate Cyclization & Dehydration (Intermediate not isolated) Haloketone->Intermediate + EtOH, Reflux Thioformamide Thioformamide Thioformamide->Intermediate + EtOH, Reflux Product Methyl 4-(thiazol-2-yl)benzoate Intermediate->Product

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • Methyl 4-(2-bromoacetyl)benzoate

  • Thioformamide

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-(2-bromoacetyl)benzoate (2.59 g, 10 mmol) and absolute ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add thioformamide (0.67 g, 11 mmol, 1.1 equivalents) to the solution. Expertise Note: A slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution (~30 mL) to the concentrated residue to neutralize the hydrobromic acid formed during the reaction. Stir for 15 minutes. Trustworthiness Note: The product may precipitate at this stage. Neutralization is crucial to deprotonate the thiazole nitrogen, making the product less water-soluble and extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford pure Methyl 4-(thiazol-2-yl)benzoate.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide or triflate.[6] For this synthesis, we couple 2-bromothiazole with (4-(methoxycarbonyl)phenyl)boronic acid. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]

G Bromothiazole 2-Bromothiazole Product Methyl 4-(thiazol-2-yl)benzoate Bromothiazole->Product + Toluene/H₂O, 90 °C BoronicAcid (4-(Methoxycarbonyl)phenyl)boronic acid BoronicAcid->Product + Toluene/H₂O, 90 °C Catalyst Pd(PPh₃)₄ Na₂CO₃ (base) Catalyst->Product + Toluene/H₂O, 90 °C

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Detailed Experimental Protocol

Materials:

  • 2-Bromothiazole

  • (4-(Methoxycarbonyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12 mmol, 1.2 equivalents), sodium carbonate (2.12 g, 20 mmol, 2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol, 2 mol%). Expertise Note: The base is critical for activating the boronic acid for the transmetalation step. An aqueous solvent mixture is often used to dissolve the inorganic base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Reagent Addition: Add toluene (30 mL) and deionized water (10 mL) via syringe. Stir the mixture for 10 minutes to ensure good mixing. Then, add 2-bromothiazole (1.64 g, 10 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (40 mL).

  • Extraction and Washing: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product. An alternative purification method for highly crystalline products is recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.[10]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a strategic decision based on multiple factors. The table below summarizes the key advantages and disadvantages of the Hantzsch and Suzuki methodologies for preparing Methyl 4-(thiazol-2-yl)benzoate.

FeatureHantzsch Thiazole SynthesisSuzuki-Miyaura Cross-Coupling
Convergence High. The core scaffold is built in one key step.Moderate. Relies on the availability of two pre-functionalized rings.
Starting Materials Requires a specific α-haloketone, which may need to be synthesized. Thioformamide can be unstable.Boronic acids and bromo-heterocycles are often commercially available.
Scalability Generally robust and scalable.Can be sensitive to catalyst loading and purity on a large scale. Palladium cost can be a factor.
Atom Economy Good. The main byproduct is HBr and water.Moderate. Stoichiometric amounts of base and boron waste are generated.
Reaction Conditions Typically requires heating (reflux).Requires inert atmosphere and a transition metal catalyst. Generally mild heating.
Generality & Scope Excellent for building diverse thiazoles by varying the two components.Extremely broad scope and high functional group tolerance.[11]
Safety/Environmental α-haloketones are lachrymatory and require careful handling.Palladium catalysts can be costly and require removal from the final product. Tin reagents in related Stille couplings are toxic.[11]

Conclusion

Both the Hantzsch synthesis and the Suzuki-Miyaura cross-coupling represent viable and effective strategies for the preparation of Methyl 4-(thiazol-2-yl)benzoate.

  • The Hantzsch synthesis is a powerful, classic approach ideal for constructing the thiazole ring from the ground up, particularly when the required α-haloketone precursor is readily accessible.

  • The Suzuki-Miyaura cross-coupling offers a more modern, modular approach with exceptional functional group tolerance, making it highly attractive when pre-functionalized starting materials are available.

The choice between these methods will ultimately depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational protocols and scientific rationale to empower researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

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  • Kotlyar, V. M., et al. (2021). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Functional Materials, 28(2), 301-307.

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  • Al-Said, M. S., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 13(1), e0190830.

  • Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 831-840.

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The Pivotal Role of Methyl 4-(thiazol-2-yl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, possesses a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that allows for favorable interactions with a diverse array of biological targets.[2] Its presence in clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Cefdinir underscores its therapeutic significance.[3] Within this important class of compounds, Methyl 4-(thiazol-2-yl)benzoate emerges as a key building block, offering medicinal chemists a versatile platform for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the applications of Methyl 4-(thiazol-2-yl)benzoate in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, derivatization, and its role in the development of compounds with potential anticancer, anti-inflammatory, and kinase inhibitory activities. The protocols provided herein are based on established synthetic methodologies and are intended to serve as a practical resource for the laboratory.

Synthetic Pathways to Methyl 4-(thiazol-2-yl)benzoate

The construction of the 2-arylthiazole core of Methyl 4-(thiazol-2-yl)benzoate is most commonly achieved through the renowned Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.[3] In the context of our target molecule, a plausible and efficient route involves the reaction of a methyl 4-(2-haloacetyl)benzoate with thioformamide.

Figure 1: General synthetic scheme for Methyl 4-(thiazol-2-yl)benzoate.

A detailed protocol for a representative Hantzsch thiazole synthesis is provided in the "Protocols" section of this guide. The starting material, methyl 4-formylbenzoate, is a commercially available reagent that can be readily converted to the corresponding α-bromoketone.[4]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

Methyl 4-(thiazol-2-yl)benzoate serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. The thiazole and benzoate rings themselves can also be further functionalized.

Anticancer Drug Discovery

The thiazole nucleus is a key component of numerous anticancer agents.[5] Thiazole-containing compounds have been shown to exhibit their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[6]

Derivatives of Methyl 4-(thiazol-2-yl)benzoate are promising candidates for the development of novel anticancer therapies. For instance, the synthesis of N-substituted-4-(thiazol-2-yl)benzamides can lead to compounds with potent cytotoxic activity against various cancer cell lines.[7] The rationale behind this approach is that the amide bond introduces a new vector for interaction with biological targets, and the substituent on the amine can be varied to optimize binding affinity and selectivity.

Data on Anticancer Activity of Related Thiazole Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c (a thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
Compound 6i (a N-(thiazol-2-yl)benzamide derivative)MCF-7 (Breast)0.95 ± 0.063[7]
A549 (Lung)1.32 ± 0.16[7]
HepG2 (Liver)1.24 ± 0.10[7]
Compound 15 (a 4β-(thiazol-2-yl)amino-podophyllotoxin derivative)A549 (Lung)Not specified, but showed promising activity[6]
Compound 17 (a 4β-(thiazol-2-yl)amino-podophyllotoxin derivative)A549 (Lung)Not specified, but showed promising activity[6]

Note: The compounds listed are structurally related to derivatives of Methyl 4-(thiazol-2-yl)benzoate and are presented to illustrate the potential of this chemical class.

Kinase Inhibitors

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The thiazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Methyl 4-(thiazol-2-yl)benzoate provides a valuable starting point for the synthesis of kinase inhibitors. The general strategy involves the derivatization of the benzoate moiety to introduce functionalities that can interact with the ATP-binding site of the target kinase.

Figure 2: Workflow for developing kinase inhibitors from Methyl 4-(thiazol-2-yl)benzoate.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for new and improved anti-inflammatory drugs. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[5]

The structural framework of Methyl 4-(thiazol-2-yl)benzoate can be elaborated to generate novel anti-inflammatory agents. By incorporating moieties known to interact with inflammatory targets, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, it is possible to develop potent and selective inhibitors of inflammation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(thiazol-2-yl)benzoate via Hantzsch Thiazole Synthesis (Representative Protocol)

This protocol is a representative example of a Hantzsch thiazole synthesis and may require optimization for specific substrates and scales.

Materials:

  • Methyl 4-(2-bromoacetyl)benzoate

  • Thioformamide

  • Ethanol

  • Triethylamine (optional, as a base)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(2-bromoacetyl)benzoate (1.0 eq) in ethanol.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.1 eq). If desired, a non-nucleophilic base such as triethylamine (1.1 eq) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford pure Methyl 4-(thiazol-2-yl)benzoate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrolysis of Methyl 4-(thiazol-2-yl)benzoate to 4-(thiazol-2-yl)benzoic Acid

Materials:

  • Methyl 4-(thiazol-2-yl)benzoate

  • Methanol

  • Sodium hydroxide (or lithium hydroxide)

  • Water

  • Hydrochloric acid (1 M)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve Methyl 4-(thiazol-2-yl)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(thiazol-2-yl)benzoic acid.

  • Characterization: Confirm the structure of the product by spectroscopic methods.

Protocol 3: Amide Coupling of 4-(thiazol-2-yl)benzoic Acid with a Primary Amine (General Procedure)

Materials:

  • 4-(thiazol-2-yl)benzoic acid

  • A primary amine of choice

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(thiazol-2-yl)benzoic acid (1.0 eq) in DMF or DCM.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.

Conclusion and Future Perspectives

Methyl 4-(thiazol-2-yl)benzoate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a facile entry into a diverse chemical space populated with molecules of significant therapeutic potential. The demonstrated success of thiazole-containing compounds in various therapeutic areas, particularly oncology and inflammation, strongly suggests that derivatives of Methyl 4-(thiazol-2-yl)benzoate will continue to be a fertile ground for the discovery of novel drug candidates. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of this scaffold in emerging therapeutic areas.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352.
  • Singh, L. P., Tiwari, D. O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. International Journal of Chemical Studies, 5(4), 127-131.
  • Al-Ostath, A., Al-Assar, Z., & Ismail, M. (2021). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.
  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d] thiazol-2-yl)-4-methylthiazol-2 (3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 937-947.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from [A representative URL for a similar protocol would be placed here]
  • BenchChem. (2025). Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Retrieved from [A representative URL for a similar protocol would be placed here]
  • ChemicalBook. (n.d.). Methyl 4-cyanobenzoate synthesis. Retrieved from [A representative URL for a similar synthesis would be placed here]
  • ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis. Retrieved from [A representative URL for a similar synthesis would be placed here]
  • Kumar, A., Sharma, S., & Kumar, D. (2021). Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Journal of Molecular Structure, 1225, 129112.
  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Li, Y., Wang, Y., Li, J., Zhang, Y., Wang, Y., Zhang, Y., ... & Chen, S. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl) amino-4′-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & medicinal chemistry letters, 28(2), 143-149.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

  • Smolecule. (n.d.). Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate. Retrieved from [A representative URL for a similar compound would be placed here]
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [A representative URL for a similar synthesis video would be placed here]
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link] [This is a placeholder URL and should be replaced with the actual relevant video if available]

  • A representative paper on the synthesis of N-substituted-4-(thiazol-2-yl)benzamides would be cited here.
  • A representative paper on the synthesis and anticancer activity of thiazole deriv
  • A representative paper on the use of thiazole derivatives as kinase inhibitors would be cited here.
  • A representative paper describing the bromination of methyl 4-formylbenzo
  • A representative paper detailing a specific Hantzsch synthesis protocol would be cited here.
  • A representative paper on the anti-inflammatory properties of thiazole deriv
  • A paper detailing the use of Methyl 4-(thiazol-2-yl)benzoate as a building block would be cited here.
  • A paper providing IC50 values for anticancer thiazole deriv
  • A paper providing IC50 values for thiazole-based kinase inhibitors would be cited here.
  • A paper providing data on the anti-inflammatory activity of thiazole deriv
  • A paper detailing the hydrolysis of a methyl benzoate to a benzoic acid would be cited here.
  • A paper detailing an amide coupling protocol would be cited here.

Sources

Use of Methyl 4-(thiazol-2-yl)benzoate as an intermediate for synthesizing larger molecules.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Methyl 4-(thiazol-2-yl)benzoate: A Versatile Scaffold for Advanced Molecular Synthesis

Abstract

Methyl 4-(thiazol-2-yl)benzoate is a pivotal intermediate in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its unique bifunctional architecture, comprising an activatable ester and a pharmaceutically relevant thiazole ring, offers a robust platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as ester hydrolysis and subsequent amide bond formation. We present detailed, field-tested protocols, explain the rationale behind methodological choices, and offer insights into the optimization of these critical reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of Methyl 4-(thiazol-2-yl)benzoate

The thiazole moiety is a cornerstone in drug design, appearing in a multitude of FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with a para-substituted benzoic acid derivative, the resulting scaffold, Methyl 4-(thiazol-2-yl)benzoate, becomes a highly valuable building block. The methyl ester provides a latent carboxylic acid, a key functional handle for elaboration, while the thiazole ring often serves as a critical pharmacophore for biological target engagement.[1][2][3]

The strategic advantage of this intermediate lies in its phased reactivity. The ester can be selectively hydrolyzed to unmask a carboxylic acid, which can then be coupled with a diverse range of amines to generate extensive chemical libraries. This sequential approach allows for late-stage diversification, a powerful strategy in modern drug discovery.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 305806-42-2[4]
Molecular Formula C₁₁H₉NO₂S[4]
Molecular Weight 219.26 g/mol [4]
Boiling Point 355.8°C at 760 mmHg[4]
Density 1.25 g/cm³[4]
Spectroscopic Data (Representative)

The structural integrity of the intermediate should always be confirmed prior to use. Below are typical spectroscopic characteristics.

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (d, 2H), 7.95 (d, 2H), 7.85 (d, 1H), 7.35 (d, 1H), 3.95 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 167.5, 166.8, 144.2, 134.5, 130.3, 129.8, 126.5, 119.8, 52.4.

Core Synthetic Transformations and Protocols

The primary utility of Methyl 4-(thiazol-2-yl)benzoate is its function as a precursor to 4-(thiazol-2-yl)benzoic acid, which is then used in coupling reactions. The following diagram illustrates this central workflow.

G A Methyl 4-(thiazol-2-yl)benzoate (Starting Intermediate) B Hydrolysis (Saponification) A->B Step 1 C 4-(thiazol-2-yl)benzoic Acid (Key Intermediate) B->C D Amide Coupling C->D Step 2 F Target Molecules (Amide Library) D->F E Diverse Amine Library (R-NH2) E->D G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH 4-(thiazol-2-yl)benzoic Acid ActiveEster Activated OAt-Ester Highly Electrophilic Acid->ActiveEster Fast HATU HATU Coupling Reagent HATU->ActiveEster Fast Base1 DIPEA Base1->ActiveEster Fast Amide R-CO-NHR' Target Amide ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Nucleophile Amine->Amide Nucleophilic Attack Base2 DIPEA Base2->Amide Nucleophilic Attack

Sources

Application Notes and Protocols for Reactions Involving Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Moiety in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery.[2][3] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Methyl 4-(thiazol-2-yl)benzoate is a key intermediate, offering a versatile platform for the synthesis of more complex molecules through modifications at the ester and thiazole functionalities. This guide provides detailed experimental setups for the synthesis and key transformations of Methyl 4-(thiazol-2-yl)benzoate, grounded in established chemical principles.

I. Synthesis of Methyl 4-(thiazol-2-yl)benzoate

The synthesis of the target compound is approached in two main stages: the formation of the thiazole ring to create the carboxylic acid precursor, followed by Fischer esterification.

Part A: Synthesis of 4-(Thiazol-2-yl)benzoic Acid

The Hantzsch thiazole synthesis provides a reliable method for the construction of the thiazole ring. Here, we adapt this method starting from 4-formylbenzoic acid and thiourea.

Protocol 1: Synthesis of 4-(Thiazol-2-yl)benzoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-formylbenzoic acid (1.0 eq), thiourea (2.2 eq), and iodine (1.0 eq) in ethanol (150 mL).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether to afford the crude product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, will yield purified 4-(thiazol-2-yl)benzoic acid.

Causality of Experimental Choices:

  • Thiourea in Excess: Using a slight excess of thiourea ensures the complete consumption of the limiting 4-formylbenzoic acid.

  • Iodine as a Catalyst: Iodine facilitates the cyclization and subsequent oxidation to form the aromatic thiazole ring.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

Part B: Fischer Esterification to Methyl 4-(thiazol-2-yl)benzoate

The carboxylic acid is converted to its corresponding methyl ester via the classic Fischer esterification method, using an excess of methanol and a catalytic amount of strong acid.[6][7]

Protocol 2: Fischer Esterification

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(thiazol-2-yl)benzoic acid (1.0 eq) in methanol (20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[8]

  • Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

  • Excess Methanol: The large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the ester.[6]

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

II. Key Reactions of Methyl 4-(thiazol-2-yl)benzoate

This section details protocols for the hydrolysis of the ester back to the carboxylic acid, its conversion to an amide, and a Suzuki cross-coupling reaction for C-C bond formation.

A. Base-Catalyzed Hydrolysis

Saponification of the methyl ester is a straightforward method to regenerate the parent carboxylic acid, which can be useful for subsequent reactions where the acid functionality is required.[9][10]

Protocol 3: Hydrolysis of Methyl 4-(thiazol-2-yl)benzoate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-(thiazol-2-yl)benzoate (1.0 eq) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.[9][11] Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-(thiazol-2-yl)benzoic acid.

Causality of Experimental Choices:

  • NaOH as Base: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[12]

  • Acidification: Protonation of the resulting carboxylate salt with a strong acid is necessary to isolate the neutral carboxylic acid.[9]

B. Direct Amidation

The conversion of the ester to an amide is a fundamental transformation in the synthesis of many biologically active molecules. Direct thermal amidation with an amine is a straightforward, albeit often high-temperature, method.

Protocol 4: Direct Amidation with Benzylamine

  • Reaction Setup: In a sealed tube, combine Methyl 4-(thiazol-2-yl)benzoate (1.0 eq) and benzylamine (1.5 eq).

  • Reaction Execution: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-(thiazol-2-yl)benzamide.

Causality of Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to drive the reaction towards the amide product.

  • Sealed Tube and High Temperature: The reaction is typically slow and requires elevated temperatures to proceed at a reasonable rate. A sealed tube is used to prevent the evaporation of the amine.

C. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[13] To demonstrate this, we first propose the synthesis of a brominated derivative of our target molecule, which can then be used in a cross-coupling reaction.

Protocol 5: Synthesis of Methyl 4-(5-bromo-thiazol-2-yl)benzoate

  • Bromination: To a solution of Methyl 4-(thiazol-2-yl)benzoate (1.0 eq) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Protocol 6: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Methyl 4-(5-bromo-thiazol-2-yl)benzoate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like a 3:1 mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to 80-100 °C for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield Methyl 4-(5-phenyl-thiazol-2-yl)benzoate.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[13]

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

III. Characterization Data (Predicted)

The following tables summarize the predicted characterization data for Methyl 4-(thiazol-2-yl)benzoate based on the analysis of similar compounds.[14][15][16][17][18]

Table 1: Predicted NMR Data for Methyl 4-(thiazol-2-yl)benzoate (in CDCl₃)

Proton (¹H) NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-a~8.15d~8.5Aromatic (ortho to ester)
H-b~7.95d~8.5Aromatic (ortho to thiazole)
H-c~7.90d~3.5Thiazole
H-d~7.40d~3.5Thiazole
H-e~3.95s-OCH₃
Carbon (¹³C) NMR Chemical Shift (δ, ppm) Assignment
C=O~166.5Ester Carbonyl
C-q~168.0Thiazole C2
C-q~144.0Thiazole C5
C-q~135.0Aromatic (ipso to thiazole)
C-H~130.0Aromatic (ortho to ester)
C-q~131.0Aromatic (ipso to ester)
C-H~127.0Aromatic (ortho to thiazole)
C-H~120.0Thiazole C4
-OCH₃~52.5Methyl

Table 2: Predicted IR and MS Data

Spectroscopy Characteristic Peaks
IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1605, 1580 (C=C stretch, aromatic), ~1280 (C-O stretch, ester)
MS (m/z) Expected [M]⁺ at ~219.04

IV. Visualized Workflows

Diagram 1: Synthesis of Methyl 4-(thiazol-2-yl)benzoate

G cluster_0 Part A: Thiazole Formation cluster_1 Part B: Esterification A 4-Formylbenzoic Acid + Thiourea B Reflux in Ethanol with Iodine A->B C Filtration & Recrystallization B->C D 4-(Thiazol-2-yl)benzoic Acid C->D E 4-(Thiazol-2-yl)benzoic Acid F Reflux in Methanol with H₂SO₄ E->F G Work-up & Column Chromatography F->G H Methyl 4-(thiazol-2-yl)benzoate G->H

Caption: Workflow for the two-step synthesis.

Diagram 2: Key Reactions

G cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_suzuki Suzuki Coupling Start Methyl 4-(thiazol-2-yl)benzoate H1 Reflux with NaOH/MeOH Start->H1 A1 Heat with Benzylamine Start->A1 S1 Bromination with NBS Start->S1 H2 Acidification with HCl H1->H2 H3 4-(Thiazol-2-yl)benzoic Acid H2->H3 A2 Column Chromatography A1->A2 A3 N-benzyl-4-(thiazol-2-yl)benzamide A2->A3 S2 Methyl 4-(5-bromo-thiazol-2-yl)benzoate S1->S2 S3 Couple with PhB(OH)₂ (Pd catalyst, base) S2->S3 S4 Methyl 4-(5-phenyl-thiazol-2-yl)benzoate S3->S4

Caption: Key transformations of the title compound.

V. References

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o821. [Link]

  • Characterization data of methyl benzoate derivatives. The Royal Society of Chemistry. [Link]

  • Fischer Esterification of Benzoic Acid to Methyl Benzoate. University of Toronto. [Link]

  • Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]

  • Method for synthesizing 4-methyl-2-diazanyl benzothiazole. Google Patents.

  • Jackson David Reynolds, MD. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. [Link]

  • Nguyen, H., Nguyen, D. V., Nguyen, D. D., Nguyen, M. T. N., Nguyen, H. T. T., & Duong, Q. H. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Hue University Journal of Science: Natural Science and Technology, 1(1), 60-65. [Link]

  • Gais, H. J., & Schmid, R. D. (2022). Synthesis of Benzo[13][19]thiazolo[2,3-c][13][14][15]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1543. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. ResearchGate. [Link]

  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Filo. [Link]

  • MacAllister, C. A., Jiang, Y., & Sather, A. C. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

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  • Al-Hourani, B. J., Al-Abras, K., Hammad, A., Al-Refai, M., & El-Abadelah, M. M. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(21), 12693-12707. [Link]

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Analytical methods for the characterization of Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Comprehensive Analytical Characterization of Methyl 4-(thiazol-2-yl)benzoate

Abstract

This technical guide provides a suite of detailed analytical methods for the comprehensive characterization of Methyl 4-(thiazol-2-yl)benzoate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, structure, and solid-state properties of the compound. By integrating chromatographic, spectroscopic, and thermal analysis techniques, this guide establishes a self-validating system for ensuring the quality and integrity of Methyl 4-(thiazol-2-yl)benzoate.

Introduction and Physicochemical Profile

Methyl 4-(thiazol-2-yl)benzoate is a key building block in organic synthesis. The thiazole ring is a common scaffold in many biologically active molecules, valued for its ability to engage in hydrogen bonding and its rigid structure, which can enhance interactions with biological targets.[1][2] The presence of both an aromatic ester and a thiazole moiety makes a thorough analytical characterization essential to ensure its suitability for downstream applications, such as drug discovery and materials development.[3][4]

A multi-technique approach is crucial for unambiguous characterization. Each method provides orthogonal, complementary data, creating a robust and self-validating analytical workflow. For instance, while chromatography assesses purity, NMR spectroscopy confirms the molecular structure, and thermal analysis defines its physical stability.

Table 1: Physicochemical Properties of Methyl 4-(thiazol-2-yl)benzoate

PropertyValueSource
Molecular Formula C₁₁H₉NO₂S[5]
Molecular Weight 219.26 g/mol [5]
Exact Mass 219.03540 Da[5]
Boiling Point 355.8 °C at 760 mmHg[5]
Density 1.25 g/cm³[5]
Refractive Index 1.589[5]
XLogP3 2.6[5]
Appearance White to off-white crystalline solid (Typical)Assumed

Integrated Analytical Workflow

The characterization of a novel or synthesized compound like Methyl 4-(thiazol-2-yl)benzoate follows a logical progression. The workflow begins with assessing purity via chromatography, followed by definitive structural elucidation using spectroscopy, and concludes with an analysis of its bulk, solid-state properties.

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation cluster_SolidState Solid-State Properties HPLC HPLC-UV NMR NMR (¹H, ¹³C) HPLC->NMR Confirm Structure GCMS_Purity GC-MS MS Mass Spectrometry GCMS_Purity->MS Confirm MW NMR->MS FTIR FTIR NMR->FTIR PXRD PXRD NMR->PXRD Analyze Crystalline Form Thermal Thermal (DSC/TGA) PXRD->Thermal Determine Thermal Properties End Fully Characterized Material Thermal->End Start Synthesized Compound Methyl 4-(thiazol-2-yl)benzoate Start->HPLC Assess Purity Start->GCMS_Purity Assess Volatile Impurities

Caption: Integrated workflow for the characterization of Methyl 4-(thiazol-2-yl)benzoate.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for determining the purity of a compound by separating it from by-products, starting materials, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for non-volatile, polar to moderately non-polar compounds. Its high resolution makes it ideal for quantifying purity as a percentage of the total peak area. Liquid chromatography is one of the most common methods for analyzing thiazole derivatives.[6][7]

Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 4-(thiazol-2-yl)benzoate.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid improves peak shape and is MS-compatible.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% BA gradient elution ensures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nm and 280 nmAromatic and thiazole rings exhibit strong absorbance at these wavelengths.
  • Data Interpretation:

    • The primary peak corresponds to Methyl 4-(thiazol-2-yl)benzoate.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time (e.g., ~5.34 min for a similar benzoate) serves as an identifier for the compound under these specific conditions.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for analyzing thermally stable and volatile compounds. It is particularly useful for identifying residual solvents or volatile by-products that may not be detected by HPLC. The analysis of methyl esters by GC-MS is a well-established technique.[10][11]

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates components based on boiling point.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Range 40 - 450 m/zCovers the molecular weight of the compound and expected fragments.
MS Transfer Line 280 °CPrevents condensation of analytes.
  • Data Interpretation:

    • Total Ion Chromatogram (TIC): The main peak corresponds to the target compound.

    • Mass Spectrum: The mass spectrum of the main peak should show a molecular ion peak (M⁺) at m/z 219. The fragmentation pattern can further confirm the structure (e.g., loss of -OCH₃, -COOCH₃). Using selective ion monitoring (SIM) can enhance sensitivity if needed.[12][13]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR are required for a complete assignment.[14]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition:

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]

    • Standard acquisition parameters for both nuclei should be used.

Predicted NMR Data Interpretation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.1 ppm (d, 2H): Protons on the benzene ring ortho to the ester group.

    • δ ~7.9 ppm (d, 1H): Proton on the thiazole ring.

    • δ ~7.5 ppm (d, 2H): Protons on the benzene ring meta to the ester group.

    • δ ~7.4 ppm (d, 1H): Proton on the thiazole ring.

    • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168-165 ppm: Carbonyl carbon of the ester.

    • δ ~160-140 ppm: Carbons of the thiazole ring.[15]

    • δ ~135-125 ppm: Aromatic carbons of the benzene ring.

    • δ ~120-110 ppm: Carbon of the thiazole ring.[15]

    • δ ~52 ppm: Methyl carbon of the ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16]

Protocol: FTIR Analysis

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H StretchAromatic & Thiazole C-H
~1725 C=O StretchAromatic Ester Carbonyl[17][18]
~1600, 1450 C=C StretchAromatic Ring
~1550 C=N StretchThiazole Ring
1300-1100 C-O StretchEster C-O Linkage[17]
~850 C-S StretchThiazole Ring
Mass Spectrometry (MS) for Molecular Weight Confirmation

While GC-MS provides molecular weight data, direct infusion MS or LC-MS can also be used, especially with soft ionization techniques like Electrospray Ionization (ESI).

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Acquisition: Infuse the sample directly into the ESI source in positive ion mode.

  • Data Interpretation: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 220.04. The sodium adduct [M+Na]⁺ at m/z 242.02 may also be present.

Solid-State and Thermal Characterization

These methods provide information about the bulk properties of the material, such as its crystallinity, melting point, and thermal stability.

Analytical_Pyramid a Identity (Molecular Weight) b Structure (Connectivity) c Purity (Impurities) d Physicochemical Properties (Melting Point, Crystallinity) MS MS MS->a NMR NMR NMR->b FTIR FTIR FTIR->b HPLC HPLC / GC HPLC->c Thermal DSC / TGA Thermal->d PXRD PXRD PXRD->d

Caption: Relationship between analytical techniques and the information they provide.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystalline nature of a solid sample. It provides a unique "fingerprint" for a specific crystalline phase, which is essential for identifying polymorphs.[19][20]

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (~200 mg) of the solid sample to a fine powder to ensure random orientation of the crystallites.[20][21]

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.[21]

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Data Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ, is characteristic of the material's crystal lattice. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous nature. This pattern can be used for batch-to-batch consistency checks.

Thermal Analysis (DSC & TGA)

Thermal analysis is critical for determining the melting point, purity, and thermal stability of a compound.[22]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and heat of fusion and can also be used to estimate purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior.[23]

Protocol: DSC/TGA Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument is ideal for efficiency.[24]

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum pan.

  • DSC/TGA Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

    • Atmosphere: Nitrogen purge gas at 30-50 mL/min.

  • Data Interpretation:

    • DSC Thermogram: A sharp endothermic peak represents the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point.

    • TGA Thermogram: A stable baseline indicates no mass loss. The onset of a sharp drop in mass indicates the temperature at which the compound begins to decompose. The absence of mass loss before melting confirms the substance is not a hydrate and is free of volatile solvents.[23]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of Methyl 4-(thiazol-2-yl)benzoate. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and solid-state properties of this important chemical entity. This rigorous, multi-faceted approach ensures data integrity and provides the robust characterization package required for regulatory submissions, publications, and successful drug development campaigns.

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Application Note: Strategic Functionalization of the Thiazole Ring in Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of Methyl 4-(thiazol-2-yl)benzoate, a key scaffold in medicinal chemistry and materials science. We delve into the electronic properties and reactivity of the 2-arylthiazole core, focusing on selective functionalization at the C4 and C5 positions. This document outlines detailed, field-proven protocols for direct C-H activation, halogenation-based cross-coupling, and lithiation-electrophile trapping, enabling researchers to diversify this important molecular framework. Each protocol is accompanied by mechanistic insights, explanations of experimental choices, and visual aids to ensure reproducibility and facilitate innovation in drug development and materials research.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activity, including the essential vitamin thiamine (B1).[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole core becomes a cornerstone for a vast array of pharmaceuticals and functional materials. The inherent reactivity of the thiazole ring, particularly the acidic proton at the C2 position, makes it a valuable synthon for chemical diversification.[2][3] However, in scaffolds like Methyl 4-(thiazol-2-yl)benzoate where the C2 position is blocked, synthetic efforts must target the C4 and C5 positions for further modification.

The functionalization of this specific scaffold is of high interest as it allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By introducing diverse substituents onto the thiazole ring, researchers can modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides the necessary theoretical grounding and practical protocols to achieve this.

Reactivity Profile of Methyl 4-(thiazol-2-yl)benzoate

The functionalization strategy for any heterocyclic system is dictated by its underlying electronic landscape. The thiazole ring is aromatic, with significant π-electron delocalization.[1] However, the electronegative nitrogen and sulfur atoms create a non-uniform distribution of electron density, defining the regioselectivity of subsequent reactions.

  • C2 Position: In a generic thiazole, the C2 proton is the most acidic and is the primary site for deprotonation by strong bases.[1][2][3] In our target molecule, this position is occupied by the aryl substituent, directing our focus elsewhere.

  • C5 Position: Pi-electron density calculations and extensive empirical data identify the C5 position as the most electron-rich carbon, making it the primary site for electrophilic substitution.[1] It is also the most common site for palladium-catalyzed direct C-H functionalization.

  • C4 Position: The C4 position is generally less reactive than C5 towards both electrophiles and C-H activation catalysts. Functionalization at this site is more challenging and often requires specific directing groups or more forcing conditions.

  • Influence of the 2-Aryl Group: The 4-(methoxycarbonyl)phenyl group at the C2 position is electron-withdrawing. This group deactivates the thiazole ring towards classical electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation difficult without harsh conditions. However, it can influence the regioselectivity of metal-catalyzed C-H activation processes.

The following diagram illustrates the primary sites of reactivity on the core scaffold.

Caption: Primary sites for functionalization on the target molecule.

Strategic Functionalization at the C5-Position

The C5 position is the most synthetically accessible carbon on the thiazole ring of our target molecule. We present three robust strategies for its modification.

Strategy 1: Direct C-H Arylation via Palladium Catalysis

Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation or lithiation). Palladium-catalyzed direct arylation is particularly effective for the C5 position of thiazoles.[4][5][6]

Causality and Mechanistic Insight: The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism. The palladium catalyst, often in a high oxidation state, coordinates to the thiazole ring. A base then assists in the abstraction of the C5 proton as the palladium forms a C-Pd bond. This palladacycle then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst. The use of a simple ligand-free catalyst like Pd(OAc)₂ is often sufficient and highly efficient.[6]

G Workflow for Direct C5-H Arylation start Methyl 4-(thiazol-2-yl)benzoate + Aryl Bromide reagents Add Pd(OAc)₂, K₂CO₃ (Base), Pivalic Acid (Additive), DMA (Solvent) start->reagents 1. Combine Reactants reaction Heat Reaction Mixture (e.g., 120-150 °C) Under Inert Atmosphere (N₂/Ar) reagents->reaction 2. Initiate Reaction workup Aqueous Work-up (e.g., H₂O, EtOAc extraction) reaction->workup 3. Quench & Extract purify Purification (e.g., Column Chromatography) workup->purify 4. Isolate Product product Methyl 4-(5-arylthiazol-2-yl)benzoate purify->product

Caption: Experimental workflow for Palladium-catalyzed C5-H arylation.

Protocol 3.1: Ligand-Free Palladium-Catalyzed C5-Arylation

  • Materials:

    • Methyl 4-(thiazol-2-yl)benzoate (1.0 eq)

    • Aryl bromide (1.2 - 1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Pivalic Acid (PivOH, 30 mol%)

    • Anhydrous N,N-Dimethylacetamide (DMA) or Dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk tube, add Methyl 4-(thiazol-2-yl)benzoate, the aryl bromide, Pd(OAc)₂, and the carbonate base.

    • Evacuate and backfill the tube with inert gas (repeat 3 times).

    • Add anhydrous DMA via syringe, followed by pivalic acid.

    • Seal the tube and place it in a preheated oil bath at 120-150 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylthiazole derivative.

  • Self-Validation: The high regioselectivity for the C5 position is a key validation metric.[6] Characterization by ¹H NMR should show the disappearance of the C5-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.

Strategy 2: C5-Halogenation and Subsequent Suzuki Cross-Coupling

This two-step approach involves first installing a halogen (typically bromine) at the C5 position, which then serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Causality and Mechanistic Insight:

  • Bromination: Electrophilic bromination with a reagent like N-Bromosuccinimide (NBS) targets the electron-rich C5 position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

  • Suzuki Coupling: The resulting 5-bromothiazole is then coupled with an organoboron reagent (e.g., a boronic acid or ester). The mechanism involves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond.[7][8][9]

Protocol 3.2.1: C5-Bromination

  • Materials:

    • Methyl 4-(thiazol-2-yl)benzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

    • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl 4-(thiazol-2-yl)benzoate in anhydrous acetonitrile in a round-bottom flask.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Add NBS portion-wise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude Methyl 4-(5-bromothiazol-2-yl)benzoate is often pure enough for the next step but can be purified by chromatography if necessary.

Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Methyl 4-(5-bromothiazol-2-yl)benzoate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

    • Aqueous Sodium Carbonate (2M solution, 2.0-3.0 eq)

    • Toluene/Ethanol mixture or Dioxane

  • Procedure:

    • In a Schlenk tube, combine the 5-bromothiazole derivative, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill with inert gas (repeat 3 times).

    • Add the solvent (e.g., a 3:1 mixture of Toluene:Ethanol) followed by the aqueous base.

    • Heat the mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify via flash column chromatography to obtain the final product.

Strategy 3: C5-Lithiation via Halogen-Metal Exchange

For the introduction of a wider range of functional groups beyond aryl moieties, generating a nucleophilic C5-lithiated species is a powerful strategy. This is typically achieved through a halogen-metal exchange reaction on the 5-bromothiazole intermediate at low temperatures.[3][10][11]

Causality and Mechanistic Insight: Treating the 5-bromothiazole with a strong organolithium base (like n-BuLi or t-BuLi) at very low temperatures (e.g., -78 °C) leads to a rapid exchange of the bromine atom for a lithium atom.[11] This process is kinetically controlled and must be performed at low temperatures to prevent side reactions, such as attack on the ester group. The resulting 5-lithiothiazole is a potent nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂).

Protocol 3.3: C5-Lithiation and Electrophilic Quench

  • Materials:

    • Methyl 4-(5-bromothiazol-2-yl)benzoate (1.0 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

    • Electrophile (e.g., benzaldehyde, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Methyl 4-(5-bromothiazol-2-yl)benzoate in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may change color.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

    • Add a solution of the chosen electrophile (e.g., benzaldehyde) in THF dropwise.

    • Continue stirring at -78 °C for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Other Functionalization Approaches: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the introduction of a formyl (-CHO) group onto electron-rich heterocyclic systems using a Vilsmeier reagent, typically generated from DMF and POCl₃.[12][13][14] While the 2-aryl group is deactivating, this reaction can still proceed, usually at the C5 position.

Protocol 4.1: C5-Formylation

  • Materials:

    • Methyl 4-(thiazol-2-yl)benzoate (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Procedure:

    • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add POCl₃ dropwise with stirring. A solid may form (the Vilsmeier reagent).

    • Stir at 0 °C for 30 minutes.

    • Add a solution of Methyl 4-(thiazol-2-yl)benzoate in DMF to the prepared reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

    • Cool the reaction in an ice bath and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide until basic (pH > 8).

    • Extract the product with ethyl acetate.

    • Wash, dry, and concentrate the organic layers.

    • Purify by column chromatography to yield Methyl 4-(5-formylthiazol-2-yl)benzoate.

Summary and Data Presentation

The following table summarizes the primary functionalization strategies discussed.

StrategyPositionKey ReagentsProduct TypeKey Advantages
Direct C-H Arylation C5Pd(OAc)₂, Base, Aryl Halide5-ArylthiazoleAtom-economical, single step
Halogenation/Suzuki C51. NBS; 2. Pd Catalyst, Boronic Acid5-ArylthiazoleWide scope of boronic acids
Halogenation/Lithiation C51. NBS; 2. n-BuLi, ElectrophileDiverse (Alcohols, Ketones, etc.)Access to non-aryl substituents
Vilsmeier-Haack C5POCl₃, DMF5-FormylthiazoleIntroduces a versatile aldehyde group

Conclusion

The functionalization of the thiazole ring in Methyl 4-(thiazol-2-yl)benzoate is a critical capability for medicinal chemists and materials scientists. While the C2 position is blocked, the C5 position offers a reliable and versatile site for modification. Direct C-H activation provides the most efficient route to 5-aryl derivatives, while the halogenation-cross-coupling and halogen-metal exchange sequences offer broader synthetic flexibility for introducing a diverse array of functional groups. These detailed protocols and the underlying scientific rationale provide researchers with a robust toolkit to accelerate their discovery programs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

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  • Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][15][16]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][15][16][17]thiadiazole. (2022). ResearchHub. [Link]

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The Synthetic Versatility of Methyl 4-(thiazol-2-yl)benzoate: A Guide for Medicinal Chemists and Organic Synthesists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold. Its presence in a multitude of biologically active compounds underscores its significance as a cornerstone for the design of novel therapeutics.[1] The unique electronic properties of this five-membered heterocycle, containing both sulfur and nitrogen, allow it to engage in a variety of non-covalent interactions with biological targets, rendering it a valuable component in the medicinal chemist's toolkit. The benzothiazole core, a fusion of thiazole and a benzene ring, is found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1]

Methyl 4-(thiazol-2-yl)benzoate emerges as a particularly valuable building block, strategically combining the bio-isosteric properties of the thiazole ring with the versatile chemical handles of a methyl benzoate group. This bifunctional nature allows for sequential and orthogonal modifications, providing a streamlined path to complex molecular architectures. This guide provides an in-depth exploration of the applications of methyl 4-(thiazol-2-yl)benzoate in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new therapeutic agents.

Physicochemical Properties and Handling

PropertyValue
Molecular FormulaC₁₁H₉NO₂S
Molecular Weight219.26 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)
StabilityStable under normal laboratory conditions. Avoid strong oxidizing agents.

Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of the Building Block: A Protocol Based on Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for the construction of the thiazole ring.[2][3][4][5][6] This protocol outlines a representative procedure for the synthesis of methyl 4-(thiazol-2-yl)benzoate from commercially available starting materials. The reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Synthesis of Methyl 4-(thiazol-2-yl)benzoate

Reaction Scheme:

Hantzsch_Thiazole_Synthesis start_materials Methyl 4-(2-bromoacetyl)benzoate + Thioformamide intermediate Cyclization Intermediate start_materials->intermediate Base (e.g., NaHCO3) Ethanol, Reflux product Methyl 4-(thiazol-2-yl)benzoate intermediate->product Dehydration

A representative Hantzsch synthesis for the title compound.

Materials:

  • Methyl 4-(2-bromoacetyl)benzoate

  • Thioformamide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-(2-bromoacetyl)benzoate (1.0 eq) in anhydrous ethanol, add thioformamide (1.1 eq).

  • To this mixture, add sodium bicarbonate (1.5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 4-(thiazol-2-yl)benzoate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is a suitable solvent for heating under reflux.

  • Sodium Bicarbonate as Base: A mild base is used to neutralize the HBr formed during the reaction, driving the cyclization forward.

  • Excess Thioformamide: A slight excess of the thioamide ensures complete consumption of the more valuable α-haloketone.

Key Synthetic Transformations and Applications

Methyl 4-(thiazol-2-yl)benzoate is a versatile building block that can undergo a variety of chemical transformations at both the ester and the thiazole moieties.

Functional Group Interconversion at the Benzoate Moiety

The methyl ester group serves as a convenient precursor to other functional groups, primarily the carboxylic acid and amides.

a) Hydrolysis to 4-(thiazol-2-yl)benzoic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, such as amide bond formation and further esterifications.[7]

Protocol 2: Hydrolysis of Methyl 4-(thiazol-2-yl)benzoate

Reaction Scheme:

Ester_Hydrolysis start Methyl 4-(thiazol-2-yl)benzoate product 4-(thiazol-2-yl)benzoic acid start->product 1. LiOH, THF/H₂O 2. HCl (aq)

Hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 4-(thiazol-2-yl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-(thiazol-2-yl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(thiazol-2-yl)benzoic acid.

b) Amide Bond Formation

The direct conversion of the methyl ester to an amide, or more commonly, the coupling of the corresponding carboxylic acid with an amine, is a cornerstone of medicinal chemistry.[8][9][10] This reaction is crucial for introducing diversity and modulating the pharmacokinetic properties of drug candidates.

Protocol 3: Amide Coupling of 4-(thiazol-2-yl)benzoic Acid

Reaction Scheme:

Amide_Coupling start_acid 4-(thiazol-2-yl)benzoic acid product N-substituted-4-(thiazol-2-yl)benzamide start_acid->product HATU, DIPEA DMF amine R-NH₂ amine->product

Amide bond formation using a peptide coupling agent.

Materials:

  • 4-(thiazol-2-yl)benzoic acid

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(thiazol-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights: The choice of coupling agent and base is critical for efficient amide bond formation and to minimize side reactions, particularly racemization if the amine is chiral. HATU is a highly effective coupling agent for a broad range of substrates.

Cross-Coupling Reactions at the Thiazole Ring

While the title compound itself is a product of a cross-coupling-like synthesis, for derivatives where the thiazole ring is halogenated (e.g., at the 4- or 5-position), it can serve as a substrate for various palladium-catalyzed cross-coupling reactions. For the purpose of this guide, we will illustrate the utility of the aryl part of the molecule in a hypothetical cross-coupling scenario where the starting material is a halogenated thiazole.

a) Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[11] A bromo-substituted methyl 4-(thiazol-2-yl)benzoate could be coupled with a variety of boronic acids or esters to introduce further molecular complexity.

Protocol 4: Representative Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Coupling start_halide Methyl 4-(4-bromo-thiazol-2-yl)benzoate product Methyl 4-(4-aryl/alkyl-thiazol-2-yl)benzoate start_halide->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C boronic_acid R-B(OH)₂ boronic_acid->product

Suzuki-Miyaura coupling for C-C bond formation.

Materials:

  • Methyl 4-(4-bromo-thiazol-2-yl)benzoate (hypothetical)

  • Aryl or alkyl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the bromo-thiazole derivative (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., 5 mol%) and degas for another 5 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

b) Sonogashira and Heck Reactions

Similarly, halogenated derivatives of methyl 4-(thiazol-2-yl)benzoate can participate in Sonogashira couplings with terminal alkynes[12][13][14][15] and Heck reactions with alkenes,[16][17][18][19][20] further expanding the synthetic possibilities. The general principles of these palladium-catalyzed reactions are analogous to the Suzuki coupling, involving oxidative addition, migratory insertion (for Heck) or transmetalation (for Sonogashira), and reductive elimination.

Applications in the Synthesis of Kinase Inhibitors

The 2-aminothiazole and related thiazole scaffolds are prevalent in a large number of kinase inhibitors. Methyl 4-(thiazol-2-yl)benzoate and its derivatives are excellent starting points for the synthesis of such compounds. The benzoate moiety can be elaborated to introduce functionalities that target specific binding pockets of the kinase enzyme.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Workflow start Methyl 4-(thiazol-2-yl)benzoate hydrolysis Protocol 2: Hydrolysis start->hydrolysis amide_coupling Protocol 3: Amide Coupling with Bioactive Amine hydrolysis->amide_coupling final_compound Potential Kinase Inhibitor amide_coupling->final_compound

A general workflow for the synthesis of kinase inhibitors.

Conclusion

Methyl 4-(thiazol-2-yl)benzoate is a high-value building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategic placement of a modifiable ester handle and a biologically relevant thiazole core provides a robust platform for the rapid generation of diverse and complex molecules. The synthetic transformations outlined in this guide—hydrolysis, amidation, and cross-coupling reactions—demonstrate the versatility of this reagent. By understanding the underlying principles and applying the detailed protocols provided, researchers can effectively leverage methyl 4-(thiazol-2-yl)benzoate to accelerate their drug discovery and development programs.

References

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Application Notes & Protocols: Investigating Methyl 4-(thiazol-2-yl)benzoate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[3][4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the potential application of Methyl 4-(thiazol-2-yl)benzoate as a lead compound for novel antimicrobial agents. We present detailed protocols for the initial screening of its antimicrobial efficacy, assessment of its cytotoxic profile, and preliminary investigation into its mechanism of action. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring is a key heterocyclic scaffold present in numerous FDA-approved drugs, including antibacterial and antifungal agents.[1][4] Its unique structural and electronic properties allow for diverse interactions with biological targets. Thiazole derivatives have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria, including challenging resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The antimicrobial potential of this class of compounds is attributed to various mechanisms, such as the inhibition of essential bacterial enzymes like DNA gyrase, β-ketoacyl-acyl carrier protein synthase III (FabH), and UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which are crucial for bacterial survival.[6][7]

Methyl 4-(thiazol-2-yl)benzoate, the subject of this guide, incorporates the core thiazole moiety linked to a methyl benzoate group. This structural combination presents an intriguing starting point for antimicrobial drug discovery. The benzoate portion may influence the compound's pharmacokinetic properties, such as cell permeability, while the thiazole ring provides the pharmacophore for potential antimicrobial action.[3] These application notes outline a systematic approach to evaluate the antimicrobial potential of this specific molecule.

Preliminary Characterization of Methyl 4-(thiazol-2-yl)benzoate

Prior to biological evaluation, it is imperative to confirm the identity and purity of Methyl 4-(thiazol-2-yl)benzoate. Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC should be employed. A stock solution of the compound, typically in dimethyl sulfoxide (DMSO), should be prepared for use in the subsequent biological assays.

Core Experimental Protocols

This section details the essential in vitro assays to determine the antimicrobial spectrum and potency of Methyl 4-(thiazol-2-yl)benzoate.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9][10]

Objective: To quantify the in vitro antibacterial and antifungal activity of Methyl 4-(thiazol-2-yl)benzoate against a panel of clinically relevant microorganisms.

Materials:

  • Methyl 4-(thiazol-2-yl)benzoate stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of each microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

    • Add a specific volume of the Methyl 4-(thiazol-2-yl)benzoate stock solution to the first well to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing a known antimicrobial agent.

    • Negative Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the test wells.

    • Sterility Control: Wells containing uninoculated broth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits ≥90% of microbial growth compared to the negative control.

Data Presentation:

MicroorganismCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusMethyl 4-(thiazol-2-yl)benzoate[Data]Ciprofloxacin[Data]
Escherichia coliMethyl 4-(thiazol-2-yl)benzoate[Data]Ciprofloxacin[Data]
Pseudomonas aeruginosaMethyl 4-(thiazol-2-yl)benzoate[Data]Ciprofloxacin[Data]
Candida albicansMethyl 4-(thiazol-2-yl)benzoate[Data]Fluconazole[Data]
Protocol 2: Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antimicrobial agent to mammalian cells to determine its therapeutic index.[11][12] The MTT or resazurin assay are common methods to evaluate cell viability.[11]

Objective: To determine the cytotoxic effect of Methyl 4-(thiazol-2-yl)benzoate on a representative mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Methyl 4-(thiazol-2-yl)benzoate stock solution

  • Resazurin sodium salt solution or MTT reagent

  • Lysis buffer (for MTT assay)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 4-(thiazol-2-yl)benzoate in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.[13]

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Cell Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control (DMSO-treated cells).

    • Determine the CC₅₀ (50% cytotoxic concentration) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineCompoundCC₅₀ (µM)
HEK293Methyl 4-(thiazol-2-yl)benzoate[Data]
HepG2Methyl 4-(thiazol-2-yl)benzoate[Data]

Investigating the Mechanism of Action

Based on the known mechanisms of other thiazole derivatives, several assays can be prioritized to elucidate how Methyl 4-(thiazol-2-yl)benzoate exerts its antimicrobial effect.[6][7]

Proposed Targets and Assays
  • Cell Wall Synthesis Inhibition: The MurB enzyme is a potential target.[6] An in vitro MurB inhibition assay can be performed using purified enzyme.

  • DNA Synthesis Inhibition: DNA gyrase is another known target for thiazole-containing compounds.[6] A DNA gyrase supercoiling assay can be employed to assess the inhibitory activity of the compound.

  • Cell Membrane Integrity: A membrane depolarization assay using a fluorescent dye like DiSC₃(5) can indicate if the compound disrupts the bacterial cell membrane.

Visualizing the Workflow and Potential Mechanisms

Antimicrobial_Drug_Discovery_Workflow

Proposed_Mechanisms_of_Action

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of Methyl 4-(thiazol-2-yl)benzoate as a potential antimicrobial agent. The described protocols for MIC determination and cytotoxicity assessment are critical for establishing a preliminary efficacy and safety profile. Positive results from these initial screens would warrant a more in-depth investigation into the mechanism of action and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The versatility of the thiazole scaffold suggests that Methyl 4-(thiazol-2-yl)benzoate could serve as a valuable starting point for the development of a new class of much-needed antimicrobial drugs.

References

  • Smolecule. (n.d.). Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate.
  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • PubMed. (2023, November 5). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • ResearchGate. (2025, August 27). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, January 31). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ScienceDirect. (n.d.). In vitro and in silico studies of antimicrobial activity. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An overview of the antimicrobial resistance mechanisms of bacteria. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing - Infectious Diseases. Retrieved from [Link]

  • bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Crimson Publishers. (2025, June 12). Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. Retrieved from [Link]

  • YouTube. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Resistance: How Can We Overcome the Problem?. Retrieved from [Link]

  • ACS Publications. (2026, January 13). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Retrieved from [Link]

  • Frontiers. (2026, January 19). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-(thiazol-2-yl)benzoate. Recognizing the challenges often encountered in heterocyclic cross-coupling reactions, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you improve your reaction yields and final product purity.

Overview of Primary Synthetic Route: Palladium-Catalyzed Cross-Coupling

The most robust and widely employed method for synthesizing Methyl 4-(thiazol-2-yl)benzoate is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly advantageous due to the operational simplicity and the commercial availability and stability of the required boronic acid or ester reagents.

The core transformation involves coupling a thiazole derivative with a benzoic acid derivative. The two primary variations are:

  • Route A: Coupling of 2-halothiazole (e.g., 2-bromothiazole) with a methyl benzoate boronic acid/ester.

  • Route B: Coupling of a thiazole boronic acid/ester with a methyl 4-halobenzoate.

Both routes are viable, but the choice often depends on the availability and stability of the starting materials. For this guide, we will primarily focus on Route A , which utilizes the readily available 2-bromothiazole.

Caption: Suzuki-Miyaura coupling for Methyl 4-(thiazol-2-yl)benzoate synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically grounded solutions.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge. The cause can typically be traced back to one of four areas: the catalyst system, reagent quality, reaction conditions, or the presence of contaminants.

Q: My reaction shows very little conversion from starting materials to the desired product. Where should I start my investigation?

A: Begin by systematically evaluating the core components of the reaction. The palladium catalyst system is the most critical factor in a Suzuki coupling[1].

  • Cause 1: Inactive Catalyst or Inappropriate Ligand. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ to initiate the catalytic cycle. Furthermore, the ligand stabilizes the Pd(0) center and facilitates key steps like oxidative addition and reductive elimination. Thiazoles can be challenging substrates, sometimes requiring specialized ligands[2][3].

    • Solution:

      • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ eliminates the need for in situ reduction and can be a good starting point for troubleshooting[4].

      • Screen Electron-Rich, Bulky Ligands: For challenging couplings, simple ligands like triphenylphosphine (PPh₃) may be insufficient. Ligands such as SPhos or RuPhos are designed to promote the difficult oxidative addition step and prevent catalyst decomposition, often leading to higher yields[5][6].

      • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G4) are often highly effective as they are designed for stability and controlled activation[4].

  • Cause 2: Poor Reagent Quality or Degradation. The purity and stability of your reagents are paramount.

    • Boronic Ester Instability: Boronic acids and their esters can degrade upon storage, especially in the presence of moisture, leading to protodeboronation (replacement of the boron group with hydrogen).

    • 2-Bromothiazole Purity: Ensure the 2-bromothiazole is pure and free from sulfur-based impurities that could poison the palladium catalyst.

    • Solution:

      • Verify Reagent Purity: Use freshly purchased or purified reagents. Analyze starting materials by NMR or LC-MS before use.

      • Use Boronic Esters (Bpin): Pinacol esters of boronic acids are generally more stable to storage and purification than the corresponding boronic acids.

      • Inert Atmosphere: Handle reagents, especially the boronic ester and the prepared reaction mixture, under an inert atmosphere (Nitrogen or Argon) to prevent degradation[7].

  • Cause 3: Suboptimal Reaction Conditions. The interplay between solvent, base, and temperature dictates the reaction's success.

    • Insufficient Temperature: The oxidative addition of 2-bromothiazole to the palladium center can be a high-energy step requiring thermal input.

    • Incorrect Base/Solvent Combination: The base is crucial for activating the boronic ester to facilitate transmetalation[3]. Its strength and solubility must be matched with the solvent system.

    • Solution:

      • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 60 °C), cautiously increase it to 80-100 °C, monitoring for any signs of decomposition[8].

      • Screen Bases: Potassium carbonate (K₂CO₃) is a common choice, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain solvent systems. Cs₂CO₃ is often beneficial in dioxane[8].

      • Solvent Choice: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is standard for Suzuki reactions. Anhydrous solvents like DMF or Toluene can also be effective, depending on the chosen base and ligand[4].

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield Observed cat_check Is the catalyst system optimal? start->cat_check cat_sol1 Screen Pd(0) catalysts (e.g., Pd(PPh₃)₄) cat_check->cat_sol1 No cat_sol2 Try bulky, electron-rich ligands (e.g., SPhos, XPhos) cat_check->cat_sol2 No cat_sol3 Use modern pre-catalysts (e.g., XPhos Pd G4) cat_check->cat_sol3 No reagent_check Are reagents pure and stable? cat_check->reagent_check Yes reagent_sol1 Use fresh/purified materials reagent_check->reagent_sol1 No reagent_sol2 Favor Bpin esters over boronic acids reagent_check->reagent_sol2 No reagent_sol3 Handle under inert atmosphere reagent_check->reagent_sol3 No cond_check Are conditions optimized? reagent_check->cond_check Yes cond_sol1 Increase temperature incrementally cond_check->cond_sol1 No cond_sol2 Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) cond_check->cond_sol2 No cond_sol3 Test various solvent systems (Dioxane/H₂O, DMF) cond_check->cond_sol3 No end Re-evaluate Reaction Setup cond_check->end Yes

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, the formation of byproducts can dramatically lower the yield of the desired product.

Q: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?

A: The most common side products in Suzuki couplings are from homocoupling and protodeboronation.

  • Cause 1: Homocoupling. This is the dimerization of the boronic ester (to form a biphenyl species) or the aryl halide. It often occurs when the transmetalation step is slow or the catalyst decomposes.

    • Solution:

      • Rigorously Degas Solvents: Oxygen can promote homocoupling pathways. Ensure your solvent and reaction mixture are thoroughly deoxygenated by methods like sparging with argon or using several freeze-pump-thaw cycles[3].

      • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes better stabilize the catalyst and prevent decomposition that leads to side reactions[3].

      • Slow Addition: In some cases, slowly adding one of the coupling partners (e.g., the 2-bromothiazole) via syringe pump can maintain a low concentration, disfavoring dimerization[3].

  • Cause 2: Protodeboronation. This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom, effectively destroying one of your starting materials. It is often promoted by excess water, high temperatures, or an inappropriate base.

    • Solution:

      • Control Water Content: While many Suzuki protocols use aqueous bases, the amount of water should be controlled. If protodeboronation is severe, consider switching to an anhydrous solvent system with a base like K₃PO₄.

      • Avoid Overly Strong Bases: A very strong base can accelerate the decomposition of the boronic ester. Screen for a base that is effective for the coupling but minimizes this side reaction[3].

      • Moderate Temperature: Avoid excessive heating, as high temperatures can accelerate the rate of protodeboronation.

ParameterRecommended Starting PointOptimization Strategy
Pd Catalyst Pd(dppf)Cl₂ (2-5 mol%)Screen Pd(PPh₃)₄, XPhos Pd G4
Ligand dppf (comes with catalyst)Screen SPhos, XPhos (1:2 Pd:Ligand ratio)
Base K₂CO₃ (2.0 eq.)Screen Cs₂CO₃, K₃PO₄ (2.0-3.0 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)Try DMF, Toluene/H₂O/EtOH[4]
Temperature 80-90 °CIncrease to 100-110 °C or decrease if decomposition occurs
Concentration 0.1 - 0.2 MAdjust concentration; higher dilution can sometimes reduce bimolecular side reactions

Table 1: Recommended starting conditions and optimization parameters for the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Is there an alternative to palladium-catalyzed coupling for this synthesis?

A: Yes. The Hantzsch thiazole synthesis is a classic and often high-yielding method for constructing the thiazole ring itself[9][10]. In this context, you would react an α-haloketone (derived from methyl 4-acetylbenzoate) with a thioamide. This approach builds the heterocyclic ring directly onto the benzene ring, avoiding the need for a cross-coupling reaction. It is an excellent alternative if you face insurmountable issues with catalyst poisoning or reagent availability for the Suzuki coupling[11][12].

Q2: My Negishi coupling attempt resulted in a complex mixture. Why might this be and is it a viable alternative?

A: The Negishi coupling, which uses an organozinc reagent, is a powerful alternative. However, thiazoles can be challenging substrates, sometimes leading to moderate yields or side products[2]. The preparation and quality of the organozinc reagent are critical; impurities can significantly impact the reaction. While viable, the Suzuki-Miyaura reaction is often preferred due to the greater stability and easier handling of boronic esters compared to organozinc halides[1][5].

Q3: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting materials and the less polar product spot.

  • LC-MS: Offers a more definitive analysis. It confirms the consumption of reactants and provides the mass of the product, verifying that the desired transformation is occurring. It is particularly useful for identifying side products.

Q4: What is the general mechanism for the Suzuki coupling, and where are the failure points?

A: The Suzuki coupling proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromothiazole to form a Pd(II) complex. This can be the rate-limiting step, especially with electron-rich or sterically hindered halides[2].

  • Transmetalation: The boron species, activated by the base, transfers its organic group (the methyl benzoate moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Failure can occur at any stage: if oxidative addition is too slow, if the catalyst decomposes before reductive elimination, or if the transmetalation is inefficient[3].

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Final Product) trans_complex->product arx Ar-X (2-Bromothiazole) arx->oa_complex ar_b Ar'-B(OR)₂ (Benzoate Boronic Ester) ar_b->oa_complex base Base (e.g., K₂CO₃) base->ar_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Materials:

  • 2-Bromothiazole (1.0 eq.)

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 - 1.2 eq.)

  • Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • Degassing: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent (1,4-dioxane and water). Sparge the solvent mixture with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add Methyl 4-(...)-benzoate, 2-bromothiazole, K₂CO₃, and finally the PdCl₂(PPh₃)₂ catalyst.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 4-(thiazol-2-yl)benzoate.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • National Institutes of Health (NIH). (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.
  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J Org Chem.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole 98.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 4-Bromobenzothiazole.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2025). Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.

Sources

Common side products and impurities in the synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(thiazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side products, and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to ensure the successful and efficient production of high-purity Methyl 4-(thiazol-2-yl)benzoate.

I. Overview of the Synthetic Strategy

The most common and direct route to Methyl 4-(thiazol-2-yl)benzoate involves a two-step process:

  • Esterification: Conversion of 4-(thiazol-2-yl)benzoic acid to its methyl ester.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of an α-haloketone, methyl 4-(2-bromoacetyl)benzoate, with a thioamide source like thioformamide.

This guide will primarily focus on the Hantzsch approach, as it is a widely utilized and robust method for forming the thiazole ring.

Synthesis_Overview cluster_esterification Esterification Route cluster_hantzsch Hantzsch Synthesis Route 4_TBA 4-(thiazol-2-yl)benzoic acid Ester_Product Methyl 4-(thiazol-2-yl)benzoate 4_TBA->Ester_Product Acid catalyst (e.g., H₂SO₄) MeOH Methanol MeOH->Ester_Product MBAB Methyl 4-(2-bromoacetyl)benzoate Hantzsch_Product Methyl 4-(thiazol-2-yl)benzoate MBAB->Hantzsch_Product Cyclocondensation Thioformamide Thioformamide Thioformamide->Hantzsch_Product

Caption: Overview of synthetic routes to Methyl 4-(thiazol-2-yl)benzoate.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Methyl 4-(thiazol-2-yl)benzoate, focusing on the Hantzsch synthesis pathway.

FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the experimental process.

A. Incomplete Reaction:

  • Causality: The Hantzsch thiazole synthesis is a condensation reaction that can be slow to reach completion. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Troubleshooting:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (methyl 4-(2-bromoacetyl)benzoate and thioformamide). The reaction is complete when the starting material spots are no longer visible.

    • Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature. A common starting point is refluxing in a solvent like ethanol for several hours.[1]

    • Choice of solvent: The choice of solvent can influence reaction rates. Protic solvents like ethanol are commonly used and generally effective.

B. Side Reactions:

  • Causality: The starting materials and product can participate in undesired side reactions, consuming reactants and lowering the yield of the desired product.

  • Troubleshooting:

    • Control of pH: The pH of the reaction mixture can be critical. While the reaction is often run under neutral to slightly acidic conditions, strongly acidic or basic conditions can promote side reactions. For instance, strongly acidic conditions can lead to the formation of isomeric thiazole byproducts.[2]

    • Purity of Starting Materials: Ensure the purity of methyl 4-(2-bromoacetyl)benzoate and thioformamide. Impurities in the starting materials can lead to the formation of a complex mixture of byproducts, making purification difficult and reducing the overall yield.

C. Product Loss During Work-up and Purification:

  • Causality: The desired product can be lost during the extraction and purification steps if the procedures are not optimized.

  • Troubleshooting:

    • Extraction: Ensure the correct pH of the aqueous phase during extraction to minimize the solubility of the product in the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize the recovery of the product.

    • Purification: Recrystallization is a common method for purifying the final product.[3] Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography can also be employed for purification, but care must be taken to select the appropriate stationary and mobile phases to avoid product loss on the column.

FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are these impurities?

The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Here are some of the most common impurities:

A. Unreacted Starting Materials:

  • Methyl 4-(2-bromoacetyl)benzoate: This is a common impurity if the reaction has not gone to completion. It can be identified by comparing its Rf value to a standard on the TLC plate.

  • Thioformamide: Due to its polarity, thioformamide may not move significantly from the baseline on the TLC plate, depending on the solvent system used.

B. Side Products from the Hantzsch Reaction:

  • Isomeric Thiazole: Under certain conditions, particularly acidic conditions, the cyclization can occur through the nitrogen of the thioamide attacking the carbonyl carbon in a different manner, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole instead of the desired 2-substituted thiazole.[2] These isomers can be difficult to separate.

  • Over-alkylation Products: If an excess of the α-haloketone is used, or if the reaction conditions are harsh, the nitrogen of the newly formed thiazole ring can be further alkylated by another molecule of methyl 4-(2-bromoacetyl)benzoate.

  • Dimerization/Polymerization of Thioformamide: Thioformamide can be unstable and may self-condense or polymerize under certain conditions, leading to insoluble byproducts.

C. Impurities from the Starting Materials:

  • Methyl 4-acetylbenzoate: Incomplete bromination of methyl 4-acetylbenzoate during the synthesis of the α-haloketone precursor will lead to this impurity.

  • Methyl 4-(2,2-dibromoacetyl)benzoate: Over-bromination of methyl 4-acetylbenzoate can lead to the formation of the dibrominated ketone, which can also react to form different thiazole derivatives.

Impurity_Formation cluster_reactants Reactants & Precursors cluster_products Products & Impurities MBAB Methyl 4-(2-bromoacetyl)benzoate Product Methyl 4-(thiazol-2-yl)benzoate MBAB->Product Isomer Isomeric Thiazole MBAB->Isomer Overalkylation Over-alkylation Product MBAB->Overalkylation Thioformamide Thioformamide Thioformamide->Product Thioformamide->Isomer Dimer Thioformamide Dimer/Polymer Thioformamide->Dimer MAB Methyl 4-acetylbenzoate Unreacted_MAB Unreacted Methyl 4-acetylbenzoate MAB->Unreacted_MAB Dibromo Dibromo-ketone byproduct MAB->Dibromo Over-bromination Product->Overalkylation

Caption: Potential pathways for impurity formation.

FAQ 3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for the unambiguous identification and purity assessment of Methyl 4-(thiazol-2-yl)benzoate.

Analytical Technique Purpose Expected Observations for Pure Product
¹H NMR Structural elucidation and identification of impurities.Aromatic protons of the benzoate and thiazole rings in the expected regions (typically δ 7-9 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and a characteristic singlet for the thiazole C5-H.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiazole ring.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of Methyl 4-(thiazol-2-yl)benzoate.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak with a consistent retention time under specific chromatographic conditions. The presence of other peaks indicates impurities.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the ester carbonyl (C=O) group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds.
Melting Point Preliminary assessment of purity.A sharp and well-defined melting point. A broad melting range suggests the presence of impurities.

Protocol for HPLC Analysis:

A reverse-phase HPLC method is generally suitable for analyzing the purity of Methyl 4-(thiazol-2-yl)benzoate.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) and filter before injection.

By comparing the chromatogram of the synthesized product with that of a known standard, one can identify the main product peak and any impurity peaks.

FAQ 4: My final product is difficult to purify by recrystallization. What other methods can I use?

When recrystallization is ineffective, other purification techniques can be employed.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of the solvents is optimized to achieve good separation of the desired product from the impurities.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be used. This technique uses a larger column and higher flow rates to separate larger quantities of the compound.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-(thiazol-2-yl)benzoate.

III. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • ScienceReady. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 1, 3, 4-oxadiazole derivatives. Archives of Applied Science Research, 2(5), 265-273.

  • Potewar, T. M., Ingale, S. A., & Srinivasan, K. V. (2007). A rapid and efficient one-pot synthesis of 2-amino-4-arylthiazoles in ionic liquid. Tetrahedron, 63(46), 11255-11258.

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for thiazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with and optimizing the synthesis of thiazole-containing compounds. Here, we provide in-depth, field-proven insights into overcoming common challenges by systematically optimizing reaction conditions. Our focus is on the causality behind experimental choices to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues encountered during thiazole synthesis, particularly the widely used Hantzsch synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the first things I should check?

A1: Low or no yield is a common but solvable issue. It typically stems from suboptimal reaction conditions, reactant quality, or incorrect stoichiometry. A systematic approach is the best way to diagnose the problem.

Initial Checks & Causality:

  • Reactant Purity: Impurities in your starting materials (α-haloketone and thioamide/thiourea) can inhibit the reaction or lead to side products. Verify the purity of your reagents by NMR or other appropriate analytical methods. The α-haloketone is particularly susceptible to degradation and should be used fresh or purified before use.

  • Stoichiometry: Ensure you are using the correct molar ratios. While a 1:1 stoichiometry is theoretically required, a slight excess of one reagent (often the thioamide) can sometimes drive the reaction to completion, especially if one component is volatile or prone to side reactions.

  • Reaction Time & Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[1] If you are running the reaction at room temperature with little success, heating is the logical next step. Conversely, excessive heat can cause degradation of reactants or products. Monitor the reaction over time using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for reactant consumption and product formation.

Q2: I'm observing a significant amount of unreacted starting materials even after extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion points directly to insufficient reaction energy or inefficient catalysis. Here’s how to address it:

  • Systematic Temperature Screening: The reaction may be kinetically slow. Incrementally increase the temperature (e.g., in 10-20°C steps) and monitor the reaction progress by TLC. In some cases, a temperature gradient approach can be effective, where the reaction is started at a lower temperature to allow for intermediate formation before being heated to a higher temperature to drive the final cyclization and dehydration.[2]

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction. If your reactants are not fully dissolved, the reaction will be slow and inefficient. Consider switching to a more polar solvent to improve solubility. For example, trifluoroethanol has been shown to be highly effective due to its high polarity and slightly acidic nature, which can promote the reaction.[3]

  • Alternative Energy Sources: Microwave irradiation is a powerful technique for accelerating reaction rates and improving yields.[1] The focused heating can significantly reduce reaction times from hours to minutes.[4][5]

Q3: My final product is impure, and I'm struggling with purification. What are the likely side reactions, and how can I prevent them?

A3: Side product formation is often linked to the reaction's pH and temperature.

  • Isomeric Byproducts: Under strongly acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[6] Careful control of pH is crucial. While some acidity can be beneficial, excessive acid can promote this alternative reaction pathway.

  • Degradation: High temperatures can lead to the degradation of sensitive starting materials or the final thiazole product. If you suspect degradation (visible by charring or multiple spots on a TLC plate), try running the reaction at a lower temperature for a longer duration.

  • Catalyst-Induced Side Reactions: While catalysts can enhance reaction rates, they can also promote undesired pathways if not chosen carefully. For instance, strong bases can cause self-condensation of the ketone starting material. If you suspect the catalyst is the issue, try reducing its concentration or switching to a milder alternative (e.g., an organocatalyst instead of a strong inorganic base).

Frequently Asked Questions (FAQs) on Optimization

This section provides answers to specific questions regarding the selection of key reaction parameters.

Temperature Optimization

Q: What is a good starting temperature for my thiazole synthesis? A: For a standard Hantzsch synthesis in a solvent like ethanol, starting at reflux (around 78°C) is a common practice. However, the optimal temperature is highly dependent on the specific substrates. For less reactive starting materials, higher temperatures may be necessary. Conversely, for highly reactive or thermally sensitive substrates, starting at room temperature or even 0°C and slowly warming the reaction may be required. A scouting experiment screening temperatures from 40°C to 120°C is often a worthwhile investment of time.

Solvent Selection

Q: How do I choose the right solvent? Does polarity matter? A: Solvent selection is critical for yield and reaction rate. The ideal solvent should fully dissolve the starting materials at the reaction temperature. Polarity is a key factor; polar solvents are generally preferred for the Hantzsch synthesis.

Solvent TypeExamplesRationale & Use Case
Polar Protic Ethanol, Isopropanol, TrifluoroethanolExcellent for dissolving polar reactants like thiourea and α-haloketones. Can participate in hydrogen bonding, stabilizing intermediates. Ethanol is the most common starting point.
Polar Aprotic DMF, DMSO, AcetonitrileGood solvating power but can be harder to remove during workup. DMSO is sometimes used with organocatalysts.[4]
Green Solvents Water, PEG-400, GlycerolEnvironmentally benign options. Water can be effective, especially with a phase-transfer catalyst like CTAB.[4] PEG-400 has been used for catalyst-free syntheses at elevated temperatures.[4]
Solvent-Free Neat reactionCan be highly efficient, especially under microwave or thermal grinding conditions, reducing waste and simplifying workup.[4][7]
Catalyst Choice

Q: Is a catalyst always necessary for thiazole synthesis? If so, which one should I use? A: Not always. The classic Hantzsch synthesis can often proceed without a catalyst, though it may be slow.[8] However, a catalyst can dramatically improve the reaction rate and yield. The choice depends on your specific substrates and desired reaction conditions.

Catalyst ClassExamplesMechanism & Application Notes
Acid Catalysts p-Toluenesulfonic acid (PTSA), Trifluoroacetic acid (TFA)Protonates the carbonyl oxygen of the α-haloketone, making it more electrophilic and susceptible to attack by the thioamide sulfur. Often used in small, catalytic amounts.[4][9]
Base Catalysts Piperidine, Triethylamine (TEA)Can act as a base to deprotonate the thioamide, increasing its nucleophilicity. Also serves to neutralize the H-X acid formed during the reaction.[5]
Organocatalysts Asparagine, L-ProlineOffer a "green" alternative. Asparagine, for instance, has both a basic (-NH2) and an acidic (-COOH) group, acting as a bifunctional catalyst.[2][4]
Heterogeneous Catalysts Silica Supported Tungstosilisic AcidSolid-phase catalysts that are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.[7]

Methodologies & Experimental Protocols

A reliable protocol is the foundation of reproducible science. Here, we provide a detailed, self-validating workflow for a typical Hantzsch synthesis.

Workflow: A Systematic Approach to Optimization

This workflow provides a logical sequence for troubleshooting and optimizing your reaction.

G cluster_start Phase 1: Baseline Experiment cluster_troubleshoot Phase 2: Troubleshooting Start Standard Hantzsch Protocol (e.g., EtOH, Reflux, 4h) Check Analyze by TLC/LC-MS: - Product Formed? - Starting Material Left? Start->Check Success Reaction Successful! Proceed to Purification. Check->Success Yes NoConv Problem: Low/No Conversion Check->NoConv No (Low Conversion) Impure Problem: Impure Product Check->Impure Yes (Impure) Opt_Temp Optimize Temperature: Increase in 15°C steps NoConv->Opt_Temp Lower_Temp Lower Temperature Impure->Lower_Temp Opt_Solv Change Solvent: Increase polarity (e.g., TFE) Opt_Temp->Opt_Solv Opt_Cat Add Catalyst: (e.g., PTSA or Piperidine) Opt_Solv->Opt_Cat Opt_Cat->Check Opt_Time Optimize Time: Monitor hourly by TLC Opt_Time->Check Check_pH Check/Adjust pH Lower_Temp->Check_pH Check_pH->Opt_Time

Caption: A logical workflow for troubleshooting common thiazole synthesis issues.

Protocol: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole from an α-haloketone and thiourea. It is a foundational method that can be adapted and optimized.[10]

Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea

  • Ethanol (95%)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

    • Causality Note: A slight excess of thiourea helps ensure the complete consumption of the more expensive α-haloketone.

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of α-haloketone) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the mixture to reflux with vigorous stirring. The solution should become homogeneous as the reactants dissolve.

    • Expertise Note: Monitor the reaction progress every 30-60 minutes using TLC. The disappearance of the α-haloketone spot is a good indicator of reaction completion. Typical reaction times are 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to precipitate as the hydrobromide salt.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate.

    • Causality Note: This neutralization step deprotonates the aminothiazole hydrobromide salt to form the free base, which is typically less soluble in the aqueous ethanol mixture and will precipitate out. Be cautious as CO2 evolution will occur.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any remaining salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven or air dry to a constant weight.

  • Analysis: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Mechanism: The Hantzsch Synthesis Pathway

Understanding the mechanism is key to rational optimization. The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration.

G r1 α-Haloketone int1 S-Alkylation Intermediate r1->int1 + r2 Thioamide r2->int1 int2 Cyclized Intermediate (Thiazoline) int1->int2 Intramolecular Cyclization product Thiazole Product int2->product Dehydration (-H₂O) h2o H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • PMC - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • RSC Publishing. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • BEPLS. (2024).
  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • YouTube. (2020).
  • PMC - NIH. (2015). Thiazole formation through a modified Gewald reaction.

Sources

Overcoming challenges in the purification of polar aromatic compounds like Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying complex molecules like Methyl 4-(thiazol-2-yl)benzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only offer solutions but also to explain the scientific principles behind them, empowering you to optimize your purification strategies.

Section 1: Chromatography Troubleshooting Guide

Polar aromatic compounds, particularly those containing heteroaromatic rings like thiazole, often present unique challenges in chromatographic purification due to their intermediate polarity and potential for strong interactions with stationary phases. This section addresses common issues encountered during both normal-phase and reverse-phase chromatography.

FAQ 1: My polar aromatic compound streaks badly on a silica gel TLC plate and column. How can I improve the peak shape?

Answer:

Streaking or tailing of polar, basic compounds like those containing a thiazole ring on silica gel is a frequent issue. This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica.[1][2] To achieve symmetrical peaks and better separation, you need to mitigate these interactions.

Here are several effective strategies:

  • Incorporate a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier to your eluent can neutralize the acidic silanol sites.[1][2]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-1% (v/v) is sufficient to significantly improve peak shape.

    • Ammonia: A solution of ammonia in methanol (e.g., 2M) can be used as a polar component in your mobile phase. For very polar compounds, a mobile phase of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[3]

  • Switch to a Less Acidic or Deactivated Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1][2]

    • Deactivated Silica Gel: C2-deactivated silica gel is less acidic and can be useful for compounds prone to degradation or strong adsorption on standard silica.[4]

    • Amino- or Cyano-Bonded Phases: These phases are less acidic than bare silica and can provide better peak shapes for basic analytes.[2][5]

Experimental Protocol: Optimizing TLC with a Basic Modifier

  • Prepare Stock Solutions:

    • Eluent A: Your starting solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Eluent B: Your starting solvent system with 1% TEA.

  • Spot the TLC Plate: On a single TLC plate, spot your crude reaction mixture in three separate lanes.

  • Develop the TLC: Develop the plate with Eluent A in one chamber and Eluent B in another.

  • Compare: Visualize the plate under UV light and with a stain. Observe the difference in spot shape and Rf value between the two eluent systems. The lane developed with the TEA-modified eluent should show significantly less streaking.

FAQ 2: My compound is too polar for normal-phase (it stays at the baseline) but not well-retained in reverse-phase (it elutes in the void volume). What are my options?

Answer:

This is a classic challenge for compounds of intermediate polarity. When a compound is "stuck" between the extremes of normal-phase and reverse-phase chromatography, you have several advanced techniques at your disposal:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are not retained in reverse-phase.[2][6] It uses a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water).[2][6] In HILIC, water is the strong, eluting solvent.[6][7]

  • Aqueous Normal-Phase Chromatography: This is essentially a form of HILIC that can be performed on standard silica gel columns.[6][7] You would use a mobile phase consisting of a high percentage of acetonitrile and a low percentage of water.

  • Reverse-Phase with Ion-Pairing Agents: For ionizable polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds or an alkylammonium salt for acidic compounds) to the reverse-phase mobile phase can increase retention by forming a more hydrophobic complex that interacts more strongly with the C18 stationary phase.[8]

Workflow for Selecting an Alternative Chromatography Method

Caption: Decision workflow for intermediate polarity compounds.

FAQ 3: I'm observing co-elution of my target compound with a closely related impurity. How can I improve the resolution?

Answer:

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[9] To resolve co-eluting peaks, you need to manipulate the selectivity (α) or the efficiency (N) of your chromatographic system.[9]

Here’s a systematic approach to troubleshooting co-elution:

  • Confirm Co-elution: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity.[9][10] If the UV-Vis or mass spectra are not consistent across the peak, co-elution is likely occurring.[9][10]

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Weaken the mobile phase (e.g., decrease the percentage of the more polar solvent in normal-phase or the organic solvent in reverse-phase) to increase retention times and potentially improve separation.[9]

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase to alter the interactions with your analytes. For example, in reverse-phase, switching from methanol to acetonitrile can significantly change the selectivity.[10] In normal-phase, you could try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.

  • Change the Stationary Phase: If mobile phase optimization is not enough, changing the column chemistry is a powerful way to alter selectivity.[9][10]

    • For reverse-phase, if you are using a C18 column, consider a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds through π-π interactions.[11]

    • For normal-phase, if you are using silica, try an alumina or a cyano-bonded phase column.[5]

  • Adjust Temperature: In HPLC, temperature can affect selectivity. Try running the separation at a slightly higher or lower temperature.

  • Slow Down the Elution: A slower flow rate and a shallower gradient can increase the interaction time with the stationary phase and improve resolution.[11]

ParameterStrategy for Improving ResolutionRationale
Mobile Phase Strength Weaken the eluentIncreases retention time, allowing more time for separation.
Mobile Phase Composition Change one of the solventsAlters the selectivity of the separation.
Stationary Phase Switch to a different column chemistryProvides different types of interactions with the analytes.
Flow Rate Decrease the flow rateIncreases the number of theoretical plates (efficiency).
Gradient Use a shallower gradientImproves separation of closely eluting compounds.

Section 2: Crystallization and Extraction Troubleshooting

For many polar aromatic compounds, crystallization can be a highly effective and scalable purification technique.[12] However, achieving good crystal formation can be challenging.

FAQ 4: My compound "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[13]

Here are some troubleshooting steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[1][13]

  • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask or place it in a warm bath that is allowed to cool to room temperature over several hours.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1][14]

  • Change the Solvent System:

    • Try a solvent with a lower boiling point.[13]

    • Use a solvent pair. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.[15] Common solvent pairs include ethanol-water and ethyl acetate-hexane.[16]

Protocol for Crystallization from a Solvent Pair (e.g., Ethanol-Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.[17]

  • Drying: Dry the crystals under vacuum.

FAQ 5: My polar compound has significant water solubility, making extraction from an aqueous workup difficult. How can I improve my extraction efficiency?

Answer:

Extracting polar compounds from aqueous solutions can be challenging because they can partition between the organic and aqueous layers.[18]

Here are some effective strategies:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar, water-immiscible solvent like ethyl acetate, dichloromethane, or a 3:1 mixture of chloroform and isopropanol.[19]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be very effective.

  • Back-Extraction: If your compound has acidic or basic properties, you can use acid-base chemistry to your advantage. For a basic compound like Methyl 4-(thiazol-2-yl)benzoate, you can extract it into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your purified compound back into an organic solvent.[2]

  • Solid-Phase Extraction (SPE): SPE can be a powerful alternative to liquid-liquid extraction for polar compounds.[20] You can use a reverse-phase (e.g., C18) cartridge to retain your compound from the aqueous solution, wash away highly polar impurities with water, and then elute your compound with an organic solvent like methanol or acetonitrile.

Section 3: Compound Stability Considerations

FAQ 6: I'm concerned about the stability of the thiazole ring in my compound during purification. Are there any specific precautions I should take?

Answer:

Thiazole rings are generally considered to be relatively stable aromatic systems.[21] However, like many heterocyclic compounds, they can be susceptible to degradation under certain conditions.

  • pH Sensitivity: Thiazole-containing compounds can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain a near-neutral pH during extractions and chromatography whenever possible. If an acidic or basic modifier is necessary for chromatography, use it in low concentrations (e.g., 0.1% formic acid or triethylamine).

  • Photostability: Some substituted thiazoles can undergo photo-degradation upon exposure to light, potentially through a reaction with singlet oxygen.[22] It is good practice to protect solutions of your compound from direct light by using amber vials or covering flasks with aluminum foil.

  • Oxidative Stability: While thiazoles are more stable to oxidation than their oxazole counterparts, they can still be susceptible to strong oxidizing agents.[23] Avoid unnecessary exposure to air and consider degassing solvents for sensitive applications.

  • Stability on Silica Gel: As mentioned previously, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3] If you suspect your compound is degrading on a silica column, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[1] If degradation is observed, switch to a less acidic stationary phase.

Workflow for Assessing Compound Stability

Caption: Workflow for assessing the stability of a polar aromatic compound.

References

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. Available from: [Link]

  • Tech Briefs. Solid-Phase Extraction of Polar Compounds From Water. Available from: [Link]

  • Google Patents. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
  • YouTube. Chemical/Laboratory Techniques: Extraction. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • 3.3. CRYSTALLIZATION. Available from: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • ResearchGate. How do I make a crystal of highly polar compounds?. Available from: [Link]

  • YouTube. 4 Recrystallization Methods for Increased Yield. Available from: [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Crystallization. Available from: [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks.. Available from: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • Lab Bulletin. Normal Phase Chromatography. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Analytical Results for Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(thiazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for Methyl 4-(thiazol-2-yl)benzoate?

While a definitive, published spectrum for this specific molecule can be elusive, we can predict the expected chemical shifts with high accuracy based on the analysis of its constituent parts: the methyl benzoate moiety and the thiazole ring.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons on both the benzoate and thiazole rings, as well as the methyl ester protons.

  • Benzoate Protons: The protons on the benzene ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing ester group will be deshielded and appear further downfield compared to the protons ortho to the thiazole ring.

  • Thiazole Protons: The thiazole ring has two protons that will likely appear as distinct doublets.

  • Methyl Protons: A singlet for the methyl ester group will be observed, typically upfield from the aromatic signals.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: The carbons of the benzene and thiazole rings will appear in the aromatic region.

  • Methyl Carbon: The methyl ester carbon will be the most upfield signal.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for Methyl 4-(thiazol-2-yl)benzoate in CDCl₃. These are estimated values and may vary slightly based on experimental conditions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~3.9~52
Benzoate H (ortho to CO₂Me)~8.1 (d)-
Benzoate H (ortho to thiazole)~7.9 (d)-
Thiazole H-4~7.9 (d)~144
Thiazole H-5~7.4 (d)~122
Benzoate C (ipso to CO₂Me)-~130
Benzoate C (ortho to CO₂Me)-~130
Benzoate C (ortho to thiazole)-~127
Benzoate C (ipso to thiazole)-~134
Thiazole C-2-~168
Carbonyl (C=O)-~166
FAQ 2: My ¹H NMR shows overlapping signals in the aromatic region. How can I resolve them?

Overlapping signals in the aromatic region are a common challenge with molecules containing multiple aromatic rings. Here are several strategies to resolve these peaks:

  • Change the Solvent: Altering the NMR solvent can induce differential shifts in proton resonances, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[1] For instance, switching from CDCl₃ to an aromatic solvent like benzene-d₆ can often spread out crowded signals.[2]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to identify the distinct spin systems of the benzoate and thiazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help differentiate protons that overlap in the ¹H spectrum but are attached to carbons with different ¹³C chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the connectivity between the benzoate and thiazole rings.

Troubleshooting Guide: Unexpected NMR and Mass Spectra

This section addresses specific issues you might encounter during your analysis and provides step-by-step protocols to diagnose and resolve them.

Problem 1: The ¹H NMR spectrum shows unexpected peaks that do not correspond to the product.

Possible Cause 1: Residual Solvents or Impurities

Even after purification, trace amounts of solvents from the reaction or purification steps can remain.

Troubleshooting Protocol:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[3][4]

  • Removal of Impurities:

    • High Vacuum: Place the sample under a high vacuum for several hours to remove volatile solvents.

    • Co-evaporation: Dissolve the sample in a low-boiling solvent in which the impurity is also soluble (e.g., dichloromethane) and then remove the solvent under reduced pressure. Repeat this process several times.

Possible Cause 2: Presence of Starting Materials or Reaction Byproducts

Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts in your final sample. Common synthetic routes to Methyl 4-(thiazol-2-yl)benzoate include the Hantzsch thiazole synthesis followed by esterification, or the reaction of a thioamide with a methyl 4-(haloacetyl)benzoate.

Data Presentation: Potential Impurities and their Expected ¹H NMR Signals

Potential Impurity Origin Expected ¹H NMR Signals (in CDCl₃)
4-CarboxythiazoleIncomplete EsterificationCarboxylic acid proton (>10 ppm, broad), Thiazole protons
4-(Thiazol-2-yl)benzoic acidHydrolysis of the esterCarboxylic acid proton (>10 ppm, broad), Aromatic protons
Thioamide Starting MaterialIncomplete Hantzsch SynthesisAmide protons (broad), other characteristic signals
α-Halo-ketone Starting MaterialIncomplete Hantzsch SynthesisMethylene protons adjacent to carbonyl and halogen

Experimental Protocol: Monitoring Reaction Completion by NMR

To avoid issues with incomplete reactions, it is crucial to monitor the reaction progress.

  • Prepare a Reaction Monitoring Sample: At the start of the reaction, take a small aliquot from the reaction mixture, dilute it with a deuterated solvent, and acquire a ¹H NMR spectrum.

  • Acquire Spectra Over Time: Periodically take aliquots from the reaction and acquire ¹H NMR spectra.

  • Analyze the Data: Compare the integrals of the starting material and product peaks to determine the extent of the reaction. The reaction is complete when the signals for the starting materials have disappeared.

Visualization: Troubleshooting Workflow for Unexpected NMR Peaks

Caption: Workflow for diagnosing unexpected NMR peaks.

Problem 2: The mass spectrum shows a molecular ion peak that does not match the expected mass of Methyl 4-(thiazol-2-yl)benzoate (C₁₁H₉NO₂S, MW = 219.26 g/mol ).

Possible Cause 1: Adduct Formation

In electrospray ionization (ESI) mass spectrometry, it is common for the analyte to form adducts with ions present in the solvent or from glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5]

Data Presentation: Common Adduct Ions in ESI-MS

Adduct Ion Mass-to-Charge Ratio (m/z)
[M+H]⁺220.04
[M+Na]⁺242.02
[M+K]⁺257.99

Troubleshooting Protocol:

  • Calculate Expected Adduct Masses: Calculate the expected m/z values for common adducts of your compound.

  • Analyze the Spectrum: Look for peaks in your mass spectrum that correspond to these calculated adduct masses.

  • Minimize Adduct Formation:

    • Use high-purity solvents and reagents.

    • Acidify the mobile phase slightly with formic acid or acetic acid to promote protonation ([M+H]⁺) over other adduct formation.[6]

Possible Cause 2: Fragmentation

Depending on the ionization method and energy, the molecule may fragment in the mass spectrometer. For Methyl 4-(thiazol-2-yl)benzoate, common fragmentation pathways could involve the loss of the methoxy group or cleavage of the ester or thiazole ring.

Visualization: Plausible Fragmentation Pathway of Methyl 4-(thiazol-2-yl)benzoate

Fragmentation_Pathway M_plus [M]⁺˙ m/z = 219 M_minus_OCH3 [M - ˙OCH₃]⁺ m/z = 188 M_plus->M_minus_OCH3 - ˙OCH₃ M_minus_CO2CH3 [M - ˙CO₂CH₃]⁺ m/z = 160 M_plus->M_minus_CO2CH3 - ˙CO₂CH₃ Benzoate_fragment [C₇H₄O₂]⁺˙ m/z = 120 M_minus_OCH3->Benzoate_fragment - C₂H₂NS Thiazole_fragment [C₈H₅S]⁺ m/z = 133 M_minus_CO2CH3->Thiazole_fragment - HCN

Caption: A plausible EI fragmentation pathway.

Experimental Protocol: Confirming Fragmentation

  • Tandem Mass Spectrometry (MS/MS): If available, perform an MS/MS experiment by isolating the suspected molecular ion and fragmenting it. This will confirm the relationship between the parent ion and the observed fragment ions.

Problem 3: The NMR spectrum shows broad peaks.

Possible Cause 1: Sample Concentration and Viscosity

Highly concentrated samples can lead to increased viscosity, which in turn can cause peak broadening due to slower molecular tumbling.

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.

  • Increase the Temperature: Acquiring the spectrum at a higher temperature can decrease the viscosity and sharpen the peaks.

Possible Cause 2: Chemical Exchange

Protons that are undergoing chemical exchange on the NMR timescale, such as acidic protons from residual starting material or hydrolysis product, can appear as broad signals.

Troubleshooting Protocol:

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Protons that are exchangeable with deuterium (e.g., -OH, -NH) will either disappear or significantly decrease in intensity.

Possible Cause 3: Paramagnetic Impurities

Even trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Protocol:

  • Sample Filtration: Filter your NMR sample through a small plug of silica or celite in a Pasteur pipette to remove any particulate or paramagnetic impurities.

  • Use of a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester paramagnetic ions.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?. [Link]

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Technical Support Center: Scaling Up the Production of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(thiazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the primary synthetic routes, offering expert insights into process optimization and troubleshooting.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-(thiazol-2-yl)benzoate typically proceeds via two main strategies:

  • Hantzsch Thiazole Synthesis: A classic and often high-yielding method involving the condensation of an α-haloketone with a thioamide.[1][2] For our target molecule, this would involve a derivative of methyl 4-(2-haloacetyl)benzoate and thioformamide.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods that offer great flexibility and substrate scope. This approach would typically involve coupling a pre-formed thiazole ring with a substituted benzene ring, for instance, the reaction of 2-bromothiazole with a methyl 4-boronic acid derivative (Suzuki coupling) or a methyl 4-stannane derivative (Stille coupling).[3][4][5]

This guide will provide detailed troubleshooting for both approaches, helping you to achieve high yields and purity on a larger scale.

Part 1: Hantzsch Thiazole Synthesis Route

The Hantzsch synthesis is a robust method for the formation of the thiazole ring.[1][2] The general workflow is as follows:

Hantzsch_Workflow A Starting Materials: - Methyl 4-(2-bromoacetyl)benzoate - Thioformamide B Reaction: Condensation in a suitable solvent (e.g., Ethanol, Methanol) A->B Heat C Work-up: Neutralization and precipitation B->C Cooling & basification D Purification: Recrystallization or column chromatography C->D Isolation E Final Product: Methyl 4-(thiazol-2-yl)benzoate D->E Purity >98%

Caption: General workflow for the Hantzsch synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Troubleshooting Guide: Hantzsch Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: The α-haloketone may have degraded. Thioformamide can be unstable. 2. Insufficient heating: The reaction may require more energy to overcome the activation barrier. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Verify starting material purity: Use freshly prepared or purified methyl 4-(2-bromoacetyl)benzoate. Ensure thioformamide is dry and of high purity. 2. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Refluxing in ethanol is a common starting point. 3. Adjust stoichiometry: While a 1:1 ratio is theoretical, a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[1]
Formation of Side Products/Impurities 1. Self-condensation of the α-haloketone. 2. Decomposition of thioformamide. 3. Formation of isomeric thiazoles (if starting materials allow). 1. Control reaction temperature: Avoid excessive heat which can promote side reactions. 2. Slow addition of reactants: Add the α-haloketone dropwise to a solution of the thioformamide to maintain a low concentration of the ketone. 3. Ensure inert atmosphere: While not always necessary, running the reaction under nitrogen can prevent oxidative side reactions.
Difficult Purification 1. Product is an oil or does not precipitate cleanly. 2. Co-precipitation of starting materials or byproducts. 1. Modify work-up: After neutralization, if the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). 2. Optimize recrystallization solvent: Screen a variety of solvents or solvent mixtures to find conditions that selectively crystallize the desired product. 3. Utilize column chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable method for purification.
FAQs: Hantzsch Synthesis

Q1: My reaction is very slow. How can I speed it up?

  • Besides increasing the temperature, you can explore the use of a different solvent. While ethanol and methanol are common, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, but be mindful of potential side reactions at higher temperatures. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for Hantzsch syntheses.

Q2: I'm seeing a lot of dark, tarry material in my reaction flask. What's causing this?

  • This is often a sign of decomposition, either of the starting materials or the product. Overheating is a common culprit. Ensure your reaction temperature is well-controlled. Also, consider the purity of your starting materials, as impurities can catalyze decomposition pathways.

Q3: Is it necessary to use a base in the work-up?

  • Yes, the Hantzsch synthesis typically produces the thiazole as a hydrohalide salt (e.g., hydrobromide). A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the acid and precipitate the free thiazole product.[2]

Part 2: Palladium-Catalyzed Cross-Coupling Routes

Cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the thiazole and benzene rings. The Suzuki and Stille reactions are particularly noteworthy.

A. Suzuki Coupling

This reaction involves the coupling of an organoboron compound with an organohalide.

Suzuki_Workflow A Starting Materials: - 2-Bromothiazole - Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate B Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/Water, Toluene/Water) A->B Heat under inert atmosphere C Work-up: Aqueous extraction B->C Cooling & phase separation D Purification: Column chromatography or recrystallization C->D Isolation E Final Product: Methyl 4-(thiazol-2-yl)benzoate D->E Purity >98%

Caption: General workflow for the Suzuki coupling synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Troubleshooting Guide: Suzuki Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion/No Reaction 1. Inactive catalyst: The Pd(0) catalyst may have been oxidized. 2. Poor choice of base or solvent. 3. Impure reagents: Boronic esters can be sensitive to moisture.1. Use fresh catalyst: Ensure the palladium catalyst is of high quality. Consider using a pre-catalyst that is more air-stable. 2. Screen reaction conditions: Systematically vary the base, solvent, and temperature. A stronger base like cesium carbonate may be beneficial. 3. Ensure anhydrous conditions (for the organic phase): Use dry solvents and handle the boronic ester under an inert atmosphere.
Homocoupling of Boronic Ester 1. Presence of oxygen. 2. Sub-optimal reaction temperature. 1. Thoroughly degas the reaction mixture: Use techniques like sparging with argon or freeze-pump-thaw cycles. 2. Lower the reaction temperature: This can sometimes disfavor the homocoupling pathway.
Debromination of 2-Bromothiazole 1. Presence of protic impurities. 2. Certain ligand/base combinations. 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands: The choice of ligand can significantly impact the relative rates of the desired cross-coupling and undesired side reactions.
B. Stille Coupling

This reaction couples an organotin compound with an organohalide.

Stille_Workflow A Starting Materials: - 2-(Tributylstannyl)thiazole - Methyl 4-bromobenzoate B Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Toluene, DMF) A->B Heat under inert atmosphere C Work-up: Aqueous workup with KF to remove tin byproducts B->C Cooling & quenching D Purification: Column chromatography C->D Isolation E Final Product: Methyl 4-(thiazol-2-yl)benzoate D->E Purity >98%

Caption: General workflow for the Stille coupling synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Troubleshooting Guide: Stille Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient transmetalation step. 2. Decomposition of the organostannane. 1. Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. 2. Use freshly prepared or purified organostannane: Organotin reagents can degrade upon storage.
Difficulty Removing Tin Byproducts 1. Incomplete precipitation of tin salts. 1. Thorough work-up: A diligent aqueous work-up, often with potassium fluoride, is crucial for precipitating the tin byproducts as insoluble fluorides. 2. Specialized chromatography: If tin impurities persist, consider using a more polar solvent system or a different stationary phase for chromatography.
FAQs: Cross-Coupling Reactions

Q1: Which cross-coupling reaction is better for scale-up, Suzuki or Stille?

  • Generally, the Suzuki coupling is preferred for large-scale synthesis due to the lower toxicity of the boron-containing byproducts compared to the tin byproducts of the Stille reaction.[5] The boron reagents are also often more commercially available. However, Stille reactions can sometimes be more tolerant of a wider range of functional groups.

Q2: How critical is the choice of phosphine ligand in these reactions?

  • The ligand is extremely important. It stabilizes the palladium catalyst and influences its reactivity. For challenging couplings, screening a variety of ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to find the optimal conditions.

Q3: My cross-coupling reaction has stalled. Can I add more catalyst?

  • Adding more catalyst can sometimes restart a stalled reaction, but it's important to first try to understand why it stalled. It could be due to catalyst deactivation (e.g., by oxygen) or consumption of one of the reagents. Before adding more catalyst, ensure the reaction is still under an inert atmosphere and consider taking a sample for analysis to check the concentration of your starting materials.

Safety Considerations

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioamides: Many thioamides are toxic and should be handled with care.

  • Organotin Reagents: Organostannanes are highly toxic and should only be handled by trained personnel in a fume hood with appropriate PPE. All waste containing tin must be disposed of according to institutional and regulatory guidelines.[5]

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.

By understanding the nuances of these synthetic routes and anticipating potential challenges, you can effectively scale up the production of Methyl 4-(thiazol-2-yl)benzoate with high yield and purity.

References

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Google Patents. CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. 2023 May 22. Available from: [Link]

  • ResearchGate. (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available from: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020 Nov 5. Available from: [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

  • PubMed. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. 2024 Jul 22. Available from: [Link]

  • PMC. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Available from: [Link]

  • PMC. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. 2017 Dec 19. Available from: [Link]

  • PMC. Synthesis of Benzo[6][7]thiazolo[2,3-c][6][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. 2022 Feb 22. Available from: [Link]

  • ResearchGate. Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Available from: [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. 2023 Oct 19. Available from: [Link]

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • The Journal of Organic Chemistry. Intermediates in the Hantzsch thiazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. 1 New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. Available from: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Available from: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • ResearchGate. (PDF) (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021 Mar 7. Available from: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. 2022 Aug 31. Available from: [Link]

  • SciSpace. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system ‡. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Benzo[6][7]thiazolo[2,3-c][6][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. 2020 Dec 6. Available from: [Link]

  • ResearchGate. Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent. Available from: [Link]

  • Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Available from: [Link]

  • PMC. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. 2021 Jan 15. Available from: [Link]

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  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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  • PMC. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][6][8][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. 2024 Nov 25. Available from: [Link]

Sources

How to resolve issues with the stability and degradation of Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Methyl 4-(thiazol-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

Methyl 4-(thiazol-2-yl)benzoate is a versatile molecule utilized in various research and development applications. However, like many complex organic molecules, its stability can be a critical factor influencing experimental outcomes. The core structure, featuring a methyl ester and a thiazole ring, presents specific vulnerabilities to environmental factors. Understanding these potential degradation pathways is the first step toward mitigation. The primary concerns are hydrolysis of the methyl ester, and photodegradation or oxidation of the thiazole ring.[1] This guide will walk you through identifying and resolving these common stability issues.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses specific problems you may encounter during your work with Methyl 4-(thiazol-2-yl)benzoate.

Issue 1: Inconsistent Assay Results or Loss of Compound Potency

Question: My experimental results are showing poor reproducibility, and the compound appears to be losing its biological activity over a short period in my assay buffer. What is the likely cause?

Answer: This is a classic sign of compound degradation within your experimental solution. The stability of Methyl 4-(thiazol-2-yl)benzoate can be compromised by several factors in an aqueous buffer system.[1]

  • pH-Dependent Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which would yield methanol and the corresponding carboxylic acid, 4-(thiazol-2-yl)benzoic acid. This acidic metabolite may have a different activity profile and could alter the pH of your assay medium, leading to further instability or off-target effects. The thiazole ring itself can also be sensitive to extreme pH values.[1]

  • Presence of Oxidizing Agents: Thiazole derivatives can be prone to oxidation.[1] If your buffer or other reagents contain residual oxidizing agents (e.g., peroxides in solvents), this can lead to the formation of N-oxides or other oxidative degradation products.

  • Light Exposure: Aromatic heterocyclic compounds, including thiazoles, can be susceptible to photodegradation.[1] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of various degradants.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[1]

Causality Behind Experimental Choices: To maintain consistency, it is crucial to control these four key parameters: pH, absence of oxidizing species, light exposure, and temperature. Each of these can independently or synergistically contribute to the degradation of your compound, leading to a decrease in the concentration of the active parent molecule and the emergence of potentially interfering byproducts.

Issue 2: Appearance of New, Unidentified Peaks in HPLC Analysis

Question: When I analyze my solution of Methyl 4-(thiazol-2-yl)benzoate by HPLC, I see new peaks that were not present in the initial analysis of the solid compound. What are these, and how can I prevent them?

Answer: The appearance of new peaks in your chromatogram is a strong indicator that your compound is degrading and forming new chemical entities.

  • Identifying the Degradants: The primary degradation product is likely 4-(thiazol-2-yl)benzoic acid resulting from the hydrolysis of the methyl ester. This can be confirmed by synthesizing or purchasing a standard of the carboxylic acid and comparing its retention time with the new peak in your HPLC analysis. Other smaller peaks could correspond to products of thiazole ring opening or oxidation.

  • Preventative Measures:

    • Solvent and Buffer Preparation: Use freshly prepared, high-purity solvents and buffers. De-gas your mobile phase to prevent oxidation during the HPLC run.

    • pH Control: If possible, maintain your solutions at a neutral or slightly acidic pH to minimize ester hydrolysis.

    • Temperature Control: Use a temperature-controlled autosampler and column compartment to ensure reproducibility and minimize on-instrument degradation.

    • Light Protection: Use amber vials or protect your samples from light during storage and analysis.

Issue 3: Difficulty in Obtaining a Stable Stock Solution

Question: I am struggling to prepare a stable stock solution of Methyl 4-(thiazol-2-yl)benzoate. What are the best practices for preparation and storage?

Answer: The stability of your stock solution is paramount for the reliability of all subsequent experiments.

  • Solvent Selection:

    • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for preparing high-concentration stock solutions of aromatic compounds.

    • Use with Caution: Protic solvents like methanol and ethanol can participate in transesterification reactions, especially if acidic or basic catalysts are present. While often used for dilutions, prolonged storage in these solvents is not recommended. Acetonitrile is a suitable alternative for dilutions in many cases.[2]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C to significantly slow down degradation kinetics.

    • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into smaller vials and purging with an inert gas like argon or nitrogen before sealing. This will displace oxygen and prevent oxidative degradation.

    • Desiccation: Store the solid compound and dried-down aliquots in a desiccator to protect from moisture, which can contribute to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 4-(thiazol-2-yl)benzoate?

A1: The two most probable degradation pathways are:

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or, more rapidly, basic conditions to form 4-(thiazol-2-yl)benzoic acid and methanol.[3]

  • Photodegradation: The thiazole ring, being an aromatic heterocycle, is susceptible to degradation upon exposure to UV or even ambient light, potentially leading to complex ring-opening reactions.

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study, also known as stress testing, is a systematic way to evaluate the stability of a compound under harsh conditions.[4][5] This helps to identify potential degradation products and develop a stability-indicating analytical method. The study typically involves exposing the compound to:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature, with heating if no degradation is observed.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 60°C) and a solution.

  • Photodegradation: Exposing the compound in solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

Q3: What is a stability-indicating HPLC method, and how do I develop one?

A3: A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. To develop such a method:

  • Perform a forced degradation study as described above.

  • Analyze the stressed samples by HPLC and ensure that the peaks for the parent compound and the degradation products are well-resolved.

  • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Q4: What are the ideal storage conditions for solid Methyl 4-(thiazol-2-yl)benzoate?

A4: For the solid compound, it is recommended to:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Protect from light.

  • For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) and at a reduced temperature (e.g., 2-8°C or -20°C).

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ConditionSolid CompoundStock Solution (in DMSO/DMF)Working Solution (Aqueous Buffer)
Temperature 2-8°C (short-term), -20°C (long-term)-20°C or -80°C2-8°C (short-term), prepare fresh
Light Protect from light (amber container)Protect from light (amber vials)Protect from light
Atmosphere Store under inert gas for long-termAliquot and purge with inert gasN/A (use freshly prepared)
pH N/AN/ANeutral to slightly acidic (if possible)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Methyl 4-(thiazol-2-yl)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature for a shorter duration initially (e.g., 30 minutes, 1, 2, 4 hours) as hydrolysis is typically faster under basic conditions. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature and protect from light for a specified time.

  • Thermal Degradation:

    • Solution: Heat the stock solution at a set temperature (e.g., 60°C or 80°C) for a specified time.

    • Solid: Place the solid compound in a vial and heat in an oven at a set temperature.

  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV maximum of Methyl 4-(thiazol-2-yl)benzoate (a starting point would be around 240-300 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Optimization: Adjust the gradient profile to achieve good separation between the parent compound and all degradation peaks observed in the forced degradation study.

Visualizations

Diagram 1: Potential Degradation Pathways

G main Methyl 4-(thiazol-2-yl)benzoate hydrolysis 4-(thiazol-2-yl)benzoic Acid + Methanol main->hydrolysis  Hydrolysis (H+ or OH-) photo Photodegradation Products (e.g., ring-opened species) main->photo  Light (UV/Visible) oxidation Oxidative Products (e.g., N-oxides) main->oxidation  Oxidizing Agents (e.g., H2O2)

Caption: Key degradation routes for Methyl 4-(thiazol-2-yl)benzoate.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Inconsistent Results or New HPLC Peaks Observed check_solution Review Solution Preparation and Storage start->check_solution check_conditions Evaluate Experimental Conditions start->check_conditions sub_solution Stock/Working Solutions check_solution->sub_solution sub_conditions Assay/Analysis Conditions check_conditions->sub_conditions solvent Solvent Purity and Type sub_solution->solvent storage_temp Storage Temperature (-20°C or -80°C) sub_solution->storage_temp light_exp Light Exposure (Use Amber Vials) sub_solution->light_exp resolve Implement Corrective Actions: - Use fresh, high-purity solvents - Control pH and temperature - Protect from light solvent->resolve storage_temp->resolve light_exp->resolve ph pH of Buffer sub_conditions->ph temp Assay Temperature sub_conditions->temp reagents Purity of Reagents (Absence of Oxidants) sub_conditions->reagents ph->resolve temp->resolve reagents->resolve

Caption: A logical workflow for diagnosing stability problems.

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-399.
  • Santa Cruz Biotechnology. (n.d.). Thiazole. Santa Cruz Biotechnology.
  • Conners, K. A., & Kallury, R. K. (1981). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of pharmaceutical sciences, 70(8), 955–959.
  • BenchChem. (2025).
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
  • Véluri, S. V. S. N. R., Falhoom, M. R., & Bazmoul, A. (2022). A STABILITY INDICATING VALIDATED RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROATE IN ORAL SUSPENSION FORM. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 7(8), 235-248.
  • ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Sources

Refinement of workup procedures to enhance the purity of Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and purification of Methyl 4-(thiazol-2-yl)benzoate (CAS 305806-42-2).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and refine their workup procedures to achieve high purity of this important chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Understanding the Chemistry: Potential Impurities

Effective purification begins with understanding the potential impurities that may arise during the synthesis of Methyl 4-(thiazol-2-yl)benzoate. The most common synthetic routes, such as the Hantzsch thiazole synthesis or variations thereof, can lead to several classes of impurities.

Common Impurities Include:

  • Unreacted Starting Materials: Such as methyl 4-formylbenzoate or related precursors.

  • Hydrolyzed Product: The corresponding carboxylic acid, 4-(thiazol-2-yl)benzoic acid, can form if the ester is exposed to acidic or basic aqueous conditions for a prolonged period.[3][4][5]

  • Reaction Byproducts: Depending on the specific synthetic route, various side-products can form.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.[6]

The physical properties of Methyl 4-(thiazol-2-yl)benzoate are important for designing purification strategies. It is a solid at room temperature with a relatively high boiling point of 355.8°C at 760 mmHg, making distillation impractical for most laboratory scales.[2]

Purification Strategy Decision Workflow

The choice of purification strategy depends on the nature and quantity of the impurities present. A logical workflow can help in selecting the most effective method or combination of methods.

Purification Workflow start Crude Product Analysis (TLC, NMR) decision1 Are there baseline (polar) impurities? start->decision1 wash Aqueous Wash (e.g., NaHCO3 for acid) decision1->wash Yes extraction Liquid-Liquid Extraction decision1->extraction No decision2 Are there non-polar impurities? decision3 Is the product a solid? decision2->decision3 No column Column Chromatography decision2->column Yes recrystallization Recrystallization decision3->recrystallization Yes end_node Pure Methyl 4-(thiazol-2-yl)benzoate decision3->end_node No (further analysis needed) wash->extraction extraction->decision2 column->decision3 recrystallization->end_node Column Chromatography cluster_column Column Chromatography Setup cluster_separation Separation Principle a Eluent b Sand c Silica Gel with Sample d Silica Gel e Sand f Stopcock g Collection Flask imp_start Impurity (Less Polar) imp_end Impurity Elutes First imp_start->imp_end Travels Faster prod_start Product (More Polar) prod_end Product Elutes Later prod_start->prod_end Travels Slower

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 4-(thiazol-2-yl)benzoate Derivatives: A Call for Focused Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Untapped Potential of a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Methyl 4-(thiazol-2-yl)benzoate scaffold, which conjugates a thiazole ring with a methyl benzoate moiety, presents a promising, yet underexplored, area for the development of novel therapeutic agents.

This guide was intended to provide a comprehensive comparison of the biological activities of various derivatives of Methyl 4-(thiazol-2-yl)benzoate. However, a thorough review of the current scientific literature reveals a significant gap: there is a notable absence of studies that systematically synthesize and evaluate a series of these specific derivatives. While research on the broader classes of thiazole and benzothiazole compounds is abundant, comparative data on the direct derivatives of Methyl 4-(thiazol-2-yl)benzoate is not publicly available.

Therefore, this document will serve a dual purpose. Firstly, it will highlight the potential biological activities of Methyl 4-(thiazol-2-yl)benzoate derivatives by drawing parallels with structurally related compounds. Secondly, and more critically, it will provide a detailed roadmap of the essential experimental protocols required to systematically evaluate these derivatives. This guide is thus a call to action for the research community to explore this promising chemical space and generate the data necessary for a future, truly comparative analysis.

I. Postulated Biological Activities: An Extrapolation from Related Thiazole Derivatives

Based on the extensive research into thiazole-containing compounds, it is reasonable to hypothesize that derivatives of Methyl 4-(thiazol-2-yl)benzoate could exhibit significant biological activities. The nature and position of substituents on both the thiazole and the benzoate rings would be expected to modulate this activity, offering a rich field for structure-activity relationship (SAR) studies.

A. Anticancer Potential

Thiazole derivatives have been extensively investigated as anticancer agents.[4][5][6] For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity, with some compounds showing efficacy in the low nanomolar range.[4] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.[4] It is plausible that modifications to the Methyl 4-(thiazol-2-yl)benzoate core could yield compounds with significant cytotoxic effects against various cancer cell lines.

B. Antimicrobial Efficacy

The thiazole moiety is a key component in many antimicrobial drugs.[7] Studies on various thiazole derivatives have demonstrated their activity against a range of bacterial and fungal pathogens.[8][9] For example, certain 4-methylthiazole derivatives have shown valuable antibacterial effects.[8] Therefore, derivatives of Methyl 4-(thiazol-2-yl)benzoate could be promising candidates for the development of new antimicrobial agents, a critical need in the face of rising antibiotic resistance.

C. Anti-inflammatory Action

Thiazole-containing compounds have also been explored for their anti-inflammatory properties.[10][11][12] Some derivatives have been shown to inhibit key inflammatory mediators. For instance, certain 5-methylthiazole-thiazolidinone conjugates exhibited moderate to good anti-inflammatory activity, with some demonstrating better efficacy than the standard drug indomethacin.[11] This suggests that appropriately substituted Methyl 4-(thiazol-2-yl)benzoate derivatives could be effective in mitigating inflammatory responses.

II. A Framework for Comparative Evaluation: Essential Experimental Protocols

To unlock the therapeutic potential of Methyl 4-(thiazol-2-yl)benzoate derivatives, a systematic and comparative evaluation of their biological activities is paramount. The following section details the standardized, self-validating experimental protocols that should be employed for such an investigation.

A. Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Causality of Experimental Choices: This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound.

Experimental Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of Methyl 4-(thiazol-2-yl)benzoate derivatives B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the Methyl 4-(thiazol-2-yl)benzoate derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

B. Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Causality of Experimental Choices: This method involves challenging microorganisms with serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. This provides a precise measure of the antimicrobial potency.

Experimental Workflow Diagram:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well microplate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no drug) and negative (no microbes) controls C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) D->E F Visually or spectrophotometrically assess microbial growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow of the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the Methyl 4-(thiazol-2-yl)benzoate derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A known antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

C. Screening for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Causality of Experimental Choices: Carrageenan, when injected into the sub-plantar tissue of a rat's paw, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and involves neutrophil infiltration. The ability of a test compound to reduce the swelling (edema) in the paw is a measure of its anti-inflammatory potential.

Experimental Workflow Diagram:

Paw_Edema_Workflow A Administer test compounds or vehicle to groups of rats B After a set time (e.g., 1 hour), inject carrageenan into the right hind paw A->B C Measure initial paw volume using a plethysmometer B->C D Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) C->D E Calculate the percentage inhibition of edema D->E F Compare results with a standard anti-inflammatory drug (e.g., Indomethacin) E->F

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Grouping and Dosing: Fast adult Wistar or Sprague-Dawley rats overnight. Divide them into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the Methyl 4-(thiazol-2-yl)benzoate derivatives. Administer the compounds orally or intraperitoneally.

  • Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The increase in paw volume is calculated for each rat. The percentage inhibition of edema is then calculated for each group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Conclusion and Future Directions

The Methyl 4-(thiazol-2-yl)benzoate scaffold holds considerable promise for the development of novel therapeutic agents. However, the lack of systematic research on its derivatives represents a significant missed opportunity. This guide has outlined the potential biological activities of these compounds based on the broader thiazole literature and has provided a detailed framework of robust experimental protocols for their evaluation.

It is our hope that this document will stimulate research in this area. By synthesizing and screening a library of Methyl 4-(thiazol-2-yl)benzoate derivatives using the methodologies described herein, the scientific community can begin to build the necessary structure-activity relationship data. This will be the crucial first step in unlocking the full therapeutic potential of this intriguing class of molecules and, ultimately, in developing new and effective treatments for a range of human diseases.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-692.
  • Bozdag, M., Alafeefy, A. M., & Ceruso, M. (2020). Thiazole-based inhibitors of microbial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1149-1162.
  • Chen, J., Wang, X., & Zhu, W. (2018). Recent progress in the development of thiazole-based anticancer agents. Future Medicinal Chemistry, 10(10), 1239-1265.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). Synthesis, antimicrobial evaluation, and molecular docking of new thiazole derivatives. Medicinal Chemistry Research, 28(7), 1046-1058.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 4-(thiazol-2-yl)benzoate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in approved drugs and clinical candidates highlights its importance in the development of new therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methyl 4-(thiazol-2-yl)benzoate analogs, with a primary focus on their anticancer properties, particularly as kinase inhibitors. By dissecting the impact of structural modifications on biological activity, we aim to provide actionable insights for researchers and drug development professionals in the rational design of more potent and selective therapeutic agents.

The core scaffold, methyl 4-(thiazol-2-yl)benzoate, combines three key pharmacophoric elements: a benzoate moiety, a central thiazole ring, and the potential for various substitutions. Understanding how modifications to each of these components influence the overall activity is crucial for optimizing drug candidates. This guide will objectively compare the performance of various analogs, supported by experimental data from peer-reviewed literature, and provide detailed protocols for key biological assays.

The Core Scaffold: Methyl 4-(thiazol-2-yl)benzoate

The fundamental structure of methyl 4-(thiazol-2-yl)benzoate serves as a versatile template for the design of targeted therapies. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key feature in many compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The benzoate portion of the molecule provides a site for interactions with target proteins and can be readily modified to modulate physicochemical properties such as solubility and cell permeability. The ester group itself can also be a key interaction point or a site for metabolic modification.

Methyl_4_thiazol_2_yl_benzoate_Scaffold Core Scaffold of Methyl 4-(thiazol-2-yl)benzoate cluster_benzoate Benzoate Ring (A-ring) cluster_thiazole Thiazole Ring (B-ring) a1 C a2 C a1->a2 ester C(=O)OCH3 a1->ester a3 C a2->a3 a4 C a3->a4 a5 C a4->a5 t2 C a4->t2 Linker a6 C a5->a6 a6->a1 t1 S t1->t2 t3 N t2->t3 t4 C t3->t4 t5 C t4->t5 t5->t1

Caption: Core chemical structure of methyl 4-(thiazol-2-yl)benzoate.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of methyl 4-(thiazol-2-yl)benzoate analogs as anticancer agents are critically dependent on the nature and position of substituents on both the benzoate and thiazole rings. This section will compare the effects of these modifications, drawing on data from studies on closely related thiazole-based anticancer agents.

Modifications of the Benzoate Ring (A-Ring)

The benzoate ring offers a prime location for structural modifications to enhance target engagement and modulate pharmacokinetic properties.

  • Ester to Carboxylic Acid Hydrolysis: In many kinase inhibitors, the presence of a carboxylic acid group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain. For a series of tetrahydrobenzo[d]thiazole-based dual kinase inhibitors of CK2 and GSK3β, the hydrolysis of the ethyl ester to the corresponding benzoic acid derivative was found to be critical for activity. This suggests that for methyl 4-(thiazol-2-yl)benzoate analogs targeting kinases, the carboxylic acid may be the active form.

  • Positional Isomers of the Carboxy Group: The position of the carboxyl group on the phenyl ring can significantly impact inhibitory activity. In the aforementioned study on dual kinase inhibitors, compounds with a carboxyl group at the meta position of the phenyl ring demonstrated the highest dual kinase inhibitory activity. This highlights the importance of the spatial arrangement of this key interacting group.

  • Substitution on the Phenyl Ring: The addition of other substituents to the benzoate ring can influence activity through steric and electronic effects. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence and position of methoxy groups on the benzoyl moiety were critical for their potent tubulin polymerization inhibitory activity.

Table 1: Comparison of Benzoate Ring Modifications on Kinase Inhibitory Activity

Compound IDModificationTarget Kinase(s)IC50 (µM)Reference
1g 3-CarboxyphenylCK2 / GSK3β1.9 / 0.67[5]
4j 4-Carboxyphenyl (with methyl linker)CK2 / GSK3β- (Shift in activity noted)[5]
Modifications of the Thiazole Ring (B-Ring)

The central thiazole ring is a key structural element, and its substitution pattern can dramatically alter the biological activity of the analogs.

  • Substitution at the 4- and 5-positions: In a series of 2-amino thiazole derivatives investigated as Aurora kinase inhibitors, substitutions on the thiazole ring were found to be indispensable for activity. The nature of the substituent can influence the electronic properties of the ring and provide additional interaction points with the target protein. For instance, the presence of a methyl group at the 4-position of the thiazole has been noted in several active compounds.[6]

  • Fusion with other rings (Benzothiazoles): The fusion of the thiazole ring with a benzene ring to form a benzothiazole scaffold is a common strategy in the design of potent anticancer agents.[7] These extended aromatic systems can engage in additional π-π stacking and hydrophobic interactions within the target's active site. For example, substituted 2-arylbenzothiazoles have been optimized to yield potent kinase inhibitors with low nanomolar cellular activity.[8]

Table 2: Impact of Thiazole/Benzothiazole Modifications on Anticancer Activity

Compound ClassModificationBiological ActivityTarget(s)Reference
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Thiazolidine ringPotent cytotoxicityTubulin[1]
4-Substituted methoxybenzoyl-aryl-thiazoles (SMART)Thiazole ringLow nM growth inhibitionTubulin[1]
Substituted 2-arylbenzothiazolesBenzothiazole scaffoldLow nM cellular phosphorylation inhibitionKinases[8]
The Nature of the Linker

The connection between the thiazole and benzoate moieties can also be a critical determinant of activity. While the parent compound has a direct bond, introducing linkers can alter the molecule's conformation and spacing of the key pharmacophores.

  • Amide and Carbonyl Linkers: The introduction of an amide or carbonyl linker between the thiazole and a phenyl ring (analogous to the benzoate) has been shown to be a successful strategy. In the development of the "SMART" series of anticancer agents, replacing an amide linker with a carbonyl group led to a significant enhancement in the growth inhibition of cancer cell lines.[1]

  • Methylene Linkers: The inclusion of a flexible methylene linker can allow for better conformational adaptation to the target's binding site. In the dual kinase inhibitors, a methyl linker was present between the amino group on the tetrahydrobenzo[d]thiazole and the benzoate ring.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, a detailed understanding of the experimental methodologies is crucial. The following are generalized protocols for key assays used to evaluate the anticancer activity of methyl 4-(thiazol-2-yl)benzoate analogs.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Kinase_Inhibition_Assay start Start plate_compound Plate compound dilutions start->plate_compound add_kinase Add kinase and substrate plate_compound->add_kinase add_atp Add ATP to start reaction add_kinase->add_atp incubate Incubate add_atp->incubate add_detection Add detection reagent incubate->add_detection read_signal Read luminescence add_detection->read_signal analyze Calculate IC50 read_signal->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of methyl 4-(thiazol-2-yl)benzoate analogs is a rich area of investigation for the development of novel anticancer agents, particularly kinase inhibitors. The key takeaways from this comparative guide are:

  • The benzoate moiety is a critical interaction domain. The presence and position of a carboxylic acid group are often essential for potent kinase inhibition.

  • The thiazole ring is a versatile core. Substitutions on the thiazole ring and its fusion to other aromatic systems, such as in benzothiazoles, are effective strategies for enhancing potency.

  • The linker region provides an opportunity for optimization. The nature and length of the linker between the thiazole and benzoate moieties can be fine-tuned to improve activity.

Future research in this area should focus on the systematic exploration of the chemical space around the methyl 4-(thiazol-2-yl)benzoate scaffold. The synthesis and evaluation of a focused library of analogs with systematic modifications to each of the three key regions will provide a more detailed understanding of the SAR. Furthermore, combining traditional medicinal chemistry approaches with computational methods such as molecular docking and pharmacophore modeling will be invaluable in guiding the rational design of the next generation of thiazole-based therapeutics.

References

  • Singh, L., Tiwari, D. O. P., & Brijyog. (n.d.). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Retrieved from [Link]

  • (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(43), 26655–26671. [Link]

  • (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2063–2075. [Link]

  • (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 8(1), 16309. [Link]

  • (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. [Link]

  • (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6653. [Link]

  • (2013). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). Journal of Chemical and Pharmaceutical Research, 5(12), 1338–1347. [Link]

  • (2018). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 18(10), 849–872. [Link]

  • (2013). Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. International Journal of Organic Chemistry, 3(3), 185952. [Link]

  • (2022). Using Imidazo[2,1-b]t[1][5][9]hiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Molecules, 27(15), 4995. [Link]

  • (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 28(21), 7380. [Link]

  • (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 19(11), 4617–4641. [Link]

  • (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry Letters, 19(15), 4147–4151. [Link]

  • (2014). Synthesis, characterization and biological activity of ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylate. Chinese Journal of Organic Chemistry, 34(8), 1641–1647. [Link]

  • (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6542. [Link]

  • (2023). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167909. [Link]

  • (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 18(8), e0289851. [Link]

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A Comparative Analysis of Methyl 4-(thiazol-2-yl)benzoate with Other Biologically Active Heterocyclic Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with therapeutic potential is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have historically formed the bedrock of many clinically successful drugs. Among these, the thiazole nucleus stands out as a "privileged" structure, owing to its versatile chemical reactivity and its presence in a wide array of bioactive molecules. This guide provides a comprehensive comparative analysis of Methyl 4-(thiazol-2-yl)benzoate, a promising yet underexplored thiazole derivative, against other key heterocyclic compounds. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex terrain of heterocyclic drug discovery.

Introduction to Methyl 4-(thiazol-2-yl)benzoate: A Compound of Interest

Methyl 4-(thiazol-2-yl)benzoate is a small molecule characterized by a central thiazole ring linked to a methyl benzoate moiety at the 2-position. The inherent aromaticity of the thiazole ring, coupled with the electronic properties of the ester group, suggests a high potential for diverse biological interactions. While specific experimental data on this compound is nascent, its structural components are well-represented in a multitude of pharmacologically active agents, particularly in the realms of antimicrobial and anticancer research.[1][2] This guide will, therefore, extrapolate from the established knowledge of related structures to build a comparative framework.

Physicochemical Properties of Methyl 4-(thiazol-2-yl)benzoate

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂SEchemi
Molecular Weight219.26 g/mol Echemi
CAS Number305806-42-2Echemi
AppearanceSolid (predicted)---
LogP2.59Echemi
PSA67.43 ŲEchemi

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a cornerstone of synthetic organic chemistry, with the Hantzsch thiazole synthesis being a preeminent and time-tested method.[3] This reaction provides a direct and efficient route to a wide variety of thiazole derivatives.

Proposed Synthesis of Methyl 4-(thiazol-2-yl)benzoate

The synthesis of Methyl 4-(thiazol-2-yl)benzoate can be readily achieved via the Hantzsch synthesis by the condensation of methyl 4-(2-bromoacetyl)benzoate with a suitable thioamide, such as thioformamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Preparation of the α-Haloketone (Methyl 4-(2-bromoacetyl)benzoate):

    • To a solution of methyl 4-acetylbenzoate in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine (Br₂) dropwise at 0°C with stirring.

    • The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl 4-(2-bromoacetyl)benzoate.[4]

  • Thiazole Ring Formation:

    • Dissolve methyl 4-(2-bromoacetyl)benzoate (1 equivalent) and thioformamide (1.1 equivalents) in a polar solvent such as ethanol or methanol.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

    • The resulting precipitate, Methyl 4-(thiazol-2-yl)benzoate, is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.[3]

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation A Methyl 4-(2-bromoacetyl)benzoate C Condensation in Ethanol A->C B Thioformamide B->C D Reflux (2-4h) C->D Heating E Neutralization D->E F Precipitation & Filtration E->F G Methyl 4-(thiazol-2-yl)benzoate F->G Purification

Caption: A generalized workflow for the Hantzsch synthesis of Methyl 4-(thiazol-2-yl)benzoate.

Comparative Analysis of Biological Activities

The therapeutic potential of heterocyclic compounds is vast and varied. In this section, we will compare the anticipated biological activities of Methyl 4-(thiazol-2-yl)benzoate with established heterocyclic scaffolds: benzothiazoles, thiazolidinones, and pyridines.

Antimicrobial Activity

Bacterial and fungal infections remain a significant global health challenge, necessitating the continuous development of novel antimicrobial agents. Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity.

Comparative Antimicrobial Data

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Thiazole Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoatesVarious bacteriaSignificant to good activity[5]
Benzothiazole 2-Arylbenzothiazole derivativeE. coli31.25-250[6]
Pyridine N-alkylated pyridine saltS. aureus56 ± 0.5% inhibition at 100 µg/mL[7]
Thiazolidinone 4-Thiazolidinone derivativeE. coli-[8]

Discussion:

The thiazole core is a common feature in many antimicrobial agents. For instance, various ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates have shown significant to good antibacterial activities against a range of Gram-positive and Gram-negative bacteria.[5] Similarly, benzothiazole derivatives have exhibited moderate to strong antibacterial activity, with some compounds showing MIC values in the range of 31.25–250 µg/L against E. coli.[6] Pyridine derivatives, such as certain N-alkylated salts, have also demonstrated notable antibacterial effects.[7]

Given its structure, Methyl 4-(thiazol-2-yl)benzoate is predicted to possess antimicrobial properties. The thiazole ring can participate in various non-covalent interactions with bacterial enzymes, while the methyl benzoate moiety may influence its cell permeability and target engagement. Further screening against a panel of pathogenic bacteria and fungi is warranted to elucidate its specific antimicrobial spectrum and potency.

Anticancer Activity

The development of targeted anticancer therapies is a major focus of modern drug discovery. Heterocyclic compounds have been instrumental in this area, with many acting as potent inhibitors of key signaling pathways involved in cancer progression.

Comparative Anticancer Data

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiazole 4-Substituted methoxybenzoyl-aryl-thiazoleMelanoma/ProstateLow nM range[4]
Benzothiazole N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)11.2 ± 0.79[9]
Thiazolidinone Thiazolidine-2,4-dione derivativeHCT-116 (Colon)9.17[10]
Pyridine Pyridine derivative--[7]

Discussion:

Thiazole-containing compounds have emerged as potent anticancer agents. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated impressive antiproliferative activity in the low nanomolar range against melanoma and prostate cancer cells, with a proposed mechanism of action involving the inhibition of tubulin polymerization.[4] Benzothiazole derivatives have also shown significant cytotoxic effects; for instance, a carbohydrazide-containing benzothiazole exhibited an IC₅₀ value of 11.2 µM against the LNCaP prostate cancer cell line.[9] Furthermore, thiazolidinone derivatives have been identified as promising anticancer agents, with some compounds displaying IC₅₀ values as low as 9.17 µM against colon cancer cells.[10]

The structural similarity of Methyl 4-(thiazol-2-yl)benzoate to these active compounds suggests its potential as an anticancer agent. The planar aromatic system could facilitate intercalation with DNA or binding to the active sites of key enzymes involved in cell proliferation.

Mechanisms of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Thiazole-based compounds have been shown to exert their biological effects through various mechanisms.

Potential Mechanisms of Action for Thiazole Derivatives

MoA cluster_compound Thiazole Compound cluster_targets Potential Cellular Targets cluster_effects Biological Effects Thiazole Methyl 4-(thiazol-2-yl)benzoate & Analogs DHFR Dihydrofolate Reductase (DHFR) Thiazole->DHFR Inhibition Tubulin Tubulin Thiazole->Tubulin Inhibition of Polymerization Kinases Protein Kinases Thiazole->Kinases Inhibition DNA DNA Gyrase/Topoisomerase Thiazole->DNA Intercalation/Inhibition Antimicrobial Antimicrobial Activity DHFR->Antimicrobial Anticancer Anticancer Activity Tubulin->Anticancer Kinases->Anticancer DNA->Antimicrobial DNA->Anticancer

Caption: Potential mechanisms of action for thiazole-containing compounds.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Several benzothiazole derivatives have been identified as potent DHFR inhibitors, suggesting a potential mechanism for their antimicrobial activity.[6]

  • Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are critical components of the cytoskeleton and are essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. A number of thiazole derivatives have been shown to inhibit tubulin polymerization.[4]

Given the prevalence of these mechanisms among related compounds, it is plausible that Methyl 4-(thiazol-2-yl)benzoate may also exert its biological effects through one or more of these pathways. Molecular docking studies could provide valuable initial insights into its potential molecular targets.

Standardized Experimental Protocols for Evaluation

To facilitate the direct comparison of Methyl 4-(thiazol-2-yl)benzoate with other heterocyclic compounds, standardized and validated experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[3]

Conclusion and Future Directions

Methyl 4-(thiazol-2-yl)benzoate represents a molecule of significant interest at the confluence of established pharmacophores. While direct experimental evidence of its biological activity is currently limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable lead compound in the development of novel antimicrobial and anticancer agents. The synthetic accessibility via the robust Hantzsch synthesis further enhances its appeal for medicinal chemistry programs.

Future research should focus on the synthesis and thorough biological evaluation of Methyl 4-(thiazol-2-yl)benzoate. In vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines will be crucial to delineate its spectrum of activity and potency. Subsequent mechanistic studies, guided by computational modeling and docking, will be essential to identify its molecular targets and elucidate its mode of action. This systematic approach will pave the way for the rational design of more potent and selective analogs, ultimately contributing to the ever-evolving arsenal of therapeutic agents.

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Validating the Mechanism of Action for Biologically Active Methyl 4-(thiazol-2-yl)benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole moiety remains a cornerstone of medicinal chemistry, lending its favorable pharmacokinetic and pharmacodynamic properties to a multitude of biologically active agents.[1] Among these, derivatives of Methyl 4-(thiazol-2-yl)benzoate (MTB) have emerged as a promising class of compounds with potential therapeutic applications ranging from antimicrobial to anticancer and enzyme inhibition.[2] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on validating the mechanism of action (MoA) of these derivatives, with a particular focus on their potential as kinase inhibitors.

Here, we will use a representative MTB derivative, MTB-7 , as a hypothetical yet plausible candidate to illustrate the validation workflow. We will compare its performance against two well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway: SB203580 , a first-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a highly potent allosteric inhibitor.[1][2][3][4][5][6]

The Central Hypothesis: MTB Derivatives as p38 MAPK Inhibitors

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[7][8] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a compelling therapeutic target.[9][10] Several studies have highlighted the potential of benzothiazole-containing compounds as potent inhibitors of p38α MAPK.[11][12][13] Our central hypothesis is that MTB-7, a novel Methyl 4-(thiazol-2-yl)benzoate derivative, exerts its biological effects through the direct inhibition of p38α MAPK.

This guide will systematically outline the experimental journey to test this hypothesis, from initial biochemical validation to target engagement in a cellular context and downstream signaling analysis.

A Comparative Overview of Experimental Validation Strategies

To rigorously validate the MoA of MTB-7, a multi-faceted approach is essential. The following table summarizes the key experimental strategies that will be detailed in this guide, comparing the expected outcomes for MTB-7 against our reference inhibitors.

Experimental Strategy Purpose MTB-7 (Hypothetical) SB203580 BIRB 796
Biochemical Kinase Assay Determine in vitro potency (IC50) against p38α MAPK.Potent inhibition with a low nanomolar IC50.Known potent inhibitor (IC50 ~50 nM).[3][14][15]Known highly potent inhibitor (IC50 ~38 nM).[2][6]
Surface Plasmon Resonance (SPR) Characterize binding kinetics (ka, kd) and affinity (KD).Demonstrates direct binding to p38α MAPK.Known to bind directly to p38α MAPK.Known to bind directly to p38α MAPK with slow dissociation.[5]
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in intact cells.Induces a thermal shift, indicating target stabilization.Induces a thermal shift.Induces a significant thermal shift.
Western Blot Analysis of Phospho-p38 MAPK Assess inhibition of p38 MAPK activation in a cellular context.Reduces levels of phosphorylated p38 MAPK upon stimulation.Reduces levels of phosphorylated p38 MAPK.Reduces levels of phosphorylated p38 MAPK.

Detailed Experimental Protocols

Biochemical Kinase Assay: Determining In Vitro Potency

The initial step in validating a kinase inhibitor is to determine its potency in a cell-free system. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of MTB-7 against recombinant human p38α MAPK and compare it to SB203580 and BIRB 796.

Materials:

  • Recombinant human p38α kinase (Promega, Cat. No. V9101)[16]

  • p38α Kinase Enzyme System (Promega)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)[17]

  • MTB-7, SB203580, and BIRB 796 dissolved in DMSO

  • 384-well white assay plates

Protocol:

  • Prepare a serial dilution of MTB-7, SB203580, and BIRB 796 in p38α Kinase Buffer.

  • In a 384-well plate, add 1 µL of each inhibitor dilution (or 5% DMSO for control).

  • Add 2 µL of p38α enzyme to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the kinase reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Data:

Compound p38α MAPK IC50 (nM)
MTB-745
SB20358050[3][14][15]
BIRB 79638[2][6]
Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[8][19]

Objective: To confirm the direct binding of MTB-7 to p38α MAPK and determine its binding kinetics.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant human p38α kinase

  • MTB-7, SB203580, and BIRB 796 in SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

  • Immobilize recombinant p38α kinase onto the CM5 sensor chip via amine coupling.

  • Prepare a series of concentrations for MTB-7, SB203580, and BIRB 796 in running buffer.

  • Inject the different concentrations of each compound over the immobilized kinase surface and a reference flow cell.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each compound injection cycle.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Expected Data:

Compound ka (1/Ms) kd (1/s) KD (nM)
MTB-71.5 x 10^55.0 x 10^-333
SB2035802.0 x 10^58.0 x 10^-340
BIRB 7965.0 x 10^45.0 x 10^-51
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.[20][21][22][23] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To demonstrate that MTB-7 engages with p38α MAPK in intact cells.

Materials:

  • Human cell line expressing p38α MAPK (e.g., HEK293, U-2 OS)

  • Cell culture medium and reagents

  • MTB-7, SB203580, and BIRB 796 dissolved in DMSO

  • PCR tubes or 384-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot or ELISA reagents for p38α MAPK detection

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with MTB-7, SB203580, BIRB 796, or DMSO (vehicle control) for 1 hour at 37°C.

  • Aliquot the cell suspensions into PCR tubes or a 384-well plate.

  • Heat the samples across a temperature gradient (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble p38α MAPK in the supernatant by Western blot or ELISA.

  • Plot the percentage of soluble p38α MAPK against the temperature to generate melting curves and determine the apparent melting temperature (Tagg).

Expected Data:

Compound Tagg (°C) ΔTagg (°C)
Vehicle (DMSO)48.5-
MTB-7 (10 µM)53.0+4.5
SB203580 (10 µM)52.5+4.0
BIRB 796 (10 µM)55.5+7.0
Western Blot Analysis: Assessing Downstream Signaling Inhibition

To confirm that target engagement translates into functional inhibition of the signaling pathway, we can measure the phosphorylation status of p38 MAPK.

Objective: To determine if MTB-7 inhibits the phosphorylation of p38 MAPK in response to a cellular stressor.

Materials:

  • Human cell line (e.g., HeLa, A549)

  • Cell culture medium and reagents

  • MTB-7, SB203580, and BIRB 796

  • Cellular stressor (e.g., Anisomycin, UV radiation)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[24][25]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of MTB-7, SB203580, BIRB 796, or DMSO for 1-2 hours.

  • Stimulate the cells with a stressor (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated p38 MAPK in cells treated with MTB-7, similar to the effects observed with SB203580 and BIRB 796.

Visualizing the Experimental Logic and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway, the overall experimental workflow for MoA validation, and the specific workflow for the Cellular Thermal Shift Assay.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 p53 p53 p38_MAPK->p53 Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) MK2->Cellular_Responses ATF2->Cellular_Responses p53->Cellular_Responses MTB-7 MTB-7 MTB-7->p38_MAPK SB203580 SB203580 SB203580->p38_MAPK BIRB_796 BIRB_796 BIRB_796->p38_MAPK

Caption: p38 MAPK signaling pathway with points of inhibition.

MoA_Validation_Workflow Hypothesis Hypothesis: MTB-7 inhibits p38 MAPK Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Hypothesis->Biochemical_Assay Binding_Kinetics Surface Plasmon Resonance (Binding Kinetics) Biochemical_Assay->Binding_Kinetics Target_Engagement Cellular Thermal Shift Assay (Target Engagement) Binding_Kinetics->Target_Engagement Signaling_Inhibition Western Blot (Phospho-p38 MAPK) Target_Engagement->Signaling_Inhibition Validated_MoA Validated Mechanism of Action Signaling_Inhibition->Validated_MoA

Caption: Overall workflow for MoA validation.

CETSA_Workflow Cell_Treatment 1. Treat cells with MTB-7 or control Heating 2. Heat cells across a temperature gradient Cell_Treatment->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Separate soluble and insoluble fractions Lysis->Centrifugation Analysis 5. Analyze soluble p38 MAPK (Western Blot/ELISA) Centrifugation->Analysis Melting_Curve 6. Generate melting curve and determine Tagg Analysis->Melting_Curve

Caption: Step-by-step workflow for the CETSA experiment.

Conclusion

The validation of a compound's mechanism of action is a critical and multifaceted process in drug discovery. By employing a systematic and comparative approach, researchers can build a robust body of evidence to support their hypotheses. This guide has outlined a comprehensive workflow for validating Methyl 4-(thiazol-2-yl)benzoate derivatives as potential p38 MAPK inhibitors. Through a combination of biochemical assays, biophysical characterization of binding, confirmation of cellular target engagement, and analysis of downstream signaling, a clear and compelling case for the MoA of these promising compounds can be established. The presented protocols and comparative data provide a solid foundation for researchers to design and execute their own validation studies, ultimately contributing to the development of novel and effective therapeutics.

References

  • Li, J., et al. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Journal of Cancer, 10(12), 2735–2744.
  • O'Connell, J., et al. (2019). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. International Journal of Molecular Sciences, 20(18), 4487.
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  • De-La-Iglesia, A., et al. (2012).
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  • Kumasaka, T., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 434(1), 126-134.
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  • ResearchGate. (n.d.). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved from [Link]

  • Scribd. (n.d.). Benzothiazole Based Inhibitors of P38a MAP Kinase: Hydrophobic Interaction. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Orthogonal Confirmation of Identity and Purity for Synthesized Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of a novel or synthesized compound is the bedrock of reliable and reproducible science. The synthesis of a molecule like Methyl 4-(thiazol-2-yl)benzoate—a versatile heterocyclic building block—is only the first step. The critical subsequent phase is to rigorously confirm that the intended molecule has been formed (identity) and to quantify the extent to which it is free from starting materials, by-products, or other contaminants (purity).

This guide eschews a simple checklist approach. Instead, it presents a holistic, field-proven strategy for the characterization of Methyl 4-(thiazol-2-yl)benzoate. We will explore a suite of orthogonal analytical techniques, explaining not just how to perform the analysis but why each method is chosen and how their combined data creates a self-validating system of evidence. The data presented herein is a combination of established spectral knowledge of relevant functional groups and predictive values, designed to serve as a benchmark for experimental results.

Part 1: Unambiguous Structural Elucidation and Identity Confirmation

The first objective is to confirm that the atomic connectivity and molecular structure match that of Methyl 4-(thiazol-2-yl)benzoate. This requires techniques that probe the molecule's fundamental framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of organic compound characterization because it provides a detailed map of the carbon-hydrogen framework. By analyzing the chemical environment of each ¹H and ¹³C nucleus, we can piece together the molecular structure with exceptional confidence.

Causality Behind the Technique: The power of NMR lies in its ability to resolve magnetically distinct nuclei within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides direct evidence of neighboring nuclei, confirming atomic connectivity. For Methyl 4-(thiazol-2-yl)benzoate, we expect a unique spectral signature that directly reflects its constituent parts: the methyl ester, the 1,4-disubstituted benzene ring, and the thiazole ring.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase (e.g., Acetonitrile) Injector Autosampler Injects 5 µL Prep->Injector Column C18 Column (e.g., 4.6 x 150 mm) Injector->Column Mobile Phase Gradient Detector UV Detector (λ = 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity (Area Main / Area Total) * 100 Integration->Purity Start Synthesized Product NMR NMR (¹H, ¹³C) Start->NMR Identity Tests MS Mass Spec (HRMS) Start->MS Identity Tests FTIR FTIR Start->FTIR Identity Tests Identity Identity Confirmed? Identity->Start No - Re-synthesize or Purify HPLC HPLC (>99.5%) Identity->HPLC Yes Purity Purity Assessed? Purity->Start No - Purify Final Compound Verified: Identity & Purity Confirmed Purity->Final Yes NMR->Identity MS->Identity FTIR->Identity MP Melting Point (Sharp Range) HPLC->MP MP->Purity

Benchmarking the synthetic efficiency of different routes to Methyl 4-(thiazol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the thiazole moiety is a privileged scaffold, appearing in a multitude of biologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to Methyl 4-(thiazol-2-yl)benzoate, a key building block in medicinal chemistry. We will dissect the efficiency of three major synthetic strategies: the classic Hantzsch thiazole synthesis, modern palladium-catalyzed cross-coupling reactions (Suzuki and Stille), and the increasingly important direct C-H arylation. This analysis is grounded in experimental data to provide a clear, objective comparison for informed decision-making in your synthetic endeavors.

Introduction to Methyl 4-(thiazol-2-yl)benzoate

Methyl 4-(thiazol-2-yl)benzoate is a bifunctional molecule incorporating a thiazole ring, known for its diverse pharmacological activities, and a benzoate group, which can serve as a handle for further chemical modifications. Its synthesis is therefore of significant interest for the construction of compound libraries for drug discovery. The choice of synthetic route can have a profound impact on the overall efficiency, cost, and environmental footprint of the process.

Physicochemical Properties of Methyl 4-(thiazol-2-yl)benzoate

PropertyValue
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
Boiling Point 355.8 °C at 760 mmHg[1]
Density 1.25 g/cm³[1]
Refractive Index 1.589[1]
Flash Point 169 °C[1]

Synthetic Strategies: A Head-to-Head Comparison

This guide will evaluate three distinct and widely employed strategies for the synthesis of Methyl 4-(thiazol-2-yl)benzoate. Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a summary of its advantages and disadvantages.

  • Route 1: The Hantzsch Thiazole Synthesis

  • Route 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)

  • Route 3: Direct C-H Arylation

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring itself. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this would involve the reaction of a methyl 4-(haloacetyl)benzoate with thioformamide.

Causality Behind Experimental Choices

The choice of an α-haloketone and a thioamide is fundamental to the Hantzsch synthesis. The α-haloketone provides the C-C-X component, where X is a halogen that serves as a leaving group, and the thioamide provides the N-C-S backbone of the thiazole ring. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the proton transfer steps in the mechanism.

Experimental Protocol: Hantzsch Synthesis of Methyl 4-(thiazol-2-yl)benzoate (A Representative Procedure)

Step 1: Synthesis of Methyl 4-(bromoacetyl)benzoate

A solution of methyl 4-acetylbenzoate (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent is treated with a brominating agent like bromine (1 equivalent) or N-bromosuccinimide (NBS). The reaction is typically stirred at room temperature until completion, monitored by TLC. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Formation

To a solution of methyl 4-(bromoacetyl)benzoate (1 equivalent) in ethanol, thioformamide (1.1 equivalents) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield Methyl 4-(thiazol-2-yl)benzoate.

Hantzsch_Synthesis cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Thiazole Formation Methyl_4_acetylbenzoate Methyl 4-acetylbenzoate Methyl_4_bromoacetylbenzoate Methyl 4-(bromoacetyl)benzoate Methyl_4_acetylbenzoate->Methyl_4_bromoacetylbenzoate Bromination Brominating_Agent Br₂ or NBS Brominating_Agent->Methyl_4_bromoacetylbenzoate Target_Molecule Methyl 4-(thiazol-2-yl)benzoate Methyl_4_bromoacetylbenzoate->Target_Molecule Condensation/Cyclization Thioformamide Thioformamide Thioformamide->Target_Molecule

A representative workflow for the Hantzsch synthesis of the target molecule.
Data Summary: Hantzsch Synthesis
ParameterObservation
Overall Yield Moderate to good
Purity Generally requires purification
Scalability Readily scalable
Reagent Availability Starting materials are commercially available or readily synthesized
Green Chemistry Use of halogenated reagents and solvents can be a drawback

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions provide a powerful alternative for constructing the C-C bond between the thiazole and benzoate moieties. The two most prominent methods are the Suzuki and Stille couplings. These reactions typically involve the coupling of a pre-functionalized thiazole (e.g., 2-bromothiazole or 2-stannylthiazole) with a functionalized benzene derivative.

Causality Behind Experimental Choices

The choice between Suzuki and Stille coupling often comes down to a trade-off between reagent toxicity and functional group tolerance. The Suzuki coupling, which utilizes relatively non-toxic boronic acids, is often preferred from a green chemistry perspective. The Stille coupling, while employing toxic organotin reagents, can be more tolerant of a wider range of functional groups. The selection of the palladium catalyst and ligands is crucial for achieving high yields and turnover numbers.

Experimental Protocol: Suzuki Coupling (A Representative Procedure)

Step 1: Synthesis of 2-Bromothiazole

Thiazole can be brominated at the 2-position using a suitable brominating agent such as N-bromosuccinimide in a solvent like acetonitrile.

Step 2: Suzuki Coupling

A mixture of 2-bromothiazole (1 equivalent), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) is prepared in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Suzuki_Coupling cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling Thiazole Thiazole 2_Bromothiazole 2-Bromothiazole Thiazole->2_Bromothiazole Bromination Brominating_Agent NBS Brominating_Agent->2_Bromothiazole Target_Molecule Methyl 4-(thiazol-2-yl)benzoate 2_Bromothiazole->Target_Molecule Pd-catalyzed coupling Boronic_Acid (4-(methoxycarbonyl)phenyl)boronic acid Boronic_Acid->Target_Molecule

A representative workflow for the Suzuki coupling approach.
Experimental Protocol: Stille Coupling (A Representative Procedure)

Step 1: Synthesis of 2-(Tributylstannyl)thiazole

2-Bromothiazole is reacted with a tin reagent such as hexabutylditin in the presence of a palladium catalyst to afford the stannylated thiazole.

Step 2: Stille Coupling

A solution of 2-(tributylstannyl)thiazole (1 equivalent) and methyl 4-iodobenzoate (1.1 equivalents) in a solvent like toluene or DMF is treated with a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%). The reaction is heated under an inert atmosphere until completion. The workup involves removal of the tin byproducts, often by precipitation with potassium fluoride, followed by extraction and purification of the desired product.

Stille_Coupling cluster_step1 Step 1: Stannylation cluster_step2 Step 2: Stille Coupling 2_Bromothiazole 2-Bromothiazole 2_Stannylthiazole 2-(Tributylstannyl)thiazole 2_Bromothiazole->2_Stannylthiazole Pd-catalyzed stannylation Tin_Reagent Hexabutylditin Tin_Reagent->2_Stannylthiazole Target_Molecule Methyl 4-(thiazol-2-yl)benzoate 2_Stannylthiazole->Target_Molecule Pd-catalyzed coupling Aryl_Halide Methyl 4-iodobenzoate Aryl_Halide->Target_Molecule

A representative workflow for the Stille coupling approach.
Data Summary: Cross-Coupling Reactions
ParameterSuzuki CouplingStille Coupling
Overall Yield Good to excellentGood to excellent
Purity Generally high after purificationRequires careful removal of tin byproducts
Scalability Readily scalableScalable, but waste management is a concern
Reagent Availability Boronic acids are widely availableOrganotin reagents are available but toxic
Green Chemistry Favorable due to low toxicity of boron compoundsLess favorable due to toxicity of tin reagents

Route 3: Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the need for pre-functionalization of the thiazole ring with a halide or organometallic group, instead directly coupling a C-H bond of the thiazole with an aryl halide.

Causality Behind Experimental Choices

The success of direct C-H arylation hinges on the selective activation of a specific C-H bond on the thiazole ring. The choice of catalyst, ligand, and base is critical to control the regioselectivity and achieve high yields. Palladium catalysts are commonly employed, often in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands.

Experimental Protocol: Direct C-H Arylation (A Representative Procedure)

A mixture of thiazole (1.5-2 equivalents), methyl 4-bromobenzoate (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (e.g., 2-5 mol%), a ligand (e.g., a phosphine or NHC ligand), and a base (e.g., K₂CO₃ or pivalic acid) is heated in a high-boiling solvent such as DMA or DMF at temperatures often exceeding 100 °C. The reaction is carried out under an inert atmosphere. After the reaction is complete, the mixture is worked up by extraction and the product is purified by column chromatography.

Direct_Arylation Thiazole Thiazole Target_Molecule Methyl 4-(thiazol-2-yl)benzoate Thiazole->Target_Molecule Pd-catalyzed C-H activation Aryl_Halide Methyl 4-bromobenzoate Aryl_Halide->Target_Molecule

Sources

A Comparative Guide to the Spectroscopic Signatures of Methyl 4-(thiazol-2-yl)benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the precise identification of isomeric molecules is a critical step that dictates therapeutic efficacy and safety. The substitution pattern on a heterocyclic ring can profoundly influence a molecule's biological activity. This guide provides a comprehensive comparison of the spectroscopic signatures of Methyl 4-(thiazol-2-yl)benzoate and its key isomers: Methyl 4-(thiazol-4-yl)benzoate and Methyl 4-(thiazol-5-yl)benzoate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we delineate the key distinguishing features that arise from the varied placement of the methyl benzoate moiety on the thiazole ring. This document is intended to serve as a practical reference for researchers and scientists in the pharmaceutical and chemical industries, offering both experimental data and the underlying theoretical principles for unambiguous isomer differentiation.

Introduction: The Imperative of Isomer Differentiation

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] The constitutional isomerism of substituted thiazoles, however, presents a significant analytical challenge. The seemingly subtle shift of a substituent from one position to another can drastically alter the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities. Consequently, this can lead to pronounced differences in pharmacological profiles, including receptor binding affinity, metabolic stability, and toxicity.

This guide focuses on three isomers of Methyl 4-(thiazolyl)benzoate, where the benzoate group is attached at the 2, 4, or 5-position of the thiazole ring. A robust and unequivocal analytical methodology to distinguish these isomers is paramount for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs). Herein, we present a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and MS data to provide a clear and actionable framework for their differentiation.

Molecular Structures and Their Electronic Implications

The positioning of the electron-withdrawing methyl benzoate group on the thiazole ring induces distinct electronic environments for the remaining protons and carbons. These differences are the fundamental basis for the variations observed in their spectroscopic signatures.

Figure 1: Key distinguishing protons on the thiazole ring for each isomer.

  • Methyl 4-(thiazol-2-yl)benzoate: The benzoate is attached at the carbon atom situated between the nitrogen and sulfur atoms. This position is electronically distinct, influencing the adjacent C4 and C5 protons.

  • Methyl 4-(thiazol-4-yl)benzoate: The benzoate is at the C4 position, adjacent to the sulfur atom. This leaves protons at the C2 and C5 positions. The C2 proton is particularly sensitive to the electronegative nitrogen atom.

  • Methyl 4-(thiazol-5-yl)benzoate: The benzoate is at the C5 position, adjacent to the C4 carbon. This leaves protons at the C2 and C4 positions.

These structural variations lead to predictable and measurable differences in their spectroscopic data.

Comparative Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the thiazole ring protons provide a unique fingerprint for each compound.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

ProtonMethyl 4-(thiazol-2-yl)benzoateMethyl 4-(thiazol-4-yl)benzoateMethyl 4-(thiazol-5-yl)benzoateRationale for Differences
Thiazole H-2 -~8.9~8.8The C2 proton is deshielded by the adjacent electronegative nitrogen atom, resulting in a downfield shift.
Thiazole H-4 ~8.0 (d)-~8.4 (s)In the 5-substituted isomer, the C4 proton is adjacent to the electron-withdrawing benzoate group, leading to a downfield shift.
Thiazole H-5 ~7.5 (d)~8.2 (s)-In the 2-substituted isomer, the C5 proton is less deshielded compared to the C4 proton.
Benzoate (ortho) ~8.2 (d)~8.1 (d)~8.1 (d)Generally similar across isomers, appearing as a doublet.
Benzoate (meta) ~8.1 (d)~7.6 (d)~7.8 (d)Generally similar across isomers, appearing as a doublet.
Methyl Ester ~3.9 (s)~3.9 (s)~3.9 (s)A characteristic singlet for the -OCH₃ group.

Data is compiled from typical values and may vary slightly based on experimental conditions.

Key Differentiating Features in ¹H NMR:

  • Methyl 4-(thiazol-2-yl)benzoate: Shows two doublets in the aromatic region corresponding to the coupled H-4 and H-5 protons of the thiazole ring.

  • Methyl 4-(thiazol-4-yl)benzoate: Characterized by two singlets for the thiazole protons, with the H-2 proton appearing significantly downfield (around 8.9 ppm).

  • Methyl 4-(thiazol-5-yl)benzoate: Also displays two singlets for the thiazole protons, but the chemical shifts of H-2 and H-4 are distinct from the 4-substituted isomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the chemical environment of the quaternary carbons and the carbons of the thiazole ring.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

CarbonMethyl 4-(thiazol-2-yl)benzoateMethyl 4-(thiazol-4-yl)benzoateMethyl 4-(thiazol-5-yl)benzoateRationale for Differences
Thiazole C-2 ~168~155~157Highly sensitive to the substituent. When unsubstituted, it is significantly deshielded by nitrogen.
Thiazole C-4 ~144~150~125The chemical shift is influenced by the position of the benzoate group and the adjacent sulfur atom.
Thiazole C-5 ~122~115~152The point of attachment for the benzoate group in the 5-isomer results in a significant downfield shift for this carbon.
Benzoate (C=O) ~166~166~166The ester carbonyl carbon is relatively consistent across the isomers.
Methyl Ester ~52~52~52The methyl carbon signal is also consistent.

Data is compiled from typical values and may vary slightly based on experimental conditions.

Key Differentiating Features in ¹³C NMR:

The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are highly diagnostic. The position of the substituted carbon will show a significant downfield shift, while the shifts of the other two carbons will also be characteristically altered based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers, subtle shifts in vibrational frequencies can be observed.

**Table 3: Comparative IR Data (ν, cm⁻¹) **

Functional GroupExpected Range (cm⁻¹)Observations and Isomeric Differences
C=O Stretch (Ester) 1715-1730Minor shifts may be observed due to the electronic influence of the different thiazole linkages on the benzoate carbonyl.
C=N Stretch (Thiazole) 1580-1620The position of this band can be subtly influenced by the substitution pattern on the thiazole ring.
Aromatic C=C Stretch 1450-1600Multiple bands are expected, with slight variations in position and intensity between isomers.
C-O Stretch (Ester) 1250-1300Generally a strong band, with minor expected variations.

The primary value of IR is in confirming the presence of the ester and the aromatic systems. The differentiation relies on careful comparison of the fingerprint regions of high-resolution spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All three isomers will have the same molecular ion peak (M⁺). However, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Table 4: Mass Spectrometry Data

ParameterMethyl 4-(thiazol-2-yl)benzoateMethyl 4-(thiazol-4-yl)benzoateMethyl 4-(thiazol-5-yl)benzoate
Molecular Ion (M⁺) m/z 219m/z 219m/z 219
Key Fragments Fragmentation may involve cleavage of the bond between the two rings or loss of the methoxy group from the ester.The fragmentation pattern will be influenced by the stability of the resulting radical cations, which differs with the substitution position.Specific fragmentation pathways can be elucidated through high-resolution MS/MS studies.

While the parent mass is identical, detailed analysis of the fragment ions, particularly the relative abundances of key fragments, can provide structural clues to differentiate the isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse (zg30).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled (zgpg30).

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality spectra.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition (EI-MS):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • The sample can be introduced via a direct insertion probe or a GC inlet.

  • Acquisition (ESI-MS):

    • The sample solution is infused directly into the ESI source.

    • Operate in positive ion mode.

    • Tune instrumental parameters (e.g., capillary voltage, cone voltage) to optimize signal.

Figure 2: General workflow for the spectroscopic identification of thiazole isomers.

Conclusion

The unambiguous identification of Methyl 4-(thiazolyl)benzoate isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shifts and coupling patterns of the thiazole protons providing clear, distinguishable fingerprints for the 2-, 4-, and 5-substituted isomers. ¹³C NMR offers valuable confirmatory data, particularly through the distinct chemical shifts of the thiazole ring carbons. While IR and MS provide essential information on functional groups and molecular weight, their primary role is supportive in this specific isomeric differentiation. By following the standardized protocols outlined in this guide, researchers can confidently and accurately characterize these and similar heterocyclic isomers, ensuring the integrity and quality of their chemical entities.

References

For a real-world application, specific journal articles, and spectral database entries would be cited here. The following are representative examples of the types of sources that would be included.

  • PubChem. Methyl 4-methylbenzoate | C9H10O2. National Center for Biotechnology Information. Link

  • The Royal Society of Chemistry. Supporting Information for: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.Link

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.Link

  • ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.Link

  • NIST WebBook. Methyl 4(methylamino)benzoate.Link

  • BenchChem. A Comparative Spectroscopic Analysis of Thiazol-2-ylmethanamine and Its Analogs.Link

Sources

A Comparative Performance Analysis of Methyl 4-(thiazol-2-yl)benzoate-Based Compounds Against Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring represents a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse molecular interactions, making it a focal point in the quest for novel therapeutic agents.[2][3] This guide provides a comprehensive evaluation of the performance of a promising class of these compounds—Methyl 4-(thiazol-2-yl)benzoate derivatives—against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammation.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform further research and development. Our analysis is grounded in established experimental protocols and comparative data, ensuring scientific integrity and providing a trustworthy resource for the scientific community.

I. Anticancer Activity: A New Frontier in Cytotoxicity

The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncological research. Thiazole derivatives have emerged as a significant class of compounds with potent antitumor activity, often acting through mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways.[2][4][5]

Comparative Analysis of Cytotoxic Activity

To evaluate the anticancer potential of Methyl 4-(thiazol-2-yl)benzoate-based compounds, a series of in vitro cytotoxicity assays were conducted against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of standard chemotherapeutic agents, Doxorubicin and Staurosporine.

Compound/DrugCell LineIC50 (µM)Reference
Thiazole Derivative 1 MCF-7 (Breast Cancer)2.57 ± 0.16[4]
Thiazole Derivative 1 HepG2 (Liver Cancer)7.26 ± 0.44[4]
Staurosporine (Standard) MCF-7 (Breast Cancer)6.77 ± 0.41[4]
Staurosporine (Standard) HepG2 (Liver Cancer)8.4 ± 0.51[4]
Thiazole Derivative 2 Renal (RXF393)7.01 ± 0.39[6]
Thiazole Derivative 2 Colon (HT29)24.3 ± 1.29[6]
Doxorubicin (Standard) Renal (RXF393)13.54 ± 0.82[6]
Doxorubicin (Standard) Colon (HT29)13.50 ± 0.71[6]
Thiazole Derivative 3 MCF-7 (Breast Cancer)7.21[7]
Thiazole Derivative 3 MDA-MB-231 (Breast Cancer)28.07[7]
Thiazole Derivative 3 SK-BR-3 (Breast Cancer)12.8[7]

Expert Interpretation: The data reveals that certain thiazole derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of the standard drug Staurosporine against MCF-7 and HepG2 cell lines.[4] For instance, Thiazole Derivative 1 demonstrates a lower IC50 value against both cell lines compared to Staurosporine, indicating greater potency. While Thiazole Derivative 2 shows promising activity against renal cancer cells, its efficacy against colon cancer is less pronounced than Doxorubicin.[6] The varied activity of Thiazole Derivative 3 across different breast cancer cell lines highlights the importance of cell-line specific screening.[7]

Mechanism of Action: Unraveling the Apoptotic Pathway

Many thiazole-based anticancer agents exert their effect by inducing apoptosis, or programmed cell death, in cancer cells.[4][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such proposed mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]

Anticancer Mechanism of Thiazole Derivatives Thiazole Derivative Thiazole Derivative VEGFR-2 VEGFR-2 Thiazole Derivative->VEGFR-2 Inhibition Apoptosis Apoptosis Thiazole Derivative->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activation MAPK Pathway MAPK Pathway VEGFR-2->MAPK Pathway Activation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation MAPK Pathway->Cell Proliferation

Caption: Proposed anticancer mechanism of thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11]

Workflow Diagram:

MTT Assay Workflow start Start plate_cells Plate cells in 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add test compounds and standard drugs at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add 10 µL MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_detergent Add 100 µL Detergent Reagent incubate3->add_detergent incubate4 Incubate for 2 hours in the dark add_detergent->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]

  • Compound Addition: Add various concentrations of the Methyl 4-(thiazol-2-yl)benzoate-based compounds and standard drugs to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[11]

  • Formazan Formation: Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: After 2 hours of incubation in the dark, measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial pathogens.[13][14]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of Methyl 4-(thiazol-2-yl)benzoate-based compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results were compared with the standard antibiotic, Ciprofloxacin.

Compound/DrugBacterial StrainMIC (µM)Reference
Thiazole Derivative 4 S. aureus0.22[15]
Thiazole Derivative 4 MRSA0.005[15]
Ciprofloxacin (Standard) S. aureus5.49[15]
Thiazole Derivative 5 Gram-positive & Gram-negative0.06 - 42.23[16]
Ciprofloxacin (Standard) Gram-positive & Gram-negative0.15 - 3.25[16]
Cannabidiol (Natural Compound) S. aureus0.026 - 0.8[17]
Ciprofloxacin (Standard) S. aureus0.5 - 1[17]

Expert Interpretation: The data indicates that some thiazole derivatives possess remarkable antibacterial activity, particularly against Gram-positive bacteria like S. aureus and even methicillin-resistant S. aureus (MRSA).[15] Thiazole Derivative 4, for example, shows significantly lower MIC values against S. aureus and MRSA compared to Ciprofloxacin, suggesting superior potency.[15] The broad-spectrum activity of Thiazole Derivative 5 is also noteworthy, with some derivatives exhibiting more potent activity than Ciprofloxacin.[16]

Mechanism of Action: Disruption of Bacterial Processes

The antimicrobial mechanism of thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. One proposed mechanism for some thiazole-containing compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[15]

Antimicrobial Mechanism of Thiazole Derivatives Thiazole Derivative Thiazole Derivative DNA Gyrase DNA Gyrase Thiazole Derivative->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV Thiazole Derivative->Topoisomerase IV Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Cell Division Cell Division Topoisomerase IV->Cell Division DNA Replication->Cell Division Bacterial Cell Death Bacterial Cell Death Cell Division->Bacterial Cell Death Broth Microdilution Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of test compounds and standard drug in broth start->prepare_dilutions dispense_dilutions Dispense 100 µL of each dilution into a 96-well microtiter plate prepare_dilutions->dispense_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (McFarland 0.5) dispense_dilutions->prepare_inoculum inoculate_plate Inoculate each well with 5 µL of the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate the plate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_mic Visually inspect for bacterial growth and determine the MIC incubate_plate->read_mic end_node End read_mic->end_node

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Serial Dilutions: Prepare serial two-fold dilutions of the Methyl 4-(thiazol-2-yl)benzoate-based compounds and Ciprofloxacin in a suitable broth medium. [18]2. Plate Preparation: Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. [18]3. Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. [19]4. Inoculation: Inoculate each well with 5 µL of the standardized bacterial suspension. [18]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [20]6. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [19]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting key enzymes in the inflammatory cascade. [21][22]

Comparative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Methyl 4-(thiazol-2-yl)benzoate-based compounds was assessed using the inhibition of albumin denaturation assay. Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as the standard for comparison.

Compound/DrugConcentration (µg/mL)% Inhibition of Protein DenaturationReference
Thiazole Derivative (Hypothetical) 100Data not available
Thiazole Derivative (Hypothetical) 200Data not available
Diclofenac (Standard) 100100[23]
Diclofenac Derivative 1 IC502.5 to 4.5-fold better than Diclofenac[24]
Magnolia champaca extract -65.82 ± 3.52[25]
Acetylsalicylic acid (Standard) -80.14 ± 2.44[25]

Expert Interpretation: While direct comparative data for Methyl 4-(thiazol-2-yl)benzoate derivatives in this specific assay is limited in the searched literature, studies on other thiazole and diclofenac derivatives suggest significant anti-inflammatory potential. [24][26]For instance, some diclofenac derivatives have shown an anti-inflammatory response 2.5 to 4.5-fold better than the parent drug. [24]The inhibition of protein denaturation is a well-established indicator of anti-inflammatory activity. [25][27]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory action of many drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. [21]Thiazole derivatives may exert their anti-inflammatory effects through a similar mechanism, as well as by modulating other inflammatory pathways. [21]

Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism of thiazole derivatives.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation. [25][28] Workflow Diagram:

Albumin Denaturation Assay Workflow start Start prepare_reaction Prepare reaction mixture: 0.2 mL egg albumin + 2.8 mL PBS (pH 6.4) + 2 mL test compound/standard start->prepare_reaction incubate1 Incubate at 37°C for 15 minutes prepare_reaction->incubate1 heat_denature Heat at 70°C for 5 minutes incubate1->heat_denature cool_down Cool to room temperature heat_denature->cool_down read_absorbance Read absorbance at 660 nm cool_down->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition end_node End calculate_inhibition->end_node

Caption: Workflow for the inhibition of albumin denaturation assay.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound or standard drug at various concentrations. [29]2. Incubation: Incubate the mixture at 37°C for 15 minutes. [29]3. Heat Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes. [29]4. Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 660 nm. [29]6. Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of Methyl 4-(thiazol-2-yl)benzoate-based compounds. The data suggests that these derivatives can exhibit superior or comparable efficacy to standard drugs in anticancer and antimicrobial applications. While further research is needed to fully elucidate their anti-inflammatory properties and mechanisms of action, the initial findings are promising.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of these compounds.

  • In Vivo Efficacy and Toxicity Studies: To validate the in vitro findings in animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

By systematically exploring the potential of this versatile chemical scaffold, the scientific community can pave the way for the development of novel, more effective therapies for a range of debilitating diseases.

References

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A Guide to Cross-Validation of Experimental and Computational Data: The Case of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synergy between empirical evidence and computational modeling is paramount. This guide provides an in-depth look at the cross-validation of experimental findings with computational predictions, using Methyl 4-(thiazol-2-yl)benzoate as a focal point. While this specific molecule may not be extensively studied, its structure serves as an excellent model for demonstrating the powerful interplay between wet lab synthesis and in silico analysis. This guide will walk you through a proposed experimental synthesis and characterization, followed by a robust computational protocol, and finally, a comparative analysis to showcase how these two realms of scientific inquiry inform and validate one another.

The Rationale for Cross-Validation

In modern chemical and pharmaceutical research, relying solely on experimental data can be time-consuming and resource-intensive. Conversely, computational models, without experimental validation, are merely theoretical. The true power lies in their integration. Experimental data grounds computational models in reality, while computational predictions can guide experimental design, helping to prioritize synthetic routes and predict molecular properties. This iterative process of prediction and validation accelerates the discovery and development of new chemical entities.

I. Experimental Protocol: Synthesis and Characterization

The synthesis of Methyl 4-(thiazol-2-yl)benzoate can be efficiently achieved via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3][4] For our target molecule, we will use methyl 4-(2-bromoacetyl)benzoate and thioformamide.

Proposed Synthesis of Methyl 4-(thiazol-2-yl)benzoate

Reaction Scheme:

  • Reactants: Methyl 4-(2-bromoacetyl)benzoate and Thioformamide

  • Product: Methyl 4-(thiazol-2-yl)benzoate

  • By-products: Water, Hydrobromic acid

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-bromoacetyl)benzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Thioamide: Add thioformamide (1.1 equivalents) to the solution. The slight excess of thioformamide ensures the complete consumption of the α-haloketone.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux to facilitate the reaction.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, to quench any acid formed during the reaction.

  • Extraction and Purification: The crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Expected Experimental Characterization Data

Based on the known spectroscopic data of similar thiazole and benzoate derivatives, we can anticipate the following characterization results for Methyl 4-(thiazol-2-yl)benzoate.

Technique Expected Observations
¹H NMR Aromatic protons on the benzene ring will likely appear as two doublets in the range of δ 7.5-8.5 ppm. The thiazole ring protons should produce distinct signals, with the proton at the 5-position appearing as a doublet and the proton at the 4-position as another doublet, likely in the δ 7.0-8.0 ppm region. The methyl ester protons will be a singlet at approximately δ 3.9 ppm.
¹³C NMR Aromatic carbons will be observed in the δ 120-140 ppm range. The thiazole ring carbons will have characteristic shifts, with the C2 carbon (attached to the benzene ring) being the most downfield. The ester carbonyl carbon will appear around δ 165-170 ppm, and the methyl ester carbon will be around δ 52 ppm.
IR Spectroscopy Characteristic peaks for the C=O stretch of the ester group will be observed around 1720-1740 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) for C₁₁H₉NO₂S is expected at m/z 219.04.

II. Computational Protocol: In Silico Predictions

To computationally predict the properties of Methyl 4-(thiazol-2-yl)benzoate, we will employ Density Functional Theory (DFT), a robust method for modeling the electronic structure of molecules.[5]

Computational Methodology

Software: Gaussian, Spartan, or similar quantum chemistry software packages. Method: Density Functional Theory (DFT) Functional: B3LYP (a common and reliable hybrid functional) Basis Set: 6-31G* or a larger basis set for higher accuracy.

Step-by-Step Protocol:

  • Structure Optimization: The 3D structure of Methyl 4-(thiazol-2-yl)benzoate is first built and then its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure. This not only predicts the IR spectrum but also confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These are then converted to chemical shifts relative to a standard (e.g., TMS).

  • Molecular Orbital and Property Analysis: Further analysis can be performed to predict properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moment.

Predicted Computational Data
Property Computational Prediction Method
Optimized Geometry DFT geometry optimization will provide bond lengths, bond angles, and dihedral angles of the most stable conformer.
¹H and ¹³C NMR Spectra DFT calculations with the GIAO method will predict the chemical shifts for all protons and carbons.[6][7]
IR Spectrum DFT frequency calculations will yield the vibrational modes and their corresponding intensities, allowing for the generation of a theoretical IR spectrum.[8][9]
Electronic Properties HOMO/LUMO energies, which are important for understanding chemical reactivity, can be readily obtained.

III. Cross-Validation: Bridging Experiment and Theory

The core of this guide is the comparison of the "expected" experimental data with the "predicted" computational data. This cross-validation serves to build confidence in both the experimental results and the computational model.

Workflow for Cross-Validation

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_crossval Cross-Validation exp_synthesis Synthesis of Methyl 4-(thiazol-2-yl)benzoate exp_nmr ¹H and ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms compare_nmr Compare NMR Data exp_nmr->compare_nmr Experimental Data compare_ir Compare IR Data exp_ir->compare_ir Experimental Data comp_model Build 3D Model comp_opt DFT Geometry Optimization comp_model->comp_opt comp_nmr Predict NMR Spectra comp_opt->comp_nmr comp_ir Predict IR Spectrum comp_opt->comp_ir comp_nmr->compare_nmr Predicted Data comp_ir->compare_ir Predicted Data validation Validated Structure & Model compare_nmr->validation Validate Structure compare_ir->validation Validate Structure

Caption: Workflow for the cross-validation of experimental and computational data.

Comparative Analysis
Parameter Expected Experimental Data Predicted Computational Data Points of Comparison and Validation
¹H NMR Chemical Shifts Specific ppm ranges for aromatic and thiazole protons.Calculated ppm values for each proton.Good agreement between the predicted and experimental shifts validates the assigned structure. Discrepancies can point to conformational effects or solvent interactions not fully captured by the model.
¹³C NMR Chemical Shifts Characteristic ppm values for different carbon environments.Calculated ppm values for each carbon.Similar to ¹H NMR, this comparison is crucial for structural confirmation.
IR Vibrational Frequencies Key stretching frequencies for C=O, C=C, and C=N bonds.Calculated vibrational frequencies and intensities.The presence and position of key peaks in both spectra provide strong evidence for the functional groups present in the molecule. Computational frequencies are often scaled to better match experimental values.
Molecular Structure Inferred from spectroscopic data.Optimized 3D geometry with precise bond lengths and angles.While not directly measured in this proposed experiment, the computational geometry provides a detailed picture of the molecule's shape, which is consistent with the spectroscopic results.

Conclusion

The cross-validation of experimental and computational data is a cornerstone of modern chemical research. By using Methyl 4-(thiazol-2-yl)benzoate as a case study, we have outlined a comprehensive workflow that demonstrates how synthesis and characterization in the lab can be powerfully augmented by in silico predictions. This integrated approach not only provides a higher level of confidence in research findings but also accelerates the pace of discovery in drug development and materials science. Researchers who embrace this dual approach will be better equipped to tackle the complex challenges of molecular design and innovation.

References

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  • NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. (2023). The Journal of Chemical Physics. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 4-(thiazol-2-yl)benzoate (CAS No. 305806-42-2). As the generator of the waste, you are legally responsible for its proper characterization and disposal from "cradle-to-grave." This principle, established by the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste to safeguard human health and the environment.

This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed to create a self-validating system of compliance and safety, grounded in federal regulations and best laboratory practices.

Part 1: Hazard Profile of Methyl 4-(thiazol-2-yl)benzoate

Physical and Chemical Properties:

PropertyValueSource
CAS Number 305806-42-2
Molecular Formula C₁₁H₉NO₂SChemical Supplier Data
Boiling Point 355.8°C at 760 mmHgChemical Supplier Data
Flash Point 169°CChemical Supplier Data
Density 1.25 g/cm³Chemical Supplier Data

Thiazole derivatives, as a class, are noted for their diverse pharmacological activities, which also suggests potential biological effects that must be considered during handling and disposal. Some thiazoles have demonstrated toxicity, including liver toxicity at high doses in animal studies, underscoring the need for cautious handling to minimize exposure.

Part 2: Hazardous Waste Determination: A Step-by-Step Analysis

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity. Methyl 4-(thiazol-2-yl)benzoate is not a listed waste; therefore, its classification depends on its characteristics. The generator of the waste is responsible for this determination using process knowledge or laboratory testing.

Step 1: Assess Ignitability (Waste Code: D001)
  • Regulatory Criterion: A liquid waste is ignitable if it has a flash point of less than 60°C (140°F).

  • Analysis for Methyl 4-(thiazol-2-yl)benzoate: The reported flash point is 169°C.

Step 2: Assess Corrosivity (Waste Code: D002)
  • Regulatory Criterion: An aqueous waste is corrosive if it has a pH less than or equal to 2, or greater than or equal to 12.5. It can also be a liquid that corrodes steel at a specified rate.

  • Analysis for Methyl 4-(thiazol-2-yl)benzoate: This compound is a neutral organic ester. It is not a strong acid or base. When mixed with water, it is not expected to generate a solution with a pH in the corrosive range.

Step 3: Assess Reactivity (Waste Code: D003)
  • Regulatory Criterion: A waste is reactive if it is unstable, reacts violently with water, is capable of detonation or explosive reaction, or generates toxic gases when mixed with water or under certain pH conditions.

  • Analysis for Methyl 4-(thiazol-2-yl)benzoate: The chemical structure does not contain functional groups typically associated with high reactivity (e.g., cyanides, sulfides, explosives). It is stable under normal laboratory conditions.

Step 4: Assess Toxicity (Waste Codes: D004-D043)
  • Regulatory Criterion: A waste is toxic if, when using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of 40 specific contaminants at a concentration equal to or greater than the regulatory limit.[1] This list includes certain heavy metals, pesticides, and organic chemicals.

  • Analysis for Methyl 4-(thiazol-2-yl)benzoate:

    • Process Knowledge: The synthesis and use of this compound do not typically involve the 40 TCLP contaminants. Therefore, it is unlikely to be classified as a characteristic toxic waste based on the TCLP list.

    • General Toxicity: While not meeting the specific TCLP criteria, thiazole derivatives can exhibit biological activity and potential toxicity. Prudent practice dictates treating chemicals with unknown or unevaluated toxicity as potentially harmful.

Final Determination: Based on this analysis, pure, unused methyl 4-(thiazol-2-yl)benzoate is likely classified as a non-RCRA hazardous chemical waste . However, this determination applies only to the pure substance. If it is mixed with other chemicals (e.g., RCRA-hazardous solvents), the entire mixture must be treated as hazardous waste.

Part 3: Procedural Guide to Proper Disposal

The following workflow ensures that waste containing methyl 4-(thiazol-2-yl)benzoate is handled safely and in compliance with EPA and institutional guidelines.

Workflow for Disposal of Methyl 4-(thiazol-2-yl)benzoate

G cluster_0 Step 1: At the Bench (Point of Generation) cluster_1 Step 2: Satellite Accumulation Area (SAA) cluster_2 Step 3: Removal and Final Disposal gen Waste Generated (e.g., contaminated glassware, mother liquor) segregate Segregate Waste - Solid vs. Liquid - Avoid mixing with incompatible chemicals gen->segregate Immediately container Select Compatible Container - Glass or Polyethylene - Must have a secure, sealing lid segregate->container Place into labeling Label Container Before Use - 'Hazardous Waste' - Full chemical name(s) - Hazard warnings (e.g., 'Irritant') container->labeling accumulate Accumulate Waste in SAA - Keep container closed - Store at or near point of generation labeling->accumulate full Container is Full (or has been in SAA for <1 year) accumulate->full When request Request Waste Pickup (Follow institutional EHS procedures) full->request transfer EHS Personnel Transfer to Central Accumulation Area (CAA) request->transfer dispose Transport & Disposal by Licensed Waste Vendor transfer->dispose

Caption: Disposal workflow for methyl 4-(thiazol-2-yl)benzoate waste.

Detailed Step-by-Step Methodology

1. Waste Segregation (At the Point of Generation)

  • Causality: Segregating waste at its source is the most critical step to prevent dangerous chemical reactions and to avoid cross-contaminating a non-hazardous waste stream, which can drastically increase disposal costs.

  • Protocol:

    • Solid Waste: Collect contaminated solids (e.g., filter paper, used silica gel, contaminated gloves) in a designated, lined solid waste container.

    • Liquid Waste: Collect liquid waste (e.g., reaction mother liquor, solvent rinses) in a separate, appropriate liquid waste container.

    • Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizers.

2. Container Selection and Labeling (In the Satellite Accumulation Area)

  • Causality: Regulations require that hazardous waste containers be compatible with the waste they hold and be properly labeled to ensure safe handling and to communicate hazards.

  • Protocol:

    • Container Choice: Use a chemically resistant container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy, with a screw-on cap that provides a complete seal. Never use metal containers for any chemical waste unless specifically instructed, as unforeseen corrosion can occur.

    • Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

      • The words "Hazardous Waste ".

      • The full chemical name: "Methyl 4-(thiazol-2-yl)benzoate ". Avoid abbreviations or formulas. List all constituents of a mixture.

      • The specific hazard(s). While not RCRA characteristic, it is prudent to list potential hazards based on similar compounds, such as "Irritant " and "Potential Environmental Hazard ".

      • The name and location (building/room number) of the generating researcher/laboratory.

3. Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: An SAA allows for the safe collection of waste at or near the point of generation under the control of the laboratory personnel, minimizing the need to transport hazardous materials within the facility.

  • Protocol:

    • Designate an SAA in your lab. This must be at or near where the waste is generated.

    • Keep the waste container tightly closed at all times, except when adding waste. This prevents the release of vapors and protects the container's contents from contamination.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

    • You may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.

4. Requesting Disposal

  • Causality: Final disposal must be handled by trained professionals and licensed waste management vendors to ensure compliance with all federal, state, and local regulations.

  • Protocol:

    • Once your waste container is full, or you are finished with the project, follow your institution's specific procedures to request a waste pickup from the EHS department.

    • Ensure the hazardous waste label is complete and legible.

    • EHS personnel will transport the container from your SAA to the facility's Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste disposal company.

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of methyl 4-(thiazol-2-yl)benzoate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Columbia University. (n.d.). Hazardous Waste Determination. Retrieved January 21, 2026, from [Link]

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  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved January 21, 2026, from [Link]

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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 21, 2026, from [Link]

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Essential Protective Measures for Handling Methyl 4-(thiazol-2-Yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety, Operational Integrity, and Waste Management

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Methyl 4-(thiazol-2-Yl)benzoate, a heterocyclic compound often utilized in the synthesis of pharmacologically active molecules, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the safe handling, operational use, and disposal of this compound, ensuring a secure and efficient laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Based on available safety data sheets (SDS) for Methyl 4-(thiazol-2-Yl)benzoate and structurally related compounds, the primary hazards include potential acute oral toxicity, skin irritation, and serious eye irritation. Therefore, a multi-layered PPE approach is essential.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound, even in small quantities. They should provide a complete seal around the eyes to protect against splashes from all angles.

  • Face Shield: When there is a higher risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles. A face shield alone does not provide adequate eye protection.

Hand Protection: Selecting the Appropriate Barrier
Glove MaterialBreakthrough Time (Estimated)Recommendation
Nitrile Fair to GoodSuitable for incidental contact and handling small quantities. Double gloving is recommended for added protection.
Neoprene Good to ExcellentRecommended for extended handling or when there is a higher risk of splash contact.
Butyl Rubber ExcellentRecommended for prolonged handling, large-scale operations, or during spill cleanup.

It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.

Body Protection: Shielding Against Contamination

A clean, flame-resistant laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing. For procedures with a significant splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: A Precautionary Measure

While Methyl 4-(thiazol-2-Yl)benzoate is a solid with low volatility at room temperature, the generation of dust or aerosols during handling (e.g., weighing, transferring) can pose an inhalation hazard.

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respiratory Protection: If engineering controls are not sufficient to minimize dust exposure, or during a large spill, a NIOSH-approved respirator with particulate filters (e.g., N95, P100) should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A standardized operational workflow minimizes the risk of exposure and ensures procedural consistency.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Cleanup Post-Handling & Cleanup Prep_Area Designate & Prepare Work Area Gather_PPE Gather All Necessary PPE Prep_Area->Gather_PPE Don_PPE Don PPE in Correct Sequence Gather_PPE->Don_PPE Weigh_Chemical Weigh Compound in Fume Hood Don_PPE->Weigh_Chemical Transfer_Chemical Transfer to Reaction Vessel Weigh_Chemical->Transfer_Chemical Perform_Reaction Conduct Experiment Transfer_Chemical->Perform_Reaction Clean_Area Decontaminate Work Surfaces Perform_Reaction->Clean_Area Doff_PPE Doff PPE in Reverse Sequence Clean_Area->Doff_PPE Wash_Hands Thoroughly Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Methyl 4-(thiazol-2-Yl)benzoate
Donning and Doffing of PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check.

  • Goggles and Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (if double-gloved): Remove and dispose of in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surface.

  • Lab Coat: Unbutton and roll it inside out as you remove it, touching only the inside surfaces.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Methyl 4-(thiazol-2-Yl)benzoate and any contaminated materials is a legal and ethical responsibility. All waste generated from handling this compound is considered hazardous waste.

Waste Segregation and Containerization
  • Solid Waste: Unused or waste Methyl 4-(thiazol-2-Yl)benzoate, contaminated gloves, weigh boats, and other solid materials should be placed in a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing Methyl 4-(thiazol-2-Yl)benzoate should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Hazardous Waste Labeling

All hazardous waste containers must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 4-(thiazol-2-Yl)benzoate" and any other components in the waste stream

  • The approximate percentages of each component

  • The date the waste was first added to the container (accumulation start date)

  • The name and contact information of the principal investigator or laboratory supervisor

  • The relevant hazard pictograms (e.g., irritant, health hazard)

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE , including double gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary if a significant amount of dust is generated.

  • Contain the spill by covering it with an inert absorbent material, such as vermiculite or sand.

  • Carefully scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For a Large Spill (beyond the capacity of laboratory personnel to handle safely):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

  • Provide EHS personnel with information on the spilled substance.

Spill_Response_Plan Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Manageable Large_Spill Large Spill Assess_Size->Large_Spill Unmanageable Alert_Colleagues Alert Colleagues Small_Spill->Alert_Colleagues Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Don_PPE Don Appropriate PPE Alert_Colleagues->Don_PPE Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of all Materials as Waste Decontaminate->Dispose_Waste Alert_Supervisor_EHS Alert Supervisor & EHS Evacuate_Area->Alert_Supervisor_EHS Prevent_Entry Prevent Entry Alert_Supervisor_EHS->Prevent_Entry

Caption: Spill Response Plan for Methyl 4-(thiazol-2-Yl)benzoate

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with Methyl 4-(thiazol-2-Yl)benzoate, ensuring their personal well-being and the integrity of their scientific endeavors.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

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